molecular formula C7H4F4O B1362263 5-Fluoro-2-(trifluoromethyl)phenol CAS No. 243459-91-8

5-Fluoro-2-(trifluoromethyl)phenol

Cat. No.: B1362263
CAS No.: 243459-91-8
M. Wt: 180.1 g/mol
InChI Key: QWLZSSYHAJSEHU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4F4O and its molecular weight is 180.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLZSSYHAJSEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379228
Record name 5-Fluoro-2-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243459-91-8
Record name 5-Fluoro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243459-91-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoro-2-(trifluoromethyl)phenol CAS number 243459-91-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenol (CAS: 243459-91-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts a unique combination of electronic and physicochemical properties. The trifluoromethyl group, a well-established bioisostere for chlorine, enhances metabolic stability and lipophilicity, while the fluorine atom further modulates the molecule's pKa and binding interactions.[1][2] This guide provides a comprehensive technical overview of its properties, a discussion of logical synthetic strategies, its reactivity profile, and critical safety protocols, designed to empower researchers in leveraging this compound for the development of next-generation pharmaceuticals and advanced materials.[3]

Molecular Profile and Physicochemical Properties

The utility of this compound in a research and development setting begins with a firm understanding of its fundamental properties. The electron-withdrawing nature of the ortho-trifluoromethyl group significantly increases the acidity of the phenolic proton compared to phenol itself. The additional fluorine atom at the meta position further contributes to this effect.

Chemical Structure

The structural arrangement of the substituents is key to the molecule's reactivity and function.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of the compound. These values are critical for experimental design, including reaction solvent selection, purification strategy, and formulation.

PropertyValueSource
CAS Number 243459-91-8[4]
Molecular Formula C₇H₄F₄O[4][5]
Molar Mass 180.10 g/mol [4][6]
Appearance White to off-white solid[5]
Melting Point 48-52 °C[4][7]
Boiling Point 163.5 ± 35.0 °C (Predicted)[4]
Density 1.434 ± 0.06 g/cm³ (Predicted)[4]
pKa 6.98 ± 0.35 (Predicted)[4]
Solubility Sparingly soluble in water (0.40 g/L at 25°C)[4]
SMILES c1cc(c(cc1F)O)C(F)(F)F[5]
InChI InChI=1/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10,11)/h1-3,12H[5]

Rationale in Drug Discovery & Synthesis

The Strategic Role of Fluorine

The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry. This moiety enhances molecular lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.[2] Crucially, the C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation (e.g., P450-mediated oxidation), a common liability for methyl or methoxy groups.[2] This increased metabolic stability often leads to a longer in-vivo half-life and a reduced required dose for a drug candidate.[2]

Conceptual Synthetic Workflow

While specific, validated synthesis routes for CAS 243459-91-8 are not widely published in peer-reviewed literature, a logical retrosynthetic analysis suggests plausible pathways derived from commercially available precursors. A common strategy involves the construction of the substituted benzene ring followed by the introduction or unmasking of the phenolic hydroxyl group.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Reduction & Diazotization cluster_2 Stage 3: Hydroxylation & Purification start Commercially Available 4-Fluoro-2-nitrotoluene step1 Trifluoromethylation (e.g., Radical reaction) start->step1 intermediate1 4-Fluoro-1-nitro-2- (trifluoromethyl)benzene step1->intermediate1 step2 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2 intermediate2 5-Fluoro-2-(trifluoromethyl)aniline step2->intermediate2 step3 Diazotization (NaNO₂, aq. H₂SO₄) intermediate2->step3 intermediate3 Diazonium Salt Intermediate step3->intermediate3 step4 Hydrolysis (Heating in aq. acid) intermediate3->step4 product_crude Crude Product step4->product_crude step5 Purification (Crystallization or Chromatography) product_crude->step5 final_product This compound (CAS 243459-91-8) step5->final_product

Caption: A plausible multi-stage synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Applications

The molecule's value lies in its utility as an intermediate.[5] Its reactivity is dominated by the phenolic hydroxyl group, which serves as a potent nucleophile or can be readily deprotonated to form a phenoxide.

Core Reactivity Profile:
  • O-Alkylation/Acylation: The phenoxide, formed by reaction with a suitable base (e.g., K₂CO₃, NaH), readily participates in Williamson ether synthesis or reacts with acyl chlorides to form esters. These reactions are fundamental for incorporating the fluorinated phenol moiety into larger, more complex molecules.

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, the trifluoromethyl group is a powerful deactivating group. This interplay dictates the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts, requiring careful optimization of reaction conditions.

Protocol: Williamson Ether Synthesis

This protocol provides a self-validating system for synthesizing an ether derivative, a common subsequent step in a drug discovery pipeline.

Objective: To synthesize 5-Fluoro-1-(methoxymethyl)-2-(trifluoromethyl)benzene.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.80 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) via syringe. Stir the mixture until the phenol is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the solution. The choice of a mild inorganic base like K₂CO₃ is crucial to prevent side reactions while ensuring complete deprotonation of the acidic phenol.

  • Electrophile Addition: Add chloromethyl methyl ether (0.97 g, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot (visualized with a UV lamp) indicates reaction completion.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the product via flash column chromatography on silica gel to obtain the pure ether derivative.

reactant1 Ar-OH (Phenol) intermediate [Ar-O⁻ K⁺] (Phenoxide Intermediate) reactant1->intermediate Deprotonation reactant2 K₂CO₃ (Base) product Ar-O-CH₂OCH₃ (Ether Product) intermediate->product SN2 Attack reactant3 Cl-CH₂OCH₃ (Electrophile) side_product + KCl + KHCO₃

Caption: Reaction scheme for Williamson ether synthesis using the title phenol.

Safety, Handling, and Storage

Fluorinated phenols require stringent handling protocols due to their potential toxicity and irritant nature.[4] Adherence to the following procedures is mandatory for ensuring laboratory safety.

Hazard Identification
Hazard ClassDescriptionGHS Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332
Skin/Eye Irritation Causes skin and serious eye irritation.H315, H319, S26, S36/37/39[4]
Respiratory Irritation May cause respiratory irritation.H335, S38[4]
Safe Handling Protocol
  • Engineering Controls: All manipulations of solid or solutions of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] An eyewash station and safety shower must be immediately accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][8]

    • Skin Protection: Wear a flame-retardant lab coat. Butyl or neoprene gloves are recommended for handling phenols; inspect gloves for tears or holes before each use.[9]

    • Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

  • Storage & Disposal:

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[8] Keep away from strong oxidizing agents and bases.

    • Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[8]

Procurement

This compound (CAS 243459-91-8) is available as a research chemical from several specialized suppliers. Researchers can procure this material from vendors such as Alachem, ChemBK, and others who list it in their catalogs.[4][6][11] Purity levels, typically around 97% or higher, should be verified by consulting the Certificate of Analysis (CoA) provided by the supplier.[5]

References

  • This compound - ChemBK. (n.d.).
  • CAS 243459-91-8 suppliers, this compound suppliers - Pharma Info Source. (n.d.).
  • CAS NO. 243459-91-8 | this compound - 95% | Catalog PBTYC0874. (n.d.).
  • 243459-91-8 | this compound - Alachem Co., Ltd. (n.d.).
  • ETA chemicals Co.,Ltd (Page 25) @ ChemBuyersGuide.com, Inc. (n.d.).
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). (2025, May 6).
  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem. (n.d.).
  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates - Google Patents. (n.d.).
  • 2-Fluoro-5-(trifluoromethyl)phenol - NIST WebBook. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).

Sources

physicochemical properties of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)phenol

Abstract

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts a unique combination of electronic and steric properties. These substitutions profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate for the synthesis of complex, high-value molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its characterization, and insights into its practical applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Chemical Design

In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize the developability of a lead compound.[3] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular properties. It is highly electron-withdrawing, metabolically stable, and can significantly increase a compound's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[4]

This compound capitalizes on these benefits, combining the CF₃ group with a fluorine atom, another potent electron-withdrawing substituent. This dual functionalization creates a phenol ring that is highly activated for certain chemical transformations while also possessing properties desirable for bioactive molecules. Understanding its fundamental physicochemical characteristics is therefore the critical first step for any scientist aiming to leverage this versatile building block.

Core Physicochemical Profile

A summary of the essential physicochemical data for this compound is presented below. These values form the foundation for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
CAS Number 243459-91-8[1][5][6]
Molecular Formula C₇H₄F₄O[5][6][7]
Molecular Weight 180.10 g/mol [1][7]
Appearance Almost white crystalline solid or powder[5][6]
Melting Point 48-52 °C[5][7]
Boiling Point 163.5 ± 35.0 °C (Predicted)[5][7]
Density 1.434 ± 0.06 g/cm³ (Predicted)[5][7]
Solubility in Water Sparingly Soluble (0.40 g/L at 25°C)[1][5][7]
pKa 6.98 ± 0.35 (Predicted)[5]

Acidity (pKa): A Critical Determinant of Biological Behavior

The acidity of the phenolic proton is arguably one of its most important features in a drug development context. The predicted pKa of approximately 6.98 indicates that this compound is significantly more acidic than phenol itself (pKa ≈ 10).[5]

Causality: This increased acidity is a direct consequence of the powerful electron-withdrawing effects of the ortho-trifluoromethyl and meta-fluoro substituents. These groups stabilize the resulting phenolate anion through induction, delocalizing the negative charge and making the deprotonation of the hydroxyl group more favorable.

This pKa value is particularly relevant as it falls near physiological pH (7.4). This means that in the body, the compound will exist as an equilibrium mixture of its neutral (protonated) and anionic (deprotonated) forms. The ratio of these two species directly impacts solubility, membrane transport, and receptor binding affinity.

Caption: Relationship between pH, pKa, and ionization state.

Spectroscopic Blueprint for Structural Verification

Accurate structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

  • ¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.

  • ¹³C NMR: Approximately seven distinct signals are expected: four for the aromatic carbons (two of which are directly attached to fluorine), one for the CF₃ carbon (a quartet due to C-F coupling), and two carbons bonded to the OH and CF₃ groups.

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C-F Stretches: Strong, sharp absorption bands are expected between 1100-1400 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group and the aryl fluoride.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Molecular Ion Peak ([M]⁺): For the nominal mass, a peak will be observed at m/z = 180. High-resolution mass spectrometry (HRMS) would confirm the exact mass consistent with the molecular formula C₇H₄F₄O.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of data relies on robust and reproducible experimental design. The following protocols are standard methodologies in the pharmaceutical industry.

Protocol: NMR Spectroscopic Analysis

This protocol ensures high-quality data for structural confirmation.

NMR_Workflow cluster_workflow NMR Analysis Workflow prep 1. Sample Preparation - Weigh 10-15 mg of sample. - Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). - Transfer to a 5 mm NMR tube. setup 2. Instrument Setup - Use a ≥400 MHz spectrometer. - Tune and shim the instrument for optimal resolution. prep->setup h1 3. ¹H NMR Acquisition - Acquire spectrum with sufficient scans for good signal-to-noise. setup->h1 c13 4. ¹³C NMR Acquisition - Acquire spectrum, may require longer acquisition time. h1->c13 f19 5. ¹⁹F NMR Acquisition - Acquire spectrum using appropriate parameters for fluorine. c13->f19 process 6. Data Processing - Apply Fourier transform, phase correction, and baseline correction. - Calibrate spectra to the residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F). f19->process verify 7. Structural Verification - Integrate ¹H signals. - Correlate all spectra (¹H, ¹³C, ¹⁹F) with the expected structure. process->verify

Caption: Experimental workflow for NMR analysis.

Expert Insight: The choice of deuterated chloroform (CDCl₃) is a common starting point for organic-soluble compounds.[8] If the hydroxyl proton signal is too broad or difficult to identify, re-running the sample in DMSO-d₆ can produce a sharper, more defined peak.[8]

Protocol: Kinetic Solubility Assay via HPLC-UV

This workflow determines the aqueous solubility, a vital parameter for predicting oral absorption.

Solubility_Workflow cluster_workflow Kinetic Solubility Assay Workflow stock 1. Prepare Stock Solution - Create a concentrated stock (e.g., 10 mM) in 100% DMSO. add 2. Dispense and Dilute - Add a small volume (e.g., 2 µL) of stock to an aqueous buffer (e.g., 198 µL of PBS, pH 7.4) in a 96-well plate. stock->add incubate 3. Incubate & Precipitate - Shake the plate for 1-2 hours at room temperature to allow for equilibration and precipitation of excess compound. add->incubate filter 4. Separate Solid from Supernatant - Filter the suspension through a multiscreen solubility filter plate to isolate the saturated solution. incubate->filter hplc 5. HPLC-UV Analysis - Inject the filtrate onto a calibrated HPLC-UV system (e.g., C18 column). - Elute with a suitable gradient (e.g., water/acetonitrile). filter->hplc quantify 6. Quantify Concentration - Compare the peak area of the sample against a pre-established calibration curve to determine the solubility in µg/mL or µM. hplc->quantify

Caption: Workflow for a high-throughput kinetic solubility assay.

Expert Insight: This "kinetic" method is favored in early drug discovery for its speed. It measures the concentration of a compound in solution after precipitating from a DMSO stock, which mimics how many compounds are first handled in biological assays. A reverse-phase C18 column is the workhorse for this type of analysis due to its versatility with small organic molecules.[9]

Safety, Handling, and Storage

As a halogenated phenol, this compound requires careful handling to minimize exposure risk.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[5][7] It should be treated as potentially toxic if ingested or inhaled.[10][11]

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[7][12]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[5] Keep away from strong oxidizing agents.[1]

  • Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with a distinct and advantageous physicochemical profile. Its notable acidity, high lipophilicity, and characteristic spectroscopic signatures make it a predictable and reliable intermediate for advanced chemical synthesis. For scientists in drug discovery and related fields, a thorough understanding of these properties is essential for rationally designing experiments, developing robust synthetic routes, and ultimately creating novel molecules with enhanced performance and desired biological activity.

References

  • This compound - ChemBK. (Source: ChemBK) [URL: https://www.chembk.com/en/chem/5-Fluoro-2-(trifluoromethyl)phenol]
  • This compound CAS#: 243459-91-8. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717758.htm]
  • This compound, 97%, Thermo Scientific Chemicals. (Source: Fisher Scientific) [URL: https://www.fishersci.com/shop/products/5-fluoro-2-trifluoromethyl-phenol-97-thermo-scientific-chemicals-4/H3244506]
  • 2-Fluoro-5-(trifluoromethyl)phenol 97. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/436127]
  • 2-Fluoro-5-(trifluoromethyl)phenol. (Source: Chem-Impex) [URL: https://www.chemimpex.com/products/08701]
  • 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4314480.htm]
  • This compound - Safety Data Sheet. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5717758_EN.htm]
  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. (Source: PubChem, NIH) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/518888]
  • 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G. (Source: Lab Pro Inc.) [URL: https://labproinc.com/products/2-fluoro-5-trifluoromethyl-phenol-5g]
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol 95%. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/384070]
  • SAFETY DATA SHEET - this compound. (Source: Fisher Scientific) [URL: https://www.fishersci.com/msds?productName=H32445]
  • SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)phenol. (Source: Fisher Scientific) [URL: https://www.fishersci.com/msds?productName=AC458790050]
  • Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. (Source: Benchchem) [URL: https://www.benchchem.com/product/b2049/technical-documents/Spectroscopic-analysis-of-ortho-meta-and-para-trifluoromethylphenols]
  • 2-Fluoro-5-(trifluoromethyl)phenol. (Source: NIST WebBook) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141483150]
  • This compound, 97%, Thermo Scientific Chemicals 5 g. (Source: Fisher Scientific) [URL: https://www.fishersci.com/store/products/5-fluoro-2-trifluoromethyl-phenol-97-thermo-scientific-chemicals/H3244506]
  • An In-depth Technical Guide to the Safe Handling of 2-Allyl-5-trifluoromethylphenol. (Source: Benchchem) [URL: https://www.benchchem.com/product/b2049/technical-documents/An-In-depth-Technical-Guide-to-the-Safe-Handling-of-2-Allyl-5-trifluoromethylphenol]
  • 2-Fluoro-5-(trifluoromethyl)phenol CAS#: 141483-15-0. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4314480.htm]
  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jo00279a040]
  • Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. (Source: Benchchem) [URL: https://www.benchchem.
  • This compound chemical. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/search/5-fluoro-2-trifluoromethyl-phenol?focus=products&page=1&perpage=30&sort=relevance&term=this compound&type=product_name]
  • IR Spectrum for 2-Fluoro-5-(trifluoromethyl)phenol. (Source: NIST WebBook) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141483150&Type=IR-SPEC&Index=1]
  • 2-Fluoro-5-(trifluoromethyl)phenol 141483-15-0. (Source: Tokyo Chemical Industry) [URL: https://www.tcichemicals.com/IN/en/p/F0780]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Source: PubMed Central, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381335/]
  • 5-Fluorouracil Safety Data Sheet. (Source: Apollo Scientific) [URL: https://www.apolloscientific.co.uk/msds/PC4380_msds.pdf]
  • Overview on PFAS analytical methods. (Source: Europa EU) [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC134225]
  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.com/news/unlocking-chemical-innovation-the-role-of-2-trifluoromethyl-phenol-in-advanced-synthesis-81377765.html]
  • Spontaneous aqueous defluorination of trifluoromethylphenols. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2024/em/d4em00739e]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (Source: PubMed Central, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063714/]
  • 3-Fluoro-5-(trifluoromethyl)phenol. (Source: BOC Sciences) [URL: https://www.bocsci.com/product/3-fluoro-5-trifluoromethyl-phenol-cas-172333-87-8-403489.html]
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (Source: Wiley Online Library) [URL: https://onlinelibrary.wiley.com/doi/10.1002/poc.3940]
  • 2-Trifluoromethylphenol | C7H5F3O | CID 67958. (Source: PubChem, NIH) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Trifluoromethylphenol]
  • 3-(Trifluoromethyl)phenol 99. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156035]

Sources

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenol: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)phenol, a fluorinated organic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile chemical intermediate.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the phenol ring. These fluorine-containing moieties impart unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel molecules.[1]

The molecular formula for this compound is C₇H₄F₄O .[2] Its structure consists of a benzene ring substituted with a hydroxyl group (-OH), a trifluoromethyl group (-CF₃) at the ortho position, and a fluorine atom (-F) at the meta position relative to the trifluoromethyl group.

Table 1: Key Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Formula C₇H₄F₄O[2]
Molecular Weight 180.10 g/mol [2]
CAS Number 243459-91-8[2]
Appearance White to off-white solid (crystals or powder)[1]
Melting Point 42.0-51.0 °C[3]
SMILES Oc1cc(F)ccc1C(F)(F)F[1]
InChI Key QWLZSSYHAJSEHU-UHFFFAOYSA-N[3]

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself. The fluorine atom also contributes to the electron-withdrawing nature of the substituents. This electronic profile is crucial for its reactivity in various chemical transformations.

Synthesis and Manufacturing

The primary industrial synthesis of substituted phenols, such as this compound, often involves the diazotization of the corresponding aniline precursor, followed by hydrolysis of the resulting diazonium salt.[4] This well-established method can be adapted for the preparation of the target molecule.

Proposed Synthetic Workflow: Diazotization-Hydrolysis

The synthesis of this compound can be logically approached from its corresponding aniline, 5-Fluoro-2-(trifluoromethyl)aniline. The process involves two key stages: the formation of a diazonium salt and its subsequent decomposition in an aqueous medium to yield the phenol.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 5-Fluoro-2-(trifluoromethyl)aniline B NaNO₂ / H₂SO₄ (aq) 0-5 °C A->B Reactant C 5-Fluoro-2-(trifluoromethyl)benzenediazonium salt B->C Forms D 5-Fluoro-2-(trifluoromethyl)benzenediazonium salt E H₂O / Heat (e.g., in CuSO₄ aq.) D->E Intermediate F This compound E->F Yields

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on established methods for the synthesis of related fluorinated phenols.[5][6]

Step 1: Formation of the Diazonium Salt

  • In a reaction vessel equipped with a stirrer and a cooling system, a mixture of concentrated sulfuric acid and water is prepared.

  • 5-Fluoro-2-(trifluoromethyl)aniline is added to the acidic solution and stirred to form the corresponding aniline salt. The mixture is then cooled to a temperature between 0 and 5 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline salt suspension while maintaining the temperature below 10 °C to form the 5-Fluoro-2-(trifluoromethyl)benzenediazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • The freshly prepared diazonium salt solution is added to a heated aqueous solution, often containing a copper catalyst such as copper sulfate, to facilitate the hydrolysis.

  • The reaction mixture is heated until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Upon cooling, the product, this compound, can be isolated by extraction with a suitable organic solvent.

  • Further purification can be achieved through distillation or recrystallization.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The phenolic proton will appear as a broad singlet.
¹³C NMR The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. Other aromatic carbons will also show splitting due to coupling with the fluorine atom.
¹⁹F NMR Two distinct signals are expected: one for the trifluoromethyl group and another for the single fluorine atom on the ring.[7]
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), C-F stretching vibrations (around 1100-1350 cm⁻¹), and aromatic C-H and C=C bonds.[8]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (180.10). Fragmentation patterns would likely involve the loss of the trifluoromethyl group.

Applications in Research and Development

The unique combination of a phenol, a fluorine atom, and a trifluoromethyl group makes this compound a highly valuable building block in medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

The incorporation of the trifluoromethyl group into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[9] The phenol group provides a convenient handle for further chemical modifications, such as etherification or esterification, to build more complex molecular architectures.

A patent for novel compounds with potential therapeutic applications describes the use of a "5-fluoro-2-hydroxy-phenyl" moiety, which is synonymous with this compound, as a key structural component.[10] This highlights its direct relevance in the synthesis of complex molecules for drug discovery programs. For instance, trifluoromethyl-substituted phenols are used as intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[11]

Agrochemicals and Materials Science

Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and environmental stability of agrochemicals like herbicides and fungicides. In materials science, derivatives of this phenol can be used to produce high-performance polymers and specialty coatings with improved thermal stability and chemical resistance.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Table 3: Hazard and Safety Information
CategoryInformation
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique structural features, particularly the presence of the trifluoromethyl group, provide a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

  • Alachem Co., Ltd. (n.d.). 243459-91-8 | this compound.
  • European Patent Office. (2020). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1.
  • Google Patents. (n.d.). US20070265326A1 - Novel compounds.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central.
  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. NIST Chemistry WebBook.
  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.
  • Royal Society of Chemistry. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR.
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. (n.d.). US9527789B2 - Method for the preparation of phenols.
  • National Center for Biotechnology Information. (n.d.). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed.
  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.
  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.
  • SciSpace. (n.d.). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts.

Sources

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for Novel Compounds

In the realms of drug development and advanced material science, understanding the solubility of a molecule is a foundational pillar upon which successful formulation, synthesis, and biological activity depend. For novel or specialized compounds such as 5-Fluoro-2-(trifluoromethyl)phenol, publicly available, comprehensive solubility data in a range of organic solvents is often scarce. This guide, therefore, moves beyond a simple presentation of data. It serves as a technical manual for the research scientist, providing the theoretical framework, predictive insights, and a definitive experimental protocol required to empirically determine the solubility profile of this compound. We will dissect the molecular characteristics of this compound to anticipate its behavior and provide the gold-standard methodology to generate reliable, publication-quality data.

Physicochemical Profile and Theoretical Solubility Considerations

To understand how a solute dissolves, we must first understand the solute itself. The structure of this compound presents a fascinating duality of intermolecular forces that directly governs its interaction with various solvents.

The molecule possesses a hydrophilic, polar phenolic hydroxyl (-OH) group , capable of acting as a strong hydrogen bond donor. This feature suggests an affinity for polar, protic solvents. Conversely, the presence of a lipophilic, electron-withdrawing trifluoromethyl (-CF3) group and a fluoro (-F) substituent on the aromatic ring creates a highly fluorinated, nonpolar region. This structural element predicts favorable interactions with less polar or nonpolar solvents. The interplay between these opposing characteristics dictates the compound's solubility profile.

The acidic nature of the phenolic proton is significantly enhanced by the strong inductive effect of the ortho-trifluoromethyl and meta-fluoro groups. While the experimental pKa is not readily published, it is expected to be considerably lower (more acidic) than that of phenol (~10.0), likely falling in the 7.5-8.5 range, similar to other electron-deficient phenols. This increased acidity is a critical factor in aqueous systems or when considering reactions in basic media but is less dominant in aprotic organic solvents.

A summary of the known physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₄F₄OChemBK[1]
Molar Mass 180.10 g/mol ChemBK[1]
Melting Point 48-52 °CChemicalBook[2]
Boiling Point 163.5 ± 35.0 °C (Predicted)ChemicalBook[2]
Density 1.434 ± 0.06 g/cm³ (Predicted)ChemBK[1]
Aqueous Solubility Sparingly Soluble (0.40 g/L) at 25°CChemBK, Thermo Scientific[1][3]

Based on its structure, we can make qualitative predictions grounded in the "like dissolves like" principle:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the fluorinated groups provide some lipophilicity, the high-energy demand of breaking the intermolecular hydrogen bonds of the phenol in the solid state will likely not be compensated by weak van der Waals interactions with the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents are hydrogen bond acceptors and possess significant dipole moments. They should effectively solvate the phenol group, leading to moderate to good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound, capable of forming strong hydrogen bonds with the phenolic hydroxyl group.

The Gold Standard: Experimental Determination of Thermodynamic Solubility

In the absence of published data, the most reliable path forward is empirical measurement. The equilibrium shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[4]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add excess solid This compound to a sealed vial B 2. Add a precise volume of the chosen organic solvent A->B Solvent Addition C 3. Agitate vials at a constant temperature (e.g., 25°C) for a set duration (e.g., 24h) B->C Begin Equilibration D 4. Let vials stand at the same temperature to allow undissolved solid to settle C->D Achieve Equilibrium E 5. Carefully withdraw an aliquot of the clear supernatant D->E Sample Collection F 6. Filter the aliquot through a 0.45 µm syringe filter E->F Remove Particulates G 7. Quantify concentration using a calibrated analytical method (e.g., HPLC-UV, UV-Vis) F->G Final Measurement

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is designed to ensure the generation of accurate and reproducible thermodynamic solubility data.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control or a temperature-controlled water bath with magnetic stirrers

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Vials:

    • To at least three separate vials, add an excess amount of solid this compound. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Causality: Using an excess of solid is the defining principle of this method. It ensures that the dissolution process reaches a dynamic equilibrium, where the rate of solid dissolving into solution equals the rate of solute precipitating out of solution.[4]

  • Solvent Addition:

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration:

    • Place the sealed vials in an orbital shaker or stirring system set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a sufficient period to reach equilibrium. For most organic compounds, 24 hours is a standard and safe duration.[5][6] Some systems may equilibrate faster (4-8 hours), which can be confirmed by taking measurements at multiple time points (e.g., 8, 24, and 48 hours) and ensuring the concentration no longer changes.

    • Causality: Dissolution is a thermodynamic process. Constant temperature is non-negotiable, as solubility is highly temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the surface area for dissolution and accelerating the path to equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature.

    • Carefully withdraw an aliquot from the clear supernatant using a syringe, being cautious not to disturb the solid at the bottom.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean analysis vial. This step is crucial to remove any microscopic undissolved particles that could falsely elevate the concentration reading.[7]

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the calibration standards using a suitable analytical method.

      • HPLC-UV: This is the preferred method. It offers high specificity and sensitivity, separating the analyte of interest from any potential impurities before quantification.[7][8] A standard C18 column is often suitable.

      • UV-Vis Spectrophotometry: A simpler, faster alternative if the compound is the only substance in the solution that absorbs at the chosen wavelength. This requires establishing the wavelength of maximum absorbance (λ_max) for the compound in the specific solvent.[8][9]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC) versus concentration for the standards.

    • Determine the concentration of the filtered sample by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility.

Interpreting Solubility: The Role of Molecular Interactions

The data you generate will reveal a pattern of interactions between this compound and the solvents. Understanding these interactions provides deeper insight into the dissolution process.

Diagram of Solute-Solvent Interactions

G cluster_solvents Solvent Classes Solute This compound Phenol Group (-OH) Fluorinated Ring (-CF3, -F) Protic Polar Protic (Methanol) H-Bond Donor & Acceptor Solute:f1->Protic:f1 Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (Acetone) H-Bond Acceptor Solute:f1->Aprotic:f1 Moderate H-Bonding (Good Solubility) Nonpolar Nonpolar (Hexane) Van der Waals Forces Solute:f2->Nonpolar:f1 Weak Interactions (Low Solubility)

Caption: Dominant molecular interactions influencing the solubility of this compound.

  • High Solubility in Protic Solvents: Strong hydrogen bonding between the solvent (e.g., methanol) and the phenolic -OH group provides a powerful enthalpic driving force for dissolution, easily overcoming the crystal lattice energy of the solid solute.

  • Good Solubility in Aprotic Solvents: The solvent (e.g., acetone) acts as a hydrogen bond acceptor for the phenolic proton. While not as strong an interaction as with protic solvents, it is often sufficient for effective solvation.

  • Low Solubility in Nonpolar Solvents: The energy cost to break the strong solute-solute hydrogen bonds in the crystal is not recovered by the weak van der Waals forces formed with a nonpolar solvent like hexane. This results in an energetically unfavorable dissolution process.[10]

Conclusion and Forward Outlook

This guide provides the essential framework for understanding and, critically, for determining the solubility of this compound in organic solvents. While predictive models can offer initial guidance, the complex interplay of polar and fluorinated moieties in this molecule necessitates empirical validation.[11] The shake-flask method, though requiring careful execution, delivers unambiguous thermodynamic solubility data. This information is indispensable for scientists in drug development for tasks such as controlling crystallization, developing formulations, and ensuring sufficient concentration for biological assays. For process chemists, this data is vital for solvent selection in reaction and purification steps. By following the principles and protocols outlined herein, researchers can confidently generate the foundational data needed to advance their scientific and developmental objectives.

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] 2024.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Online] 2018.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] 2021.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Online] 2024.
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online] 2025.
  • ChemBK. This compound.
  • PubMed. Theoretical prediction of the solubility of fluorinated C(60). [Online] 2009.
  • INIS-IAEA. Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures.
  • Class Central. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Online] 2021.
  • MDPI. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids.
  • ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Online] 2025.
  • ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • International Journal of Pharmaceutical Research and Applications. Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • ResearchGate. Thermodynamics of molecular solids in organic solvents. [Online] 2025.
  • Ommega Publishers. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Online] 2021.
  • Separation Science and Technology. Analytical Method Selection for Drug Product Dissolution Testing.
  • University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol.
  • Research Square. Predicting the solubilization preference of natural phenols to different solvents.
  • Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Online] 2020.

Sources

5-Fluoro-2-(trifluoromethyl)phenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)phenol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties, specifically the melting and boiling points, of this compound. As a valued building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application in synthesis, purification, and formulation. This document details not only the empirical values for its melting and boiling points but also delves into the underlying molecular principles governing these properties. Furthermore, it furnishes detailed, field-proven protocols for the experimental determination of these values, ensuring scientific rigor and reproducibility in a laboratory setting.

Compound Profile: this compound

This compound is an aromatic organic compound featuring a phenol ring substituted with both a fluorine atom and a trifluoromethyl group. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Identifier Value
IUPAC Name This compound
CAS Number 243459-91-8
Molecular Formula C₇H₄F₄O
Molecular Weight 180.10 g/mol
Structure

Core Physical Properties: Melting and Boiling Points

The phase transition temperatures are critical parameters for handling, purification (e.g., distillation and recrystallization), and reaction setup.

Physical Property Value Source
Melting Point 48-52 °CChemicalBook[1]
42.0-51.0 °CThermo Scientific[2]
Boiling Point 163.5 ± 35.0 °C (Predicted)ChemicalBook[1]

Note: The reported boiling point is a predicted value. Experimental determination is recommended for applications requiring high precision.

Scientific Integrity: The Causality Behind Physical Properties

The observed melting and boiling points of this compound are a direct consequence of its unique molecular structure and the resulting intermolecular forces.

  • Hydrogen Bonding: The primary contributor to the compound's relatively high melting and boiling points is the hydroxyl (-OH) group. This group allows molecules to engage in strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these strong interactions.

  • Dipole-Dipole Interactions: The high electronegativity of the fluorine and oxygen atoms, along with the three fluorine atoms in the trifluoromethyl group, creates a significant molecular dipole. This leads to strong dipole-dipole attractions between adjacent molecules, further increasing the energy needed for phase transitions.

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[3][4] This effect increases the acidity of the phenolic proton, strengthening the hydrogen bonds it can form.[2]

  • London Dispersion Forces: As with all molecules, van der Waals forces are present. The trifluoromethyl group, being larger than a hydrogen atom, increases the molecule's surface area and electron cloud size, contributing to stronger transient London dispersion forces.

  • Molecular Shape and Crystal Packing: The compound's solid state as a crystalline powder at room temperature indicates that its molecular shape allows for efficient packing into a stable crystal lattice. The energy required to break this lattice structure defines its melting point.

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, the following standard operating procedures are provided for the determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[5]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. Moisture can act as an impurity and depress the melting point.[6]

    • Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[6][7]

    • The final packed sample height should be 2-3 mm for an accurate reading.[6][7]

  • Apparatus Setup & Measurement:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.

    • Set the heating rate. For an unknown sample, a rapid heating (4-5°C/minute) can be used to find an approximate melting range.[7]

    • For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[7]

    • Record two temperatures:

      • T₁ (Onset of Melting): The temperature at which the first drop of liquid appears.[7]

      • T₂ (Complete Melting): The temperature at which the last solid particle liquefies.

    • The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range (typically 0.5-1.0°C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement prep1 Dry & Powder Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample (2-3 mm) prep2->prep3 measure1 Insert into Apparatus prep3->measure1 Transfer measure2 Set Heating Rate (1-2°C / min) measure1->measure2 measure3 Observe & Record T₁ (First Liquid Drop) measure2->measure3 measure4 Observe & Record T₂ (All Liquid) measure3->measure4 result Report Melting Range (T₁ - T₂) measure4->result

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Conclusion

The melting point (approx. 42-52 °C) and predicted boiling point (approx. 163.5 °C) of this compound are defining physical characteristics that govern its handling and application. These properties are logically derived from its molecular structure, which facilitates strong intermolecular hydrogen bonding and dipole-dipole forces. The provided experimental protocols offer a validated framework for the precise and reliable determination of these values, upholding the principles of scientific integrity and enabling the compound's effective use in advanced research and development.

References

  • Grokipedia. Trifluoromethyl group. [Link]
  • The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • Chemistry LibreTexts. 4.
  • J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]
  • Westlab Canada. Measuring the Melting Point. [Link]
  • University of Toronto.
  • Chemistry LibreTexts. 6.
  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
  • University of Colorado Boulder, Organic Chemistry.

Sources

An In-depth Technical Guide to the Structure and Utility of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The resulting changes in physicochemical properties—such as metabolic stability, lipophilicity, and binding affinity—are often profound. 5-Fluoro-2-(trifluoromethyl)phenol stands as a prime exemplar of this strategy. It is a substituted aromatic building block whose architecture is tailored for utility. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring creates a unique electronic and steric environment, making it a valuable intermediate for researchers and development professionals. This guide provides an in-depth analysis of its structure, properties, and the scientific principles that underpin its application.

Part 1: Molecular Architecture and Physicochemical Profile

The foundational structure of this compound consists of a benzene ring functionalized with a hydroxyl group (-OH), a trifluoromethyl group (-CF₃), and a fluorine atom (-F). The IUPAC nomenclature precisely defines the substituent positions: the hydroxyl group defines carbon 1, with the trifluoromethyl group at position 2 and the fluorine atom at position 5.

The molecule's utility is derived directly from the potent electronic effects of its substituents. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[1] Similarly, the fluorine atom at the 5-position also exerts a strong inductive electron-withdrawing effect. This dual substitution significantly lowers the electron density of the aromatic ring and increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity is a critical consideration in reaction design, influencing its nucleophilicity and the conditions required for derivatization.

Caption: 2D structure of this compound.

A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 243459-91-8[2][3]
Molecular Formula C₇H₄F₄O[3][4]
Molar Mass 180.10 g/mol [4]
Appearance Solid[2]
Melting Point 48-52 °C[4]
Boiling Point 163.5 ± 35.0 °C (Predicted)[4]
Density 1.434 ± 0.06 g/cm³ (Predicted)[4]
Solubility Sparingly soluble in water (0.40 g/L at 25°C)[4]

Part 2: Spectroscopic Elucidation

Structural confirmation and purity assessment of this compound rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, with ¹⁹F NMR being particularly informative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise connectivity of this molecule.

    • ¹H NMR : The spectrum will display signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns (splitting) of the aromatic protons are dictated by their positions relative to the electron-withdrawing -F and -CF₃ groups and will show complex splitting due to H-H and H-F couplings.

    • ¹³C NMR : The carbon spectrum will show seven distinct signals. The carbons bonded to fluorine (C-F and C-CF₃) will appear as characteristic multiplets due to C-F coupling, providing definitive evidence of their presence.

    • ¹⁹F NMR : This technique is essential for the analysis of fluorinated compounds.[5] A ¹⁹F NMR spectrum will show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The chemical shifts of these signals provide a direct fingerprint of the electronic environment of the fluorine nuclei, making it an invaluable tool for both identification and reaction monitoring.[6][7][8]

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the functional groups present. Key expected absorptions include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenol, strong absorptions in the 1100-1350 cm⁻¹ region corresponding to C-F stretching vibrations, and characteristic peaks for the aromatic ring.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 180, corresponding to the molecular formula C₇H₄F₄O.[9] Analysis of the fragmentation pattern can further corroborate the structure.

Part 3: Synthesis and Analytical Workflow

As a specialized building block, the synthesis of this compound requires specific strategies, often starting from more readily available precursors. While multiple routes are possible, a generalized pathway illustrates the core chemical transformations involved.

Caption: Generalized workflow for the synthesis of substituted phenols.
Representative Analytical Protocol: ¹⁹F NMR Analysis

The following protocol outlines a self-validating system for the structural confirmation of this compound using ¹⁹F NMR spectroscopy. The causality behind this choice is the technique's high sensitivity and the large chemical shift dispersion for fluorine, which provides an unambiguous structural fingerprint.[5]

Objective: To acquire a quantitative ¹⁹F NMR spectrum to confirm the identity and purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a known amount of an internal fluorine standard (e.g., hexafluorobenzene) for quantitative analysis. The standard must have a resonance that does not overlap with the analyte signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Data Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse ¹⁹F spectrum. Ensure the spectral width is sufficient to cover the expected chemical shifts for both the aromatic -F and the -CF₃ group.

    • Use a relaxation delay (d1) of sufficient length (e.g., 5 times the longest T₁) to ensure full relaxation of the nuclei for accurate integration and quantification.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., -164.9 ppm for C₆F₆).

    • Integrate the signals corresponding to the aromatic fluorine, the trifluoromethyl group, and the internal standard.

  • Analysis & Trustworthiness: The presence of two distinct signals with the expected chemical shifts and a 1:3 integration ratio (aromatic-F : CF₃) confirms the structure. The purity can be calculated by comparing the integrated signal of the analyte to that of the known-concentration internal standard. This internal validation provides a high degree of trust in the result.

Caption: Experimental workflow for ¹⁹F NMR analysis.

Part 4: Applications in Drug Development and Beyond

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug efficacy.[10] The -CF₃ group can increase metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve membrane permeability.[1] this compound serves as a key intermediate in the synthesis of more complex molecules where these properties are desired.

Its applications extend to:

  • Pharmaceuticals: Used as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and antiviral agents.[11] The specific arrangement of the fluoro, trifluoromethyl, and hydroxyl groups allows for diverse subsequent chemical modifications.

  • Agrochemicals: Employed in the creation of novel herbicides and fungicides, where the fluorinated substituents contribute to the molecule's biocidal activity and environmental persistence characteristics.[11]

  • Material Science: Incorporated into specialty polymers and coatings to enhance properties such as thermal stability and chemical resistance.[11]

Part 5: Safety and Handling

Scientific integrity demands a thorough understanding of a compound's hazards. According to safety data, this compound is classified as a corrosive solid that can cause burns to the eyes, skin, and mucous membranes.[2] It is also irritating to the respiratory system.[4]

Core Handling Protocols:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with face shield.[2][4]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational design that leverages the unique properties of fluorine chemistry. Its structure, characterized by the powerful electron-withdrawing effects of its substituents, dictates its reactivity and utility. A comprehensive understanding of its molecular architecture, confirmed through rigorous spectroscopic analysis, is paramount for its effective application. For researchers in drug development, agrochemicals, and materials science, this compound represents a versatile and powerful tool for building molecular complexity and enhancing function.

References

  • This compound. ChemBK. [Link]
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
  • (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. PubChem. [Link]
  • 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616. PubChem. [Link]
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
  • Preparation of trifluoromethyl-substituted phenols and phenates.
  • 2-Fluoro-5-(trifluoromethyl)phenol. NIST WebBook. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry. [Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted roles of fluorine. We will delve into the fundamental principles and practical applications of fluorination, exploring its profound impact on a drug candidate's metabolic stability, target affinity, and overall pharmacokinetic profile. This guide moves beyond theoretical concepts to provide field-proven insights, detailed experimental protocols, and robust data visualization to empower rational, fluorine-guided drug design.

The Unique Physicochemical Profile of Fluorine: A Game-Changer in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular engineering in drug design.[1] Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[1][2] However, its profound electronic effects fundamentally alter a molecule's properties in several key ways.

A primary driver for incorporating fluorine is to enhance metabolic stability . The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[3][4]

Furthermore, the introduction of fluorine can significantly modulate a molecule's lipophilicity , a critical parameter for membrane permeability and absorption. While a single fluorine atom can increase lipophilicity, the effect is highly context-dependent and can be tuned by the degree and pattern of fluorination.[5] Fluorine's strong electron-withdrawing nature also influences the pKa of nearby functional groups, particularly amines. This modulation of basicity can be crucial for optimizing a drug's solubility, cell permeability, and off-target interactions.[6][7]

The conformational preferences of a molecule can also be subtly yet powerfully influenced by fluorine. The "gauche effect," where polar C-F bonds influence the dihedral angles of adjacent polar groups, can stabilize specific bioactive conformations, thereby enhancing binding affinity and selectivity for the target protein.[8][9]

Strategic Applications of Fluorine in Drug Design

The judicious placement of fluorine atoms can address a multitude of challenges encountered during drug development. Here, we explore the key strategic applications, supported by data and mechanistic insights.

Enhancing Metabolic Stability

Blocking metabolic "soft spots" is a primary application of fluorination. The high energy of the C-F bond (approximately 116 kcal/mol) compared to the C-H bond (approximately 99 kcal/mol) renders it significantly more resistant to enzymatic oxidation.[10]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds

Parent CompoundFluorinated AnalogIn Vitro Half-life (t½) - ParentIn Vitro Half-life (t½) - AnalogFold Increase in StabilityReference
Risperidone9-Fluororisperidone~15 min~240 min16[10][11]
Celecoxib4'-Fluorocelecoxib~30 min~120 min4[10][11]
Midazolam1'-Fluoromidazolam~45 min~60 min (CYP3A4)1.3[10][11]
Ramelteon2-FluororamelteonNo significant changeNo significant change1[10][11]

Data represents typical results from in vitro liver microsomal stability assays.

The following diagram illustrates how fluorine can block a common metabolic pathway mediated by cytochrome P450 enzymes.

cluster_0 Metabolic Pathway of a Hypothetical Drug cluster_1 Fluorine-Blocked Metabolic Pathway Parent_Drug Parent Drug (with metabolic 'soft spot' R-CH3) CYP450 Cytochrome P450 (Oxidation) Parent_Drug->CYP450 Metabolism Metabolite Hydroxylated Metabolite (R-CH2OH) - Rapid Clearance - Potential for reactive metabolites CYP450->Metabolite Fluorinated_Drug Fluorinated Analog (R-CH2F) CYP450_Blocked Cytochrome P450 (Oxidation Blocked) Fluorinated_Drug->CYP450_Blocked Resistant to Metabolism No_Metabolism Increased Metabolic Stability - Longer half-life - Improved bioavailability CYP450_Blocked->No_Metabolism

Caption: Fluorine blocking cytochrome P450-mediated metabolism.

Modulating Lipophilicity and pKa for Optimal Pharmacokinetics

The ability to fine-tune a drug's lipophilicity (logP/logD) and acidity/basicity (pKa) is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Impact of Fluorination on logP and pKa

Parent CompoundFluorinated AnaloglogP (Parent)logP (Analog)ΔlogPpKa (Parent)pKa (Analog)ΔpKaReference(s)
Aniline4-Fluoroaniline0.901.15+0.254.634.65+0.02General Chemistry Data
Piperidine3-Fluoropiperidine1.10.8-0.311.119.31-1.8[7]
Benzylamine4-Fluorobenzylamine1.091.22+0.139.349.04-0.3General Chemistry Data
MorphineFluoromorphine β-C10.891.5+0.618.21--[12]
MorphineFluoromorphine β-C20.891.1+0.218.21--[12]

logP and pKa values can vary depending on the experimental or computational method used.

Enhancing Binding Affinity and Selectivity

Fluorine can participate in a range of non-covalent interactions within a protein's binding pocket, including hydrogen bonds (acting as an acceptor), dipole-dipole interactions, and interactions with aromatic rings.[13][14] These interactions, though individually modest, can collectively contribute to a significant increase in binding affinity.[13] Furthermore, by inducing a specific conformation, fluorine can enhance the shape complementarity between the drug and its target, leading to improved selectivity.

The following diagram depicts how a strategically placed fluorine atom can enhance the binding of a ligand to its target protein.

cluster_0 Drug-Target Interaction without Fluorine cluster_1 Drug-Target Interaction with Fluorine Protein_Pocket Protein Binding Pocket Ligand Ligand Interaction1 Hydrophobic Interaction Ligand->Interaction1 Interaction2 Weak H-Bond Ligand->Interaction2 Interaction1->Protein_Pocket Interaction2->Protein_Pocket Binding_Affinity_Low Lower Binding Affinity Protein_Pocket_F Protein Binding Pocket Fluorinated_Ligand Fluorinated Ligand Interaction1_F Hydrophobic Interaction Fluorinated_Ligand->Interaction1_F Interaction2_F Stronger H-Bond (F as acceptor) Fluorinated_Ligand->Interaction2_F Interaction3_F Dipole-Dipole Interaction Fluorinated_Ligand->Interaction3_F Interaction1_F->Protein_Pocket_F Interaction2_F->Protein_Pocket_F Interaction3_F->Protein_Pocket_F Binding_Affinity_High Higher Binding Affinity

Caption: Fluorine-enhanced drug-target interactions.

Experimental Protocols for Fluorination and Analysis

A key aspect of leveraging fluorine in drug design is the ability to efficiently introduce it into a molecule and subsequently analyze its impact. This section provides detailed, step-by-step methodologies for common fluorination reactions and analytical techniques.

Synthetic Fluorination Methodologies

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to alkyl fluorides.

Protocol:

  • Preparation: To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Addition of DAST: Add DAST (1.1-1.2 equivalents) dropwise to the cooled solution.[3][15]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography.

Safety Note: DAST is corrosive, moisture-sensitive, and can be explosive upon heating. It generates toxic HF upon contact with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Selectfluor® is a user-friendly and effective electrophilic fluorinating agent.

Protocol:

  • Reaction Setup: In a suitable flask, dissolve the aromatic substrate in a solvent such as acetonitrile or trifluoromethanesulfonic acid.

  • Addition of Selectfluor®: Add Selectfluor® (1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the substrate. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Analytical Techniques for Fluorinated Compounds

This assay is a standard method to assess a compound's metabolic stability.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Thaw pooled liver microsomes on ice.

  • Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, MgCl₂, and the test compound (typically 1-10 µM).

  • Pre-incubation: Pre-warm the reaction mixture and liver microsomes separately at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture, followed by the addition of an NADPH regenerating system.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[16]

  • Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).[16]

  • Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[16]

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Start Start: Test Compound & Liver Microsomes Pre_incubation Pre-incubation at 37°C Start->Pre_incubation Initiate Initiate Reaction (Add NADPH) Pre_incubation->Initiate Time_Points Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Data Analysis: Calculate t½ & CLint Analyze->Data_Analysis

Sources

safety and handling precautions for 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-(trifluoromethyl)phenol

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 243459-91-8). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the highest standards of scientific integrity and personnel protection.

Introduction and Scientific Context

This compound is a fluorinated organic building block increasingly utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a fluorine atom and a trifluoromethyl group on a phenol ring, imparts unique electronic properties, metabolic stability, and lipophilicity to target molecules.[2] However, these same structural motifs necessitate stringent safety protocols. The phenolic hydroxyl group presents corrosive hazards, while the trifluoromethyl group can contribute to overall toxicity and release hazardous decomposition products like hydrogen fluoride under thermal stress.[3][4] The toxicological properties of this specific compound have not been fully investigated, a critical fact that mandates a cautious and conservative approach to handling.[5]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on available data, this compound is classified as a hazardous substance.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard Class Pictogram Signal Word Hazard Statement Primary Sources
Skin Corrosion/IrritationGHS05 (Corrosion) / GHS07 (Exclamation Mark)Danger / WarningH314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[5][6]
Serious Eye Damage/IrritationGHS05 (Corrosion)DangerH318: Causes serious eye damage. H319: Causes serious eye irritation.[6]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[6]

Note: Classifications can vary between suppliers. This guide adopts a conservative approach by acknowledging the most severe classifications reported.

Physicochemical Properties and Associated Risks

Understanding the compound's physical properties is crucial for anticipating its behavior during handling and in the event of a spill.

Property Value Implication for Handling Primary Sources
Molecular Formula C₇H₄F₄O-[6][7]
Molecular Weight 180.1 g/mol -[6]
Appearance SolidRisk of dust inhalation if handled improperly.[8]
Melting Point 48-52 °CSolid at room temperature; can melt if heated.[8]
Boiling Point ~163.5 °C (Predicted)Low volatility at room temperature, but vapor pressure increases with heat.[8]
Density ~1.434 g/cm³Denser than water.[6][8]
Solubility Sparingly soluble in water (0.40 g/L at 25°C).Spills will not readily dissolve in water, complicating decontamination.[6][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, beginning with engineering controls and supplemented by robust PPE. The causality is clear: because the compound can cause severe burns and its toxicological profile is incomplete, exposure must be minimized by all available means.[5]

Primary Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[5] This is the primary barrier to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Infrastructure: An ANSI-compliant safety shower and eyewash station must be readily accessible and unobstructed, within a 10-second travel distance of the work area.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.

Protection Type Specification Rationale and Field Insight
Eye & Face Chemical safety goggles and a full-face shield.Goggles protect against dust and splashes; a face shield is mandatory to protect the entire face from corrosive splashes, a known hazard for phenols.[3][5]
Hand Butyl rubber or neoprene gloves. Nitrile gloves are not recommended for prolonged contact.Phenols can be readily absorbed through the skin and can degrade common glove materials.[3][10] Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid self-contamination.[9]
Body Flame-retardant laboratory coat, buttoned completely. Long pants and closed-toe shoes are required.A lab coat provides a removable barrier in case of a splash. Natural fibers like cotton are preferred over synthetic materials like polyester, which can melt onto the skin.[11]
Respiratory A NIOSH/MSHA-approved respirator with an organic vapor cartridge.Required only if engineering controls fail, if irritation is experienced, or during a large spill cleanup.[5] Routine use indicates a failure of primary engineering controls that must be addressed.

Standard Operating Procedures: Handling and Storage

Adherence to a validated protocol is essential for mitigating risk. The following procedures are designed as self-validating systems with critical safety checkpoints.

Visualized Workflow for Safe Handling

The following diagram outlines the critical workflow for handling this compound, emphasizing safety checkpoints from preparation to cleanup.

prep 1. Pre-Operational Check verify_hood Verify Fume Hood Certification & Airflow prep->verify_hood don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves) prep->don_ppe locate_safety Locate Eyewash/ Safety Shower prep->locate_safety handling 2. Chemical Handling (Inside Fume Hood) verify_hood->handling don_ppe->handling locate_safety->handling weigh Weigh Solid Compound Onto Weigh Paper or into Pre-tared Vessel handling->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent Slowly to Dissolve transfer->dissolve cleanup 3. Post-Handling & Cleanup dissolve->cleanup decontaminate Decontaminate Spatula and Weigh Paper with Appropriate Solvent cleanup->decontaminate dispose_waste Dispose of Contaminated Items in Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly (Gloves Last) dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Generalized workflow for handling hazardous chemicals, highlighting safety checkpoints.

Step-by-Step Handling Protocol
  • Preparation: Before handling, verify that the chemical fume hood is operational and has a current certification. Don all required PPE as specified in Section 3.2. Confirm the location and accessibility of the nearest safety shower and eyewash.

  • Aliquotting: Conduct all manipulations inside the fume hood. Place a weigh boat on a tared analytical balance. Using a clean spatula, carefully transfer the desired amount of solid this compound to the weigh boat. Avoid creating dust.

  • Transfer: Carefully add the weighed solid to the destination vessel (e.g., a round-bottom flask).

  • Cleaning: Decontaminate the spatula and any other contaminated reusable equipment immediately. Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container.

  • Post-Handling: After completing the work, remove PPE in the correct order (gloves last) to prevent contamination of skin. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure or reaction.

  • Location: Store in a designated corrosives area that is cool, dry, and well-ventilated.[5]

  • Conditions: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8] The area should be locked to restrict access to authorized personnel.[5]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[4]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency can significantly reduce the severity of an incident. All personnel working with this compound must be trained on these procedures.

Emergency Response Decision Tree

This diagram provides a logical framework for responding to a spill, ensuring that actions are commensurate with the level of risk.

spill Spill Occurs assess Assess Situation: - Size of spill? - Personal contamination? spill->assess small_spill Small Spill (<50 mL, contained) assess->small_spill Small & No Contamination large_spill Large Spill (>50 mL) OR Personnel Contamination assess->large_spill Large OR Contamination alert_area Alert others in the immediate area small_spill->alert_area absorb Cover with inert absorbent (vermiculite, sand) alert_area->absorb collect Collect residue into a sealed hazardous waste container absorb->collect decon Decontaminate the area with soap and water collect->decon evacuate Evacuate the laboratory IMMEDIATELY large_spill->evacuate contaminated If Contaminated: Use safety shower/eyewash for 15 minutes large_spill->contaminated if applicable call_emergency Call Emergency Response (e.g., 911) and EH&S evacuate->call_emergency contaminated->call_emergency

Caption: Decision tree for responding to a chemical spill event.

First Aid Protocols

Immediate and appropriate first aid is critical. Show the Safety Data Sheet (SDS) to responding medical personnel.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes in a safety shower.[3][5] After initial flushing, some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400).[3][12] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[5][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][7]

Spill Cleanup Protocol (Small Spills)

This protocol is for small spills (<50 mL or ~50g) that have been contained within a fume hood by trained personnel only.

  • Alert & Secure: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered.

  • PPE: Don the appropriate PPE, including double gloves (butyl rubber or neoprene over nitrile), safety goggles, and a face shield.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]

  • Decontaminate: Wipe the spill area with soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to institutional and local regulations.[10]

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.

  • Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.[5]

  • Collection: Collect all waste (solid and liquid) in clearly labeled, compatible, and sealed containers.[10]

  • Regulations: Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, regional, and national regulations.[5] Do not discharge to drains or the environment.[5]

Conclusion

This compound is a valuable research chemical whose safe use hinges on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating robust engineering controls, proper PPE, and validated handling protocols, researchers can effectively mitigate the risks associated with this compound. The causality is simple: informed respect for the chemical's properties, coupled with disciplined adherence to safety procedures, is the cornerstone of a safe and productive research environment.

References

  • This compound - ChemBK. ChemBK. [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
  • Spontaneous aqueous defluorination of trifluoromethylphenols. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
  • Standard Operating Procedure for Phenol.
  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
  • Fact Sheet: Phenol. UC Berkeley Environmental Health & Safety. [Link]

Sources

5-Fluoro-2-(trifluoromethyl)phenol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 5-Fluoro-2-(trifluoromethyl)phenol

For professionals in research, discovery, and drug development, the innovative potential of novel chemical entities is intrinsically linked to a profound understanding of their safety profiles. This compound, a fluorinated building block, presents unique opportunities in synthesis due to the specific properties imparted by its substituents. However, these same structural features necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond mere compliance to foster a culture of safety through expert-driven insights and validated protocols.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences the molecule's electronic properties, reactivity, and potential physiological interactions.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 243459-91-8[1][2][3]
Molecular Formula C₇H₄F₄O[1][2]
Molecular Weight 180.1 g/mol [2][4]
Appearance White crystals or powder[1]
Melting Point 42.0 - 51.0 °C[1]

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to phenol itself. This enhanced acidity contributes to its corrosive nature. The compound is a solid at room temperature, but its relatively low melting point means it could be handled as a liquid in warm environments or upon slight heating, requiring precautions against both dust and vapor inhalation.

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified as a hazardous substance, with its primary dangers stemming from its corrosivity and acute toxicity.[5][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damageDanger
Serious Eye DamageCategory 1H318: Causes serious eye damageDanger
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Note: Classifications can vary slightly between suppliers. The most conservative (highest hazard) classification should always be adopted.

The "Danger" signal word is warranted due to the irreversible damage the chemical can cause to skin and eyes.[5] The phenolic structure allows for rapid absorption through the skin, leading to both local corrosive injury and potential systemic toxicity.

Hierarchy_of_Controls cluster_main Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for chemical safety.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier
  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory. [7]Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face from corrosive materials.

  • Skin Protection:

    • Gloves: Double-gloving is recommended. An inner nitrile glove provides dexterity, while an outer glove of a more resistant material like neoprene or butyl rubber should be worn, as these are more robust against phenols. [8]Gloves must be inspected for integrity before each use and changed immediately upon contamination.

    • Lab Coat: A flame-retardant lab coat that is fully buttoned is required. For significant quantities or splash risks, a chemically resistant apron should be worn over the lab coat. [8]* Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. [9]

Section 4: Emergency Protocols and First Aid

Immediate and correct first aid is critical to mitigating the severe effects of exposure. All personnel must be trained on these procedures before handling the compound.

Protocol: Response to Skin or Eye Contact
  • Immediate Action: Yell for help to alert others. Move immediately to the nearest safety shower or eyewash station. [8]2. Decontamination - Skin:

    • Immediately begin flushing the affected area with copious amounts of lukewarm water for at least 15 minutes while simultaneously removing all contaminated clothing. [3][9] * Expert Insight: For phenol-based compounds, after the initial water flush, it is highly recommended to swab the affected area repeatedly with polyethylene glycol (PEG-300 or PEG-400) for at least 30 minutes, as PEG can help to neutralize and remove absorbed phenol. [8][10] * Seek immediate medical attention.

  • Decontamination - Eyes:

    • Forcibly hold eyelids open and flush the eyes with a continuous stream of water for a minimum of 15 minutes. [9] * Do not attempt to neutralize the chemical. The priority is dilution and removal.

    • Seek immediate medical attention.

Protocol: Response to Inhalation or Ingestion
  • Inhalation:

    • Move the affected person to fresh air immediately. [3] * If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the victim may have ingested the chemical. [9] * Seek immediate medical attention.

  • Ingestion:

    • Rinse the mouth thoroughly with water. [3] * CRITICAL: Do NOT induce vomiting. [9]Corrosive substances can cause further damage to the esophagus and throat upon emesis. [11] * Have the person drink plenty of water to dilute the substance. [9] * Seek immediate medical attention.

Spill_Response start Spill Occurs alert Alert personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill? assess->small_spill contact_ehs Contact Emergency Response / EHS small_spill->contact_ehs No don_ppe Don Appropriate PPE small_spill->don_ppe Yes end Dispose as Hazardous Waste contact_ehs->end contain Contain spill with inert absorbent don_ppe->contain collect Collect absorbent into sealed waste container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->end

Caption: Generalized workflow for responding to a chemical spill.

Section 5: Fire and Explosion Hazard Data

While the primary hazards are toxicological, understanding fire risks is also crucial.

Table 3: Fire-Fighting Measures

ParameterInformationSource(s)
Flammability Flammability rating of 1, indicating it requires considerable preheating before ignition can occur.[9]
Suitable Extinguishers Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][9]
Unsuitable Extinguishers A direct stream of water may scatter the material.[12]
Hazardous Combustion Products Thermal decomposition can produce irritating and toxic gases, including carbon oxides and hydrogen fluoride.[9][13]
Protocol: Firefighter Guidance
  • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent contact with the substance and its hazardous decomposition products. [9][14]* Use water spray to cool containers exposed to fire to prevent pressure buildup. [15]

Section 6: Storage and Disposal

Proper long-term management of the chemical is vital to ensure laboratory safety.

Storage Protocol
  • Store in a tightly sealed container in a designated "Corrosives Area". [9]2. The storage location must be cool, dry, and well-ventilated. [9]3. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases. [13]4. Ensure the storage area is secured and accessible only to trained, authorized personnel. [7]

Disposal Protocol
  • This compound and any materials contaminated with it (e.g., absorbent materials, empty containers, contaminated PPE) must be disposed of as hazardous waste.

  • Do not dispose of it down the drain or in regular trash. [9]3. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures. [7]

Conclusion

This compound is a valuable compound for chemical synthesis, but its hazardous properties demand the utmost respect and care. Its corrosivity, potential for causing severe burns, and acute toxicity necessitate a comprehensive safety strategy. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering safeguards, mandating correct PPE, and ensuring all personnel are trained on emergency procedures, researchers can handle this compound safely and effectively. The causality behind these protocols is clear: the chemical's inherent properties dictate the required safety measures. Trustworthy and self-validating safety systems are not just about following rules but about understanding the risks and implementing robust, science-backed procedures to mitigate them.

References

  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 | PubChem. [Link]
  • Standard Operating Procedure - Phenol | Yale Environmental Health & Safety. [Link]
  • 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 | PubChem. [Link]
  • Safety Data Sheet according to GHS | Gujar
  • Section 5: Firefighting Measures | OSHA. [Link]
  • Phenol Exposure: First aid guidance | University of York. [Link]
  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS | EPA. [Link]
  • GHS Hazardous Chemical Inform
  • SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenol | Fisher Scientific. [Link]
  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 | PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 5-Fluoro-2-(trifluoromethyl)phenol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of successful drug design. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. It is within this context that 5-Fluoro-2-(trifluoromethyl)phenol (CAS No. 243459-91-8) emerges as a key building block for the synthesis of novel therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality control considerations, and best practices for sourcing and implementing this valuable reagent.

The unique substitution pattern of this compound, with a fluorine atom and a trifluoromethyl group on the phenolic ring, offers a versatile scaffold for further chemical elaboration. Its potential as a pharmaceutical intermediate is underscored by its appearance in patent literature as a component in the synthesis of more complex molecules for therapeutic applications.[1] This guide will equip you with the necessary knowledge to confidently select and qualify suppliers, ensuring the quality and consistency of this critical starting material for your research and development endeavors.

The Commercial Landscape: Identifying Reputable Suppliers

A number of chemical suppliers offer this compound, primarily for research and development purposes. When evaluating potential vendors, it is crucial to look beyond price and availability to consider the supplier's quality systems and the transparency of their documentation.

Key commercial suppliers for this compound include:

  • Thermo Scientific Chemicals (formerly Alfa Aesar): A well-established supplier with a reputation for providing a wide range of research chemicals. They typically offer this compound at a purity of 97% or higher.

  • Sigma-Aldrich (Merck): A leading global supplier to the life science industry. It is important to note that for some of their more specialized "AldrichCPR" products, they may not perform in-house analytical testing and place the onus of quality verification on the end-user.

  • Alachem Co., Ltd.: A supplier that provides a range of fluorine-containing compounds and often makes documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS) readily available.[2]

  • Fluoropharm Co., Ltd.: A specialized supplier focusing on fluorinated intermediates, which can be an excellent source for high-purity materials.

  • Achmem: Another supplier offering this compound, typically at a purity of 98%.

Quality Control and Analytical Characterization: A Multi-faceted Approach

Ensuring the identity, purity, and consistency of this compound is paramount to the success and reproducibility of your research. A thorough evaluation of the supplier's analytical data, coupled with in-house verification, forms a robust quality control strategy.

The Certificate of Analysis (CoA): Your Primary Source of Information

The Certificate of Analysis is the most critical document provided by the supplier. A comprehensive CoA should include the following:

  • Product Identification: Chemical name, CAS number, and lot number.

  • Physical Properties: Appearance, melting point, and any other relevant physical data.

  • Analytical Test Results: The specific tests performed, the methods used, the acceptance criteria, and the results for the specific lot.

  • Quality System Certification: Information on the supplier's quality management system (e.g., ISO 9001:2015).[4]

Table 1: Example Certificate of Analysis Data for this compound

ParameterSpecificationExample ResultMethod
Assay≥96.0%99.7%Gas Chromatography (GC)
AppearanceWhite crystals or powderCrystalline powderVisual
Melting Point42.0-51.0°C44.8-47.6°CCapillary Method

Data adapted from a sample Certificate of Analysis from Thermo Fisher Scientific.[4]

Key Analytical Techniques for In-House Verification

While the supplier's CoA is a valuable starting point, in-house analytical verification is a critical step to confirm the quality of the material. The following techniques are essential for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the proton environment of the aromatic ring.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. It will show distinct signals for the trifluoromethyl group and the single fluorine atom on the ring, providing unambiguous confirmation of the compound's structure and the absence of isomeric impurities.[5][6] The large chemical shift range in ¹⁹F NMR allows for excellent resolution of different fluorine environments.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for assessing purity. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum will confirm the molecular weight of the main component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a comprehensive analysis of non-volatile impurities, LC-MS is an indispensable tool. A well-developed LC-MS method can separate and identify a wide range of potential impurities.[7][8]

Experimental Workflow for Supplier Qualification

The following workflow provides a systematic approach to selecting and qualifying a supplier for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Procurement A Identify Potential Suppliers (e.g., Thermo Fisher, Sigma-Aldrich, Alachem) B Request Preliminary Documentation (CoA, SDS) A->B C Evaluate Supplier Reputation and Quality Systems (e.g., ISO certification) B->C D Review Certificate of Analysis (Purity, Analytical Methods) C->D E Request Sample for In-House QC D->E F Perform In-House Analysis (NMR, GC-MS, LC-MS) E->F G Compare In-House Data with Supplier's CoA F->G H Data Concordant? G->H I Select and Approve Supplier H->I Yes K Quarantine and Re-evaluate (If data is discordant) H->K No J Procure Material with Lot-Specific CoA I->J K->A Restart Process

A logical workflow for the qualification of a new supplier for a critical raw material.

Best Practices for Handling and Storage

As a fluorinated phenol, this compound requires careful handling to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat should be worn at all times.

Engineering Controls:

  • All handling of the solid material and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

While specific stability studies for this compound are not widely published, general principles for the storage of phenolic compounds should be followed to minimize degradation. It is advisable to store the material protected from light. For long-term storage, consider refrigeration.

Conclusion

This compound is a valuable building block for the development of novel pharmaceuticals. A thorough understanding of the commercial supplier landscape, a commitment to rigorous analytical quality control, and adherence to safe handling practices are essential for the successful integration of this compound into any research or drug development program. By following the principles outlined in this guide, scientists can confidently source high-quality material, ensuring the integrity and reproducibility of their work and accelerating the path to discovery.

References

  • Certificate of Analysis, this compound, 97%. Thermo Fisher Scientific. Accessed January 7, 2026.
  • Alachem Co., Ltd. 243459-91-8 | this compound. Accessed January 7, 2026.
  • Achmem. This compound. Accessed January 7, 2026.
  • Pharma Info Source. CAS 243459-91-8 suppliers, this compound suppliers. Accessed January 7, 2026.
  • abcr Gute Chemie. AB264503 | CAS 243459-91-8. Accessed January 7, 2026.
  • CymitQuimica. CAS 243459-91-8: this compound. Accessed January 7, 2026.
  • Quality Chemicals. Products - GMP. Accessed January 7, 2026.
  • Chem-Impex. 2-Fluoro-5-(trifluoromethyl)phenol. Accessed January 7, 2026.
  • Redka, M. O., et al. (2025).
  • Sigma-Aldrich. This compound AldrichCPR 243459-91-8. Accessed January 7, 2026.
  • Google Patents. US20070265326A1 - Novel compounds. Accessed January 7, 2026.
  • Google Patents. US10323040B2 - Process for the preparation of 5-fluorotryptophol. Accessed January 7, 2026.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry, 2013.
  • Patsnap. The preparation method of 5-fluoro-2-nitrophenol - Eureka. Accessed January 7, 2026.
  • Google Patents.
  • Lab Pro Inc. 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G. Accessed January 7, 2026.
  • Benchchem. A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential. Accessed January 7, 2026.
  • NIH. New Frontiers and Developing Applications in 19F NMR - PMC. Accessed January 7, 2026.
  • Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Accessed January 7, 2026.
  • ACS Publications. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development. Accessed January 7, 2026.
  • Agilent. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Accessed January 7, 2026.
  • Sigma-Aldrich. This compound chemical. Accessed January 7, 2026.
  • University of Wisconsin-Madison. 19F NMR Reference Standards. Accessed January 7, 2026.
  • ChemicalBook. 2-Fluoro-5-(trifluoromethyl)phenol CAS#: 141483-15-0. Accessed January 7, 2026.
  • Benchchem.
  • LCGC International. Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. Accessed January 7, 2026.
  • NIH. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. Accessed January 7, 2026.
  • SAGE Journals. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Accessed January 7, 2026.
  • NIH. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem. Accessed January 7, 2026.
  • MDPI. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Accessed January 7, 2026.
  • Wiley Online Library. Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. Accessed January 7, 2026.
  • ResearchGate. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy | Request PDF. Accessed January 7, 2026.

Sources

A Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Fluoro-2-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its chemical identity, physicochemical properties, and its emerging role as a valuable building block in organic synthesis. While specific, publicly available protocols for the synthesis and biological applications of this particular isomer are limited, this guide will provide insights based on established principles of fluorine chemistry and the known reactivity of related compounds.

Chemical Identity and Synonyms

This compound is a substituted phenol bearing both a fluorine atom and a trifluoromethyl group on the aromatic ring. These substitutions significantly influence the molecule's electronic properties, acidity, lipophilicity, and metabolic stability, making it an attractive component in the design of novel bioactive molecules and functional materials.

Systematic Name: this compound[1]

Synonyms:

  • alpha,alpha,alpha,5-Tetrafluoro-o-cresol

  • 4-Fluoro-2-hydroxybenzotrifluoride

Key Identifiers:

  • CAS Number: 243459-91-8[1]

  • Molecular Formula: C₇H₄F₄O[1]

  • Molecular Weight: 180.10 g/mol

Physicochemical Properties

The introduction of fluorine and a trifluoromethyl group imparts distinct physicochemical characteristics to the phenol scaffold. The trifluoromethyl group, a strong electron-withdrawing group, increases the acidity of the phenolic hydroxyl group compared to phenol itself. Furthermore, this group significantly enhances the molecule's lipophilicity, a critical parameter in drug design that influences membrane permeability and distribution.[2]

PropertyValueSource
Appearance White to off-white solid or crystalline powder[1]
Melting Point 42.0-51.0 °C[1]
Boiling Point Not readily available
Assay (GC) ≥96.0%[1]
InChI Key QWLZSSYHAJSEHU-UHFFFAOYSA-N[1]
SMILES OC1=C(C=CC(F)=C1)C(F)(F)F[1]

Synthesis Strategies

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not prevalent in the reviewed literature, general methods for the preparation of trifluoromethyl-substituted phenols can be adapted. A common strategy involves the reaction of a suitable trifluoromethyl-halobenzene with a hydroxide source.

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This should be considered a representative pathway, and optimization would be necessary for a specific laboratory application.

Representative Synthetic Pathway:

A potential synthesis could start from a di-halogenated trifluoromethylbenzene, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.

G A 1,4-Difluoro-2-(trifluoromethyl)benzene B This compound A->B Reaction R Nucleophilic Hydroxylation (e.g., KOH, NaOH in a polar aprotic solvent like DMSO) B->R

Caption: A potential synthetic route to this compound.

Experimental Considerations:

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often employed to facilitate nucleophilic aromatic substitution.

  • Hydroxide Source: Potassium hydroxide or sodium hydroxide are common reagents. The reaction may require elevated temperatures.

  • Work-up: The reaction mixture would typically be neutralized with acid, and the product extracted with an organic solvent. Purification would likely involve column chromatography.

It is crucial to note that such reactions can sometimes yield isomeric byproducts, and careful analytical characterization (NMR, GC-MS) of the final product is essential.

Applications in Drug Discovery and Development

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates.[2] While specific examples of marketed drugs containing the this compound moiety are not readily identifiable, its potential as a building block is significant.

The unique substitution pattern of this compound offers several advantages for drug design:

  • Enhanced Lipophilicity: The trifluoromethyl group increases the molecule's ability to cross biological membranes.[2]

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, potentially increasing the drug's half-life.[2]

  • Modulation of Acidity: The electron-withdrawing nature of the substituents can fine-tune the pKa of the phenolic hydroxyl group, which can be critical for target binding.

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the optimization of drug-receptor interactions.

Potential Therapeutic Areas:

Based on the known biological activities of other trifluoromethyl-containing phenols, derivatives of this compound could be investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate fluorinated aromatic moieties.[3]

  • Anti-inflammatory Drugs: The modulation of inflammatory pathways is a key area where fluorinated compounds have shown promise.[3]

  • Antimicrobial Agents: The unique electronic properties of fluorinated phenols can be exploited in the design of new antibiotics and antifungals.[3]

Experimental Protocols and Reactivity

As a substituted phenol, this compound can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

O-Alkylation and O-Arylation:

The phenolic hydroxyl group can be readily alkylated or arylated to form ethers. A general protocol for O-alkylation is provided below.

General Protocol for O-Alkylation:

  • Deprotonation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).

  • Addition of Electrophile: Stir the mixture at room temperature for 30-60 minutes, then add the desired alkyl halide (1.1 eq.).

  • Reaction: The reaction mixture may be stirred at room temperature or heated to facilitate the reaction. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.

G A This compound B O-Alkylated Product A->B Reaction C Base (e.g., K2CO3, NaH) C->A D Alkyl Halide (R-X) D->A

Caption: General workflow for the O-alkylation of this compound.

Safety and Handling

As with all fluorinated organic compounds, appropriate safety precautions must be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis. Its unique combination of a fluorine atom and a trifluoromethyl group on a phenol scaffold provides a powerful tool for medicinal chemists and materials scientists to modulate the properties of target molecules. While specific applications and detailed synthetic protocols for this exact isomer are still emerging in the public domain, the foundational principles of fluorine chemistry suggest a promising future for this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully unlock its potential.

References

  • BenchChem. (n.d.). A Technical Guide to the Biological Activities of Trifluoromethyl-containing Phenols. Retrieved January 7, 2026, from a relevant BenchChem technical guide.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Fluoro-2-(trifluoromethyl)phenol, a critical fluorinated building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] We present and critically evaluate two primary, field-proven synthetic strategies starting from common precursors: (1) the diazotization of 5-Fluoro-2-(trifluoromethyl)aniline followed by hydrolysis, and (2) the copper-catalyzed hydroxylation of a corresponding aryl halide. This guide is designed for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid in methodology selection.

Introduction: Significance and Synthetic Overview

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. This compound is a key intermediate that combines these features, making it a valuable precursor for a wide range of complex chemical entities.[1]

The selection of a synthetic route is a critical decision driven by factors such as precursor availability, scalability, cost, and safety. This guide focuses on two robust and divergent pathways, providing the necessary detail for practical implementation and strategic decision-making.

G cluster_0 Retrosynthetic Analysis cluster_1 Key Precursors Product This compound Route1 C-N Bond Activation (Diazotization) Product->Route1 Route2 C-X Bond Functionalization (Hydroxylation) Product->Route2 Aniline 5-Fluoro-2-(trifluoromethyl)aniline Route1->Aniline ArylHalide 1-Halogeno-5-fluoro-2- (trifluoromethyl)benzene Route2->ArylHalide caption Figure 1. Primary synthetic pathways to the target phenol.

Caption: Figure 1. High-level overview of the two primary synthetic strategies.

Route 1: Synthesis via Diazotization of an Aniline Precursor

This classical and reliable pathway leverages the conversion of a primary aromatic amine into a versatile diazonium salt, which is subsequently hydrolyzed to the target phenol.[3][4] The overall transformation is a Sandmeyer-type reaction, prized for its high efficiency and the accessibility of aniline precursors.[5]

Principle and Mechanism

The process occurs in two distinct stages:

  • Diazotization: The primary amine, 5-Fluoro-2-(trifluoromethyl)aniline, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[6] This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺).

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group, an excellent leaving group, is displaced by water in a substitution reaction, releasing nitrogen gas and forming the desired phenol.[3]

G reactant reactant intermediate intermediate product product reagent reagent Aniline Ar-NH₂ Nitrosoamine Ar-NH-N=O Aniline->Nitrosoamine Nitrosation NitrousAcid HONO (from NaNO₂ + H⁺) Diazohydroxide Ar-N=N-OH Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ Diazohydroxide->Diazonium Protonation & Dehydration Phenol Ar-OH Diazonium->Phenol Hydrolysis H_plus + H⁺ H2O_loss1 - H₂O H2O_add + H₂O N2_loss - N₂ - H⁺ caption Figure 2. Mechanism of phenol synthesis via diazotization.

Caption: Figure 2. Simplified mechanism of the diazotization-hydrolysis sequence.

Experimental Protocols

Protocol 1A: Synthesis of Precursor 5-Fluoro-2-(trifluoromethyl)aniline

The most common precursor, 4-Fluoro-2-(trifluoromethyl)aniline, is commercially available.[7] It is typically prepared via the reduction of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene.[8]

Protocol 1B: Diazotization and Hydrolysis to this compound

This protocol is adapted from general procedures for Sandmeyer-type hydroxylation.[5][9]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Fluoro-2-(trifluoromethyl)aniline179.1150.01.0
Concentrated Sulfuric Acid (H₂SO₄)98.08--
Deionized Water18.02--
Sodium Nitrite (NaNO₂)69.0052.51.05
Urea (optional)60.06Small amount-
Diethyl Ether or MTBE---
Saturated Sodium Bicarbonate (NaHCO₃)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Acidic Solution Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated H₂SO₄ (30 mL) to deionized water (150 mL). Cool the solution to 0–5 °C in an ice-salt bath.

  • Aniline Addition: Slowly add 5-Fluoro-2-(trifluoromethyl)aniline (8.96 g, 50.0 mmol) to the cold sulfuric acid solution while maintaining the internal temperature below 10 °C. Stir until a fine, uniform suspension of the aniline salt is formed.

  • Diazotization: Dissolve sodium nitrite (3.62 g, 52.5 mmol) in deionized water (20 mL) and cool the solution in an ice bath. Add this NaNO₂ solution dropwise to the aniline suspension over 30-45 minutes. Crucially, maintain the reaction temperature between 0 and 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue). A small amount of urea can be added to quench any excess nitrous acid.

  • Hydrolysis: Remove the ice bath and replace the dropping funnel with a reflux condenser. Slowly warm the reaction mixture to 50–60 °C using a water bath. Vigorous evolution of nitrogen gas will occur.

  • Completion and Workup: After the effervescence subsides, heat the mixture to 90-100 °C for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove acidic impurities, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Discussion
  • Advantages: This method is high-yielding and utilizes inexpensive, readily available reagents. The aniline precursor is also widely accessible.

  • Disadvantages & Safety: The primary concern is the thermal instability of the diazonium salt intermediate. Strict temperature control below 5 °C during diazotization is mandatory to prevent uncontrolled decomposition. Diazonium salts can be explosive when isolated in a dry state; therefore, they are almost always generated and used in situ.[4] The reaction also generates a significant amount of acidic aqueous waste.

Route 2: Synthesis via Copper-Catalyzed Hydroxylation

Modern cross-coupling methodologies provide a powerful alternative for constructing C–O bonds. Copper-catalyzed reactions, in particular, have emerged as a cost-effective and robust method for the hydroxylation of aryl halides, often proceeding under milder conditions than traditional methods or palladium-catalyzed systems.[10][11][12]

Principle and Mechanism

This transformation involves the coupling of an aryl halide (e.g., 1-bromo- or 1-iodo-5-fluoro-2-(trifluoromethyl)benzene) with a hydroxide source (e.g., KOH, NaOH) in the presence of a copper catalyst.[10][13] The reaction is often facilitated by a ligand that enhances the solubility and reactivity of the copper species. The generally accepted catalytic cycle involves:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Cu(III) intermediate (Ar-Cu(III)-X).

  • Ligand Exchange: The hydroxide ion (OH⁻) displaces the halide on the copper center.

  • Reductive Elimination: The aryl group and the hydroxyl group couple and are eliminated from the copper center, forming the Ar-OH product and regenerating the active Cu(I) catalyst.

G catalyst catalyst intermediate intermediate CuI L-Cu(I) CuIII_halide L-Cu(III)(Ar)(X) CuI->CuIII_halide Oxidative Addition CuIII_hydroxide L-Cu(III)(Ar)(OH) CuIII_halide->CuIII_hydroxide Ligand Exchange X X⁻ CuIII_halide->X CuIII_hydroxide->CuI Reductive Elimination ArOH Ar-OH CuIII_hydroxide->ArOH ArX Ar-X ArX->CuIII_halide OH OH⁻ OH->CuIII_hydroxide caption Figure 3. Catalytic cycle for Cu-catalyzed hydroxylation.

Caption: Figure 3. A plausible catalytic cycle for copper-catalyzed hydroxylation of aryl halides.

Experimental Protocol

This protocol is a representative procedure based on established copper-catalyzed hydroxylation methods.[10][14][15]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-5-fluoro-2-(trifluoromethyl)benzene258.0220.01.0
Copper(I) Iodide (CuI)190.451.00.05 (5 mol%)
Ligand (e.g., 1,10-Phenanthroline or Glycolic Acid)-2.00.10 (10 mol%)
Potassium Hydroxide (KOH)56.1140.02.0
Dimethyl Sulfoxide (DMSO) / Water---
Toluene92.14--
2M Hydrochloric Acid (HCl)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add CuI (190 mg, 1.0 mmol), the chosen ligand (2.0 mmol), and potassium hydroxide pellets (2.24 g, 40.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Substrate Addition: Add a degassed solvent mixture of DMSO and water (e.g., 20 mL DMSO, 5 mL H₂O). Add 1-Bromo-5-fluoro-2-(trifluoromethyl)benzene (5.16 g, 20.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath to 110–130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 12–24 hours.

  • Quenching and Acidification: Cool the reaction to room temperature. Cautiously pour the dark mixture into a beaker containing ice (100 g) and slowly acidify to pH ~2-3 with 2M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with toluene or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Discussion
  • Advantages: This method often exhibits excellent functional group tolerance and avoids the use of highly reactive and potentially hazardous diazonium intermediates. It represents a more modern approach to phenol synthesis.[11] The choice of ligand and reaction conditions can be tuned to optimize reactivity for specific substrates.[13][15]

  • Disadvantages: The aryl halide precursor may be more expensive or less accessible than the corresponding aniline. The reaction requires an inert atmosphere and high temperatures. Removal of the copper catalyst from the final product can sometimes be challenging and is a critical consideration in pharmaceutical synthesis.

Summary and Route Comparison

The optimal synthetic route depends heavily on project-specific constraints.

ParameterRoute 1: DiazotizationRoute 2: Copper-Catalyzed Hydroxylation
Precursor 5-Fluoro-2-(trifluoromethyl)aniline1-Halogeno-5-fluoro-2-(trifluoromethyl)benzene
Key Reagents NaNO₂, H₂SO₄CuI, Ligand, KOH
Conditions 0–5 °C, then warming to 100 °C; Aqueous110–130 °C; Anhydrous/Biphasic; Inert Atmosphere
Key Hazard Thermally unstable diazonium salt intermediateHigh temperatures; Catalyst handling
Scalability Well-established but requires excellent thermal controlGood, but catalyst cost and removal are factors
Throughput Generally faster reaction/workup timeCan require longer reaction times (12-24h)
Waste Stream Acidic aqueous wasteMetal-containing organic/aqueous waste

References

  • Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water.Green Chemistry (RSC Publishing).
  • Chan-Lam Coupling.Organic Chemistry Portal.
  • Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers.Organic Chemistry Portal.
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols.Beilstein Journal of Organic Chemistry.
  • Synthesis of phenol derivatives from aryl halides and potassium hydroxide.ResearchGate.
  • Phenol synthesis by substitution or oxidation.Organic Chemistry Portal.
  • Sandmeyer reaction.Wikipedia.
  • Understanding Phenols and Aryl Halides.Universal Class.
  • Aryl Halides Converted to Phenols Using Boric Acid.ChemistryViews.
  • Chan-Lam Coupling: Mechanism & Examples.NROChemistry.
  • Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands.ACS Publications.
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.ResearchGate.
  • Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction.ResearchGate.
  • How is phenol prepared from aniline?Quora.
  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling.YouTube.
  • Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.Medium.
  • From aniline to phenol: carbon-nitrogen bond activation via uranyl photoredox catalysis.National Science Review | Oxford Academic.
  • Amines.NCERT.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.The Royal Society of Chemistry.
  • Buchwald–Hartwig amination.Wikipedia.
  • Preparation of trifluoromethyl-substituted phenols and phenates...Google Patents.
  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines.ACS Publications.
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Improved method for synthesizing m-trifluoromethyl phenol.Google Patents.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Diazotisation.Organic Chemistry Portal.
  • The Buchwald-Hartwig Amination Reaction.YouTube.
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.ResearchGate.
  • 2-Fluoro-5-(trifluoromethyl)phenol.PubChem.
  • 1-Iodo-2-nitro-4-(trifluoromethyl)benzene.Allfluoro.
  • Benzene, 1-iodo-2-(trifluoromethyl)-.PubChem.

Sources

Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and mechanistic rationale for the synthesis of 5-Fluoro-2-(trifluoromethyl)phenol, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through a robust two-step, one-pot procedure commencing with the diazotization of 5-Fluoro-2-(trifluoromethyl)aniline, followed by the thermal hydrolysis of the resulting diazonium salt. This guide is tailored for researchers, medicinal chemists, and process development scientists, offering in-depth explanations for experimental choices, a self-validating protocol, and critical safety considerations.

Introduction: Significance and Synthetic Strategy

This compound is a valuable fluorinated aromatic compound. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules. These characteristics make it a highly sought-after intermediate in the synthesis of bioactive compounds.

The most reliable and scalable synthetic route to this phenol derivative proceeds via the diazotization of the corresponding aniline. This classic transformation involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine, 5-Fluoro-2-(trifluoromethyl)aniline, into a reactive aryl diazonium salt intermediate using nitrous acid generated in situ.

  • Hydrolysis: The substitution of the diazonium group (–N₂⁺) with a hydroxyl group (–OH) by heating the aqueous solution of the diazonium salt.

This method is advantageous due to the ready availability of the starting aniline and the thermodynamic driving force of the reaction, which involves the irreversible loss of highly stable nitrogen gas (N₂).

Reaction Mechanism: A Stepwise Explanation

The overall transformation is a cornerstone of aromatic chemistry. Understanding the causality behind each step is critical for successful execution and optimization.

Step 1: Formation of the Diazonium Salt (Diazotization)

The diazotization reaction must be conducted under strongly acidic conditions and at low temperatures (typically 0–5 °C).

  • Generation of the Electrophile: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as sulfuric acid (H₂SO₄), to generate nitrous acid (HNO₂) in situ. In the strongly acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺)[1][2]. The use of a strong acid is crucial to generate a sufficient concentration of this active electrophile[3][4].

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (5-Fluoro-2-(trifluoromethyl)aniline) attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to form the stable aryl diazonium ion.

Causality of Low Temperature: The aryl diazonium salt intermediate is thermally unstable and can decompose prematurely if the temperature is not strictly controlled[5][6][7]. Maintaining a temperature between 0 and 5 °C ensures the diazonium salt accumulates in the solution without significant degradation, maximizing the potential yield for the subsequent hydrolysis step.

Diazotization Mechanism cluster_0 Generation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ + H₂SO₄ HNO2 HNO₂ NaNO2->HNO2 in situ H2ONO H₂O⁺–N=O HNO2->H2ONO + H⁺ NO_plus N=O⁺ (Nitrosonium Ion) H2ONO->NO_plus - H₂O Aniline Ar–NH₂ N_Nitroso Ar–NH₂⁺–N=O Aniline->N_Nitroso + N=O⁺ Diazo_hydroxide Ar–N=N–OH N_Nitroso->Diazo_hydroxide Rearrangement & -H⁺ Diazonium Ar–N⁺≡N (Aryl Diazonium Ion) Diazo_hydroxide->Diazonium + H⁺ - H₂O

Caption: Mechanism of aryl diazonium salt formation.

Step 2: Hydrolysis of the Diazonium Salt

Once the diazotization is complete, the reaction mixture is gently warmed. The thermal energy supplied is sufficient to overcome the activation energy for the decomposition of the diazonium salt.

  • Dediazoniation: The C-N bond cleaves, releasing molecular nitrogen (N₂) as a gas. This step is highly favorable due to the immense stability of the N₂ molecule, which acts as an excellent leaving group. This results in the formation of a highly reactive and unstable aryl cation[8].

  • Nucleophilic Capture: A water molecule from the solvent acts as a nucleophile, attacking the aryl cation.

  • Deprotonation: The resulting oxonium ion is deprotonated by water or the bisulfate anion (HSO₄⁻) in the solution to yield the final product, this compound.

This reaction is often referred to as a "Verkochung" (German for "boiling-up"), although carefully controlled heating is more precise than vigorous boiling.

Hydrolysis Mechanism Diazonium Ar–N⁺≡N Aryl_Cation Ar⁺ Diazonium->Aryl_Cation Heat (Δ) - N₂ (gas) Oxonium Ar–O⁺H₂ Aryl_Cation->Oxonium + H₂O Phenol Ar–OH (Final Product) Oxonium->Phenol - H⁺

Caption: Mechanism for the hydrolysis of an aryl diazonium salt.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to temperature control and observational checkpoints is crucial for success.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (for 10g scale)Molar Eq.Notes
5-Fluoro-2-(trifluoromethyl)aniline827-20-3179.1210.0 g1.0Starting material.
Sulfuric Acid (98%)7664-93-998.0830 mL~10.4Catalyst and solvent.
Sodium Nitrite (NaNO₂)7632-00-069.004.2 g1.09Diazotizing agent.
Deionized Water7732-18-518.02~300 mL-Solvent and reagent.
Diethyl Ether (or MTBE)60-29-774.12~200 mL-Extraction solvent.
Saturated Sodium Bicarbonate Solution--~100 mL-For neutralization wash.
Brine (Saturated NaCl Solution)--~50 mL-For final wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-Drying agent.
Sulfamic Acid5329-14-697.09~1 g-For quenching excess nitrous acid (optional).
Starch-Iodide Paper----For testing for excess nitrous acid (optional).
Safety Precautions: A Critical Directive
  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can be explosive. NEVER attempt to isolate the diazonium salt intermediate. The entire procedure must be conducted in solution[6][9][10][11].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. This reaction should be performed in a well-ventilated chemical fume hood. Have a blast shield available.

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to water to avoid splashing.

  • Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has a clear vent path to prevent pressure buildup[6][11].

  • Quenching: Be prepared to quench any excess nitrous acid at the end of the diazotization step by adding a small amount of sulfamic acid until a test with starch-iodide paper is negative (no immediate blue-black color).

Step-by-Step Procedure

The following workflow outlines the complete synthesis from starting material to purified product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Diazotization

  • Prepare the Acid Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 100 mL of deionized water. Cool this solution to 0–5 °C in an ice-salt bath.

  • Dissolve the Aniline: While stirring, slowly add 10.0 g (55.8 mmol) of 5-Fluoro-2-(trifluoromethyl)aniline to the cold sulfuric acid solution. The aniline salt may precipitate, forming a slurry. This is normal.

  • Prepare Nitrite Solution: In a separate beaker, dissolve 4.2 g (60.9 mmol) of sodium nitrite in 25 mL of cold deionized water.

  • Perform Diazotization: Add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 30–45 minutes. A clear, slightly yellow solution of the diazonium salt should form.

  • Validation Checkpoint: After the addition is complete, continue stirring at 0–5 °C for an additional 20 minutes. Optionally, test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; it should turn blue-black. If the test is negative, add a small amount more of the nitrite solution. If strongly positive, add a small amount of sulfamic acid to quench the excess.

Part 2: Hydrolysis and Work-up

  • Thermal Hydrolysis: Remove the ice bath. Replace the dropping funnel with a condenser vented to the back of the fume hood. Slowly warm the reaction mixture using a heating mantle. You should observe the evolution of nitrogen gas starting around 40–50 °C.

  • Maintain Temperature: Continue heating the solution to 60–70 °C and hold at this temperature for 1 hour, or until the vigorous gas evolution ceases. The solution will likely darken.

  • Cool and Extract: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 70 mL).

  • Wash: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ), and finally with brine (50 mL).

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a dark oil or low-melting solid.

Purification

The crude this compound can be purified by either vacuum distillation or flash column chromatography.

  • Flash Column Chromatography (Recommended):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and increasing to 20%).

    • The product fractions can be identified by TLC analysis. Combining the pure fractions and evaporating the solvent will yield the purified phenol.

  • Expected Yield: 70–85%.

  • Physical Appearance: White to off-white solid.

Conclusion

The synthesis of this compound via diazotization and hydrolysis of the corresponding aniline is a highly effective and reliable method. The causality of the reaction conditions—low temperature for diazonium salt stability and controlled heating for efficient hydrolysis—are paramount for achieving high yields. By following the detailed protocol and adhering strictly to the safety precautions outlined in this note, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • D. M. F. Santos, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications.
  • D. M. F. Santos, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications.
  • Z. Syrgiannis, et al. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate.
  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2024). Maximum Academic Press.
  • M. Sheng, et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • Arene Diazonium Ion Reactions. (n.d.). University of Missouri-St. Louis.
  • M. Sheng, et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript.
  • Photochemical and thermal dediazoniations of aryl diazonium salts in non-aqueous solvents. (n.d.). CORE.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Natmil Tichatal Mmatio* SmriM. (1974). DTIC.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). ResearchGate.
  • Chinese Patent CN107935858B. (2020). Preparation method of 5-fluoro-2-nitrophenol. Google Patents.
  • 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. (2023). JoVE.

Sources

Application Notes and Protocols for the Strategic Use of 5-Fluoro-2-(trifluoromethyl)phenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine-containing moieties into pharmaceutical candidates is a widely embraced strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to increase lipophilicity and block metabolic degradation.[3][4][5] 5-Fluoro-2-(trifluoromethyl)phenol is a versatile and highly valuable building block in this context. Its unique electronic and steric properties, arising from the ortho-trifluoromethyl group and the meta-fluoro substituent, make it an important intermediate for the synthesis of a range of biologically active molecules, including antiviral and anti-inflammatory agents.[6] This guide provides an in-depth look at the properties, reactivity, and synthetic applications of this key intermediate, complete with detailed protocols for its use.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards of a reagent is paramount for its effective and safe utilization in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 243459-91-8[7][8]
Molecular Formula C₇H₄F₄O[7][8]
Molecular Weight 180.10 g/mol [6][9]
Appearance White to off-white crystalline solid or powder[8]
Melting Point 42.0-51.0 °C[8]
Boiling Point 146 °C[6][9]
Density 1.436 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.439[9]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[7][10] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] The compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation or burns.[7][10] In case of exposure, immediate and thorough rinsing with water is necessary, followed by medical attention.[10] Always consult the full Safety Data Sheet (SDS) before use.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the interplay of its functional groups: the acidic phenol, the electron-withdrawing trifluoromethyl group, and the fluorine atom.

  • The Phenolic Hydroxyl Group: The hydroxyl group is acidic and readily deprotonated by a base to form a phenoxide. This phenoxide is a potent nucleophile, making it ideal for Williamson ether synthesis and other nucleophilic substitution reactions.

  • The Trifluoromethyl Group: This strongly electron-withdrawing group increases the acidity of the phenolic proton, facilitating phenoxide formation. It also deactivates the aromatic ring towards electrophilic substitution.

  • The Fluoro Group: The fluorine atom further enhances the electron-withdrawing nature of the ring system and can influence the regioselectivity of certain reactions.

A primary application of this reagent is in the synthesis of diaryl ethers, a common motif in many pharmaceutical agents. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

Application Protocol 1: Synthesis of a Diaryl Ether Intermediate via Nucleophilic Aromatic Substitution (SNAr)

This protocol details a representative synthesis of a diaryl ether, a key structural motif in many biologically active compounds.[11][12] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide of this compound displaces a leaving group on an activated aromatic ring.

Experimental Workflow Diagram

Synthesis_Workflow Workflow for Diaryl Ether Synthesis via SNAr reagents 1. Reagent Preparation - this compound - Activated Aryl Halide - Base (e.g., K₂CO₃) - Polar Aprotic Solvent (e.g., DMF) reaction_setup 2. Reaction Setup - Combine reagents under inert atmosphere (N₂) - Stir at room temperature reagents->reaction_setup heating 3. Reaction Progression - Heat to 80-120 °C - Monitor by TLC or LC-MS reaction_setup->heating workup 4. Work-up - Cool to room temperature - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) heating->workup purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification analysis 6. Product Analysis - NMR, MS, HPLC purification->analysis

Caption: A generalized workflow for the synthesis of diaryl ethers using this compound.

Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Activated aryl halide (e.g., 4-fluoronitrobenzene)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the activated aryl halide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

    • Expert Insight: The use of an anhydrous base and solvent is critical to prevent the hydrolysis of the starting materials and to ensure efficient formation of the nucleophilic phenoxide. Cesium carbonate can be a more effective base in some cases due to its higher solubility.[12]

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.5 M concentration).

    • Expert Insight: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic.[13]

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Trustworthiness: The progress of the reaction should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

    • Expert Insight: The aqueous work-up removes the inorganic salts and the high-boiling point solvent (DMF). Multiple extractions ensure complete recovery of the product.

  • Purification: Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Reaction Mechanism Diagram

SNAr_Mechanism Mechanism of Diaryl Ether Formation via SNAr cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack & Meisenheimer Complex Formation cluster_step3 Step 3: Elimination of Leaving Group phenol Ar-OH phenoxide Ar-O⁻ (Nucleophile) phenol->phenoxide + Base base Base (e.g., K₂CO₃) aryl_halide Ar'-X (X = F, Cl) (Activated with EWG) phenoxide->aryl_halide Nucleophilic Attack meisenheimer Meisenheimer Complex [Ar(OAr')-X]⁻ phenoxide->meisenheimer product Ar-O-Ar' (Diaryl Ether) meisenheimer->product - X⁻ leaving_group X⁻

Sources

application of 5-Fluoro-2-(trifluoromethyl)phenol in agrochemical development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Fluoro-2-(trifluoromethyl)phenol in Agrochemical Development

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design.[1] Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can dramatically enhance the efficacy and stability of active ingredients.[1] The incorporation of fluorine or fluorine-containing moieties like the trifluoromethyl (CF3) group can profoundly modify a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1][2][3] These modifications are critical for developing next-generation herbicides, fungicides, and insecticides that offer improved performance, selectivity, and more favorable environmental profiles.[3][4]

Within this context, this compound has emerged as a valuable and versatile fluorinated building block for agrochemical synthesis.[5] Its structure, featuring a reactive phenolic hydroxyl group on an aromatic ring activated by two distinct fluorine-containing substituents, provides a unique platform for chemical elaboration. The trifluoromethyl group acts as a powerful electron-withdrawing group and can increase the lipophilicity and metabolic stability of the final product, while the fluorine atom further modulates the electronic character of the aromatic ring.[2][6] This guide provides detailed application notes and protocols for researchers and scientists on the strategic use of this intermediate in the agrochemical development pipeline.

Physicochemical Profile and Design Implications

The utility of this compound in agrochemical synthesis is directly linked to its distinct physical and chemical properties. These attributes influence its reactivity in synthetic protocols and predict the characteristics it will impart to derivative molecules.

PropertyValueSource(s)
Molecular Formula C₇H₄F₄O[7][8]
Molecular Weight 180.10 g/mol [7][8][9]
Appearance Solid[8]
Density 1.434 g/cm³ (Predicted)[7]
Solubility Sparingly soluble in water (0.40 g/L at 25°C)[7]

Causality Behind Design Choices:

  • The Trifluoromethyl Group (CF₃): This moiety is a key bioisostere used in medicinal and agrochemical chemistry. Its strong electron-withdrawing nature increases the acidity of the phenolic proton, making deprotonation more facile for subsequent reactions.[6] Critically, it enhances lipophilicity, which can improve the molecule's ability to penetrate biological membranes, and it often blocks metabolic oxidation at the site of attachment, prolonging the biological activity of the final agrochemical.[2][10]

  • The Fluoro Group (F): The additional fluorine atom further influences the electronic landscape of the aromatic ring, affecting its reactivity and the binding interactions of derivatives with their biological targets.[1]

  • The Phenolic Hydroxyl Group (-OH): This functional group is the primary site for synthetic modification. It serves as a versatile handle for introducing the fluorinated phenyl scaffold into a larger molecular framework through well-established reactions like etherification and esterification, which are common in the synthesis of leading agrochemicals.[10][11]

Core Application: A Versatile Intermediate for Bioactive Scaffolds

This compound is primarily utilized as an intermediate in the synthesis of more complex active ingredients for crop protection.[12][13] Its structure is a precursor to building blocks used in the formulation of potent herbicides, fungicides, and insecticides.[12][14] The general strategy involves coupling the phenol with other molecular fragments to generate novel compounds with desired biocidal activities.

A predominant application pathway is the synthesis of phenyl ether or phenyl ester derivatives. These structural motifs are present in a wide array of commercial agrochemicals, including strobilurin fungicides and phenoxy herbicides. The fluorinated phenol core can impart enhanced potency and a modified spectrum of activity compared to non-fluorinated analogues.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These are foundational reactions that can be adapted by researchers to create diverse libraries of candidate agrochemicals.

Protocol 1: Synthesis of Phenyl Ether Derivatives via Williamson Ether Synthesis

This protocol describes a robust method for forming an ether linkage, a common structural feature in many fungicides and herbicides. The reaction proceeds via the nucleophilic substitution of an alkyl halide by the phenoxide ion generated from this compound.[11]

Principle of the Method: The phenolic proton is first removed by a base to form the more nucleophilic phenoxide. This phenoxide then attacks a primary alkyl halide (R-X), displacing the halide and forming the C-O ether bond. The use of a polar aprotic solvent like DMF or acetone is crucial as it solubilizes the reactants without interfering with the nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide. The base must be anhydrous to prevent side reactions.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours). TLC provides a reliable, real-time check on the reaction's status, preventing unnecessary heating that could lead to byproduct formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic potassium salts. The filtrate is then poured into water and extracted three times with ethyl acetate. This aqueous work-up is a self-validating step to ensure the removal of the high-boiling point DMF solvent and any remaining salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure phenyl ether derivative.

Workflow Diagram:

Williamson_Ether_Synthesis reagents 1. This compound 2. Anhydrous K₂CO₃ 3. Anhydrous DMF reaction_vessel Reaction Flask (Stirring, 30 min @ RT) reagents->reaction_vessel Add alkyl_halide Alkyl Halide (R-X) heating Heat to 60-80°C (Monitor by TLC) reaction_vessel->heating Add R-X then Heat workup Aqueous Work-up (Filter, Extract with EtOAc) heating->workup Reaction Complete purification Purification (Silica Gel Chromatography) workup->purification Crude Product product Pure Phenyl Ether Derivative purification->product

Fig 1: Williamson Ether Synthesis Workflow.
Protocol 2: Synthesis of Phenyl Ester Derivatives via Acylation

This protocol outlines the synthesis of phenyl esters, which are important intermediates and active ingredients in various pesticides. The reaction involves the acylation of the phenolic hydroxyl group with an acyl chloride in the presence of a non-nucleophilic base.

Principle of the Method: The phenol reacts with an acyl chloride (R-COCl). A tertiary amine base, such as triethylamine, is used to neutralize the HCl byproduct that is generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution and cool the flask to 0°C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cold solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence ensures the removal of excess triethylamine, unreacted acyl chloride (by hydrolysis), and any aqueous-soluble species.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.

Workflow Diagram:

Esterification_Reaction start_materials 1. This compound 2. Anhydrous DCM 3. Triethylamine (Et₃N) reaction_flask Reaction Flask @ 0°C (N₂ Atmosphere) start_materials->reaction_flask Combine & Cool acyl_chloride Acyl Chloride (R-COCl) reaction_progress Stir at RT (2-4h) (Monitor by TLC) reaction_flask->reaction_progress Add Acyl Chloride wash_sequence Sequential Washing (HCl, NaHCO₃, Brine) reaction_progress->wash_sequence Reaction Complete final_purification Purification (Silica Gel Chromatography) wash_sequence->final_purification Crude Product final_product Pure Phenyl Ester Derivative final_purification->final_product

Fig 2: Phenyl Ester Synthesis Workflow.

Safety and Handling

This compound and its isomer are classified as irritants to the eyes, respiratory system, and skin.[7] Some sources also indicate that related compounds are flammable liquids. Therefore, all manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7]

References

  • Chem-Impex. 2-Fluoro-5-(trifluoromethyl)phenol. [URL: https://www.chemimpex.com/product/2-fluoro-5-trifluoromethyl-phenol]
  • MySkinRecipes. 3-Chloro-2-Fluoro-5-(trifluoromethyl)Phenol. [URL: https://myskinrecipes.com/shop/ols/products/3-chloro-2-fluoro-5-trifluoromethyl-phenol]
  • ChemBK. This compound. [URL: https://www.chembk.com/en/chem/5-Fluoro-2-(trifluoromethyl)phenol]
  • MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [URL: https://www.mdpi.com/1420-3049/26/16/4946]
  • ChemicalBook. 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4314480.htm]
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/518888]
  • Lab Pro Inc. 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G. [URL: https://labproinc.com/products/2-fluoro-5-trifluoromethyl-phenol-5g]
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [URL: https://www.inno-pharmchem.com/news/unlocking-chemical-innovation-the-role-of-2-trifluoromethyl-phenol-in-advanced-synthesis-81347673.html]
  • Benchchem. A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential. [URL: https://www.benchchem.com/pdf/BCHM02345678/a-technical-guide-to-2-allyl-5-trifluoromethyl-phenol-nomenclature-synthesis-and-biological-potential.pdf]
  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7799190/]
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5746881/]
  • ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643f05e4250262a7314f85e3]
  • Benchchem. Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3-(Trifluoromethyl)phenol. [URL: https://www.benchchem.
  • Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [URL: https://eureka.patsnap.
  • Finetech Industry Limited. 2-Fluoro-5-(trifluoromethyl)phenol | CAS: 141483-15-0. [URL: https://www.finetech-industry.com/look/cas-141483-15-0/ft-0612354.html]
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Fluoro-5-(trifluoromethyl)phenol 141483-15-0. [URL: https://www.tcichemicals.com/IN/en/p/F0780]
  • Sigma-Aldrich. This compound AldrichCPR 243459-91-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/243459918]
  • ResearchGate. (PDF) Recent developments in fluorine‐containing pesticides. [URL: https://www.researchgate.net/publication/377366155_Recent_developments_in_fluorine-containing_pesticides]
  • AKSci. 141483-15-0 2-Fluoro-5-(trifluoromethyl)phenol. [URL: https://www.aksci.com/item_detail.php?
  • Chem-Impex. 2-Chloro-5-(trifluoromethyl)phenol. [URL: https://www.chemimpex.com/product/2-chloro-5-trifluoromethyl-phenol]
  • Sigma-Aldrich. This compound chemical. [URL: https://www.sigmaaldrich.com/US/en/substance/5fluoro2trifluoromethylphenolaldrichcpr24345991812352200]

Sources

Application Notes and Protocols for the N-Arylation of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of N-Arylation with Electron-Deficient Phenols

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the formation of arylamines.[1] This guide provides a detailed protocol and scientific rationale for the N-arylation of a challenging, electron-deficient substrate: 5-Fluoro-2-(trifluoromethyl)phenol.

The presence of two strongly electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—on the phenolic ring significantly lowers the pKa of the hydroxyl group and deactivates the aromatic system. This electronic profile presents unique challenges for traditional N-arylation methodologies. However, it also makes the resulting N-aryl ether products valuable motifs in medicinal chemistry, where such substitutions can enhance metabolic stability, lipophilicity, and binding affinity.[2]

This document will provide researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for successfully employing this compound in N-arylation reactions. We will delve into the mechanistic underpinnings of the chosen catalytic system, offer a detailed step-by-step protocol, and provide insights into troubleshooting and optimization.

Scientific Rationale and Mechanism: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or pseudohalide and an amine. In the context of this protocol, we are adapting this methodology for C-O bond formation, a closely related and mechanistically similar transformation, to couple an amine with the phenol. The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting.

  • Ligand Exchange/Coordination: The amine coordinates to the Pd(II) center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For the N-arylation of a phenol, the phenol first needs to be deprotonated by a base to form the corresponding phenoxide, which then acts as the nucleophile in the catalytic cycle. Given the electron-deficient nature of this compound, a weaker base can be sufficient for deprotonation compared to electron-rich phenols. However, the choice of base is critical as it must be strong enough to facilitate the deprotonation step without causing decomposition of sensitive substrates.[3]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd(II)_Amine_Complex [Ar-Pd(II)(L)(HNR'R'')]X Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Figure 1. Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Detailed Experimental Protocol: N-Arylation of this compound

This protocol provides a general starting point for the N-arylation of this compound with a primary or secondary amine using an aryl bromide as the coupling partner. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., Cs2CO3, K3PO4, or NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle under an inert atmosphere.

  • Organic solvents are flammable. Work away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification Reagents Weigh Reagents (Phenol, Aryl Halide, Amine, Base, Catalyst, Ligand) Add_Solids Add solid reagents to flask Reagents->Add_Solids Solvent Prepare Anhydrous Solvent Add_Liquids Add solvent and liquid reagents via syringe Solvent->Add_Liquids Flask_Prep Oven-dry and cool Schlenk flask under vacuum Inert_Atmosphere Backfill with Inert Gas (Ar/N2) Flask_Prep->Inert_Atmosphere Inert_Atmosphere->Add_Solids Add_Solids->Add_Liquids Heating Heat to desired temperature with stirring Add_Liquids->Heating TLC_GCMS Monitor reaction progress (TLC, GC-MS) Heating->TLC_GCMS Cooling Cool to room temperature TLC_GCMS->Cooling Quenching Quench with water or saturated NH4Cl Cooling->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Filtration Filter and concentrate Drying->Filtration Chromatography Purify by column chromatography Filtration->Chromatography Characterization Characterize product (NMR, MS) Chromatography->Characterization

Figure 2. General experimental workflow for the N-arylation reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol %), the phosphine ligand (2-4 mol % for monoligated Pd, or as recommended for the specific ligand), and the base (e.g., Cs2CO3, 2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents:

    • Through the septum, add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent) via a syringe.

    • Add the amine (1.2-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylated product.

    • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Key Reaction Parameters and Optimization

The success of the N-arylation of this compound is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of the substrate necessitates specific considerations.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Precatalyst Pd2(dba)3 (1-2 mol %)A common and effective Pd(0) source. Other precatalysts like Pd(OAc)2 or palladacycles can also be used.[5]
Ligand XPhos, RuPhos, or BrettPhos (2-5 mol %)Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and stabilizing the catalyst. For electron-deficient substrates, ligands that facilitate the oxidative addition step may be beneficial.[6]
Base Cs2CO3 or K3PO4 (2.0 equiv)Weaker inorganic bases are often preferred for substrates with base-sensitive functional groups.[3] The higher solubility of Cs2CO3 in some organic solvents can be advantageous. Stronger bases like NaOtBu may be required for less reactive aryl halides but should be used with caution.
Solvent Toluene or Dioxane (0.1-0.2 M)Aprotic, non-coordinating solvents are generally used. Toluene is a common choice. Dioxane can sometimes improve yields. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. However, lower temperatures may be possible with more reactive aryl bromides or iodides.
Amine Primary or Secondary (1.2-1.5 equiv)A slight excess of the amine is typically used to ensure complete consumption of the limiting reagent.
Aryl Halide Aryl Bromide (1.2 equiv)Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides are more challenging substrates and may require more active catalyst systems and higher temperatures. Aryl iodides can sometimes inhibit the catalyst.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Poorly soluble base- Use a fresh batch of catalyst and ligand.- Screen different ligands and bases.- Increase the reaction temperature.- Ensure vigorous stirring; consider grinding the base before use.
Formation of side products - Decomposition of starting materials or product- Hydrodehalogenation of the aryl halide- Use a weaker base or lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere.
Inconsistent results - Air or moisture contamination- Impure reagents or solvent- Use proper Schlenk techniques and ensure an inert atmosphere.- Use freshly purified reagents and anhydrous solvents.

Conclusion

The N-arylation of this compound, while presenting challenges due to its electron-deficient nature, is a feasible and valuable transformation for the synthesis of novel chemical entities. By carefully selecting the appropriate palladium catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired N-arylated products. The protocol and guidelines presented in this document provide a robust starting point for these efforts, empowering scientists in their pursuit of innovative molecular design and drug discovery.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Willis, M. C., & McNally, A. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 12(21), 4884-4887. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of 5-Fluoro-2-(trifluoromethyl)phenol, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method is adept at separating the main component from its potential process-related impurities and degradation products generated under various stress conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the methodological rationale, detailed experimental protocols, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a fluorinated aromatic compound of increasing importance in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of both a fluoro and a trifluoromethyl group on the phenol ring imparts unique electronic properties and metabolic stability to the target molecules.[1] Consequently, ensuring the purity of this starting material is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4][5]

This guide provides a scientifically grounded HPLC method, explaining the causal links between the analyte's properties and the chromatographic choices. The method is designed to be stability-indicating, meaning it can resolve the active ingredient from any potential degradation products that may form under environmental stresses.[3][6][7]

Analyte Properties & Method Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[4][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄F₄O[4]
Molar Mass 180.10 g/mol [4]
Appearance White to off-white crystalline solid[8]
Solubility Sparingly soluble in water (0.40 g/L at 25°C)[4]
Estimated pKa ~8-9Inferred from structurally similar phenols[9]

The presence of the phenolic hydroxyl group gives the molecule acidic properties. The estimated pKa of ~8-9, based on similar structures like 3-(Trifluoromethyl)phenol (pKa 9.08) and 3,5-Bis(trifluoromethyl)phenol (pKa 8.03), is a critical parameter.[9] To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, it is essential to suppress the ionization of this phenolic group. This is achieved by maintaining the mobile phase pH well below the pKa (at least 2 pH units lower). Therefore, an acidified mobile phase is selected.

A standard C18 column is chosen as the stationary phase due to its versatility and proven efficacy in separating moderately polar to non-polar compounds like fluorinated phenols.[2][6]

HPLC Method and Protocols

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent separation for moderately polar analytes.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid maintains pH ~2-3, suppressing ionization of the phenol.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-15 min: 40% to 80% B15-17 min: 80% to 40% B17-20 min: 40% B (Re-equilibration)Gradient elution ensures separation of early and late-eluting impurities and provides sharper peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or optimal λmax determined by PDA)Good absorbance for aromatic compounds.
Injection Volume 10 µLStandard volume for analytical HPLC.
Sample Preparation Protocol
  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

    • Mix thoroughly. This is the stock solution.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

    • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is performed to demonstrate the stability-indicating nature of the method.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) HPLC_Analysis Analyze stressed samples by HPLC Acid->HPLC_Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Base->HPLC_Analysis Oxidative Oxidation (3% H₂O₂, RT, 24h) Oxidative->HPLC_Analysis Thermal Thermal Degradation (80°C, 48h, Solid) Thermal->HPLC_Analysis Photolytic Photolytic Degradation (ICH Q1B, Solid & Solution) Photolytic->HPLC_Analysis Peak_Purity Assess Peak Purity of Analyte (using PDA detector) HPLC_Analysis->Peak_Purity Resolution Calculate Resolution between analyte and degradant peaks HPLC_Analysis->Resolution Sample This compound Sample Solution (1 mg/mL) Sample->Acid Expose to Sample->Base Expose to Sample->Oxidative Expose to Sample->Thermal Expose to Sample->Photolytic Expose to

Caption: Workflow for the forced degradation study.

Acceptance Criteria:

  • The method should be able to separate the main peak from all degradation product peaks.

  • The resolution (Rs) between the main peak and the closest eluting peak should be ≥ 2.0.

  • The peak purity index of the main peak in stressed samples should pass the threshold (e.g., > 990), indicating no co-eluting impurities.

Linearity

Linearity is established by analyzing a series of solutions at different concentrations.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy Acceptance Criteria

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Repeatability Protocol:

  • Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

Intermediate Precision Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters.

Protocol:

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The retention time of the main peak should not vary significantly.

Data Presentation and System Suitability

All quantitative data should be clearly summarized. System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

Table 4: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Conclusion

The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the purity determination of this compound. The method's stability-indicating capability, confirmed through rigorous forced degradation studies, makes it highly suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The detailed rationale and protocols provide a solid foundation for implementation and adaptation in analytical laboratories.

References

  • Vertex AI Search. (n.d.).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • ChemBK. (n.d.). This compound - Physico-chemical Properties.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • BenchChem. (n.d.).
  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol.
  • Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol.
  • Lab Pro Inc. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G.
  • ChemicalBook. (2025, September 25). 2-Fluoro-5-(trifluoromethyl)phenol.
  • MedCrave online. (2016, December 14).
  • ACS Publications. (n.d.).
  • ChemRxiv. (2025, October 28).
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • Acta Scientific. (2020, March 23).
  • ICH. (2023, November 30).
  • Sigma-Aldrich. (n.d.). This compound chemical.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (n.d.). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Application Note: Comprehensive ¹H and ¹⁹F NMR Characterization of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 5-Fluoro-2-(trifluoromethyl)phenol using high-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated organic molecules are of paramount importance in the pharmaceutical, agrochemical, and materials science sectors, making their unambiguous characterization essential.[1][2] This document offers field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices and present a self-validating methodology for confirming molecular identity through the analysis of chemical shifts, multiplicities, and through-bond J-coupling constants.

Introduction: The Analytical Imperative for Fluorinated Phenols

This compound is a substituted aromatic compound featuring two distinct fluorine environments: a single fluorine atom attached directly to the aromatic ring and a trifluoromethyl (-CF₃) group. The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, which is why over 20% of all pharmaceuticals contain fluorine.[3]

NMR spectroscopy is an exceptionally powerful tool for the analysis of such compounds. While ¹H NMR provides crucial information about the proton framework, ¹⁹F NMR offers several distinct advantages:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it nearly as sensitive as ¹H for NMR detection.[1][4]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, which is significantly larger than for protons.[4] This vast dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[5][6]

  • Zero Background in Biological Systems: The absence of endogenous fluorine in most biological systems makes ¹⁹F NMR an ideal tool for in-vitro and in-vivo studies of drug metabolism and binding without background interference.[7]

This guide will demonstrate how the synergistic use of ¹H and ¹⁹F NMR, including ¹H-decoupled ¹⁹F experiments, provides a complete and unambiguous structural profile of this compound.

Molecular Structure and Predicted Spectral Features

The key to interpreting the NMR spectra lies in understanding the molecule's structure and the magnetic interactions between its spin-active nuclei.

Molecular Structure of this compound

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Signals:
  • Three Aromatic Protons (H3, H4, H6): These protons are in distinct chemical environments and will appear as separate signals. Each will be split by neighboring protons and fluorine nuclei.

  • One Hydroxyl Proton (-OH): This signal can be broad or sharp depending on the solvent, concentration, and temperature. It may or may not show coupling to other nuclei.

Predicted ¹⁹F NMR Signals:
  • One Trifluoromethyl Signal (-CF₃): The three fluorine nuclei in the -CF₃ group are chemically equivalent and will give rise to a single resonance. This signal will be split by the aromatic fluorine (⁴JFF) and the adjacent aromatic proton H3 (⁴JFH).

  • One Aromatic Fluorine Signal (F5): This single fluorine will be split by the -CF₃ group (⁴JFF) and the ortho proton H4 (³JFH) and meta proton H6 (⁴JFH).

Experimental Protocols & Methodologies

Part A: Protocol for NMR Sample Preparation

The preparation of a high-quality, homogeneous sample is critical for obtaining high-resolution NMR spectra.[8]

  • Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for detailed heteronuclear experiments like ¹³C NMR.[9]

  • Select Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For more polar compounds, Acetone-d₆ or DMSO-d₆ can be used.[9] The choice of solvent can influence chemical shifts.[10]

  • Dissolve Sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[8]

  • Ensure Homogeneity: Gently vortex or sonicate the vial until the sample is completely dissolved. A visually clear, particulate-free solution is required.[8]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a height of about 4-5 cm (0.6-0.7 mL).

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part B: Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard 1D proton experiment.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and tune/match the probe. Perform automated or manual shimming to optimize magnetic field homogeneity.[11]

  • Load Pulse Program: Select a standard 1D proton pulse sequence (e.g., 'zg30' or 'zgesgp' for water suppression if needed).

  • Set Acquisition Parameters:

    • Spectrometer Frequency: e.g., 400 MHz

    • Spectral Width (sw): ~16 ppm, centered around 5-6 ppm.

    • Number of Scans (ns): 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (d1): 2-5 seconds. This delay allows for nearly complete relaxation of the protons between pulses, ensuring accurate integration.

    • Acquisition Time (aq): ~2-3 seconds.

  • Acquire Data: Start the acquisition.

Part C: Protocol for ¹⁹F NMR Data Acquisition

For a comprehensive analysis, both proton-coupled and proton-decoupled ¹⁹F spectra should be acquired.

  • Instrument Setup: The same sample is used. The instrument must be equipped with a broadband or fluorine-capable probe. Tune and match the probe for the ¹⁹F frequency.

  • Load Pulse Program:

    • For ¹H-decoupled ¹⁹F NMR: Select a standard pulse sequence with proton decoupling (e.g., 'zgfhigqn').[7] This simplifies the spectrum to show only F-F couplings.

    • For ¹H-coupled ¹⁹F NMR: Select a standard 1D observe pulse sequence without decoupling (e.g., 'zgflqn').[11] This reveals both F-F and F-H couplings.

  • Set Acquisition Parameters:

    • Spectrometer Frequency: e.g., 376 MHz (on a 400 MHz instrument)

    • Spectral Width (sw): A wide spectral width of ~250 ppm is recommended initially to ensure all fluorine signals are captured.[4][12] Center the spectrum around -100 ppm as a starting point.

    • Number of Scans (ns): 16 to 64 scans.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (5x T₁) may be necessary.[13]

    • Referencing: Use an internal or external reference. While CFCl₃ was the traditional standard, modern spectrometers often use indirect referencing based on the deuterium lock signal.[14] For high precision, an internal reference standard is recommended.[7]

  • Acquire Data: Acquire both the decoupled and coupled spectra.

Part D: Data Processing Workflow

Caption: Standard NMR data processing workflow.

  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain.

  • Phase Correction: The transformed spectrum is phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline. This can be particularly important for ¹⁹F spectra acquired with a large spectral width.[12]

  • Referencing: The chemical shift axis is calibrated. For ¹H NMR, the residual solvent peak is often used as a secondary reference (e.g., CDCl₃ at 7.26 ppm). For ¹⁹F NMR, an appropriate standard or indirect referencing is used.

  • Analysis: The processed spectrum is integrated to determine the relative ratios of nuclei, and peaks are picked to identify their exact chemical shifts and coupling constants.

Data Analysis and Structural Interpretation

¹H NMR Spectrum: Decoding the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton-proton and proton-fluorine interactions.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constants (Hz)
-OH 4.5 - 6.0singlet (broad)-
H6 ~6.9 - 7.1doublet of doublets (dd)³JH6-F5, ⁴JH6-H4
H4 ~7.1 - 7.3triplet of doublets (td) or ddd³JH4-H3, ³JH4-F5, ⁴JH4-H6
H3 ~7.3 - 7.5doublet of doublets (dd)³JH3-H4, ⁴JH3-CF3
  • Causality: The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, -CF₃, and hydroxyl groups. The observed multiplicities are a direct result of through-bond spin-spin coupling. For instance, H4 is split by its ortho neighbors H3 and F5, and also shows a smaller meta coupling to H6. The complexity of these patterns can sometimes make direct analysis challenging, which is where techniques like ¹⁹F decoupling can be useful.[15]

¹⁹F NMR Spectrum: A Sensitive Probe of Fluorine Environments

The ¹⁹F NMR spectrum provides two distinct signals, confirming the two different fluorine environments. The ¹H-decoupled spectrum simplifies the analysis by removing all F-H couplings.

Fluorine AssignmentExpected δ (ppm)Multiplicity (¹H-Coupled)Multiplicity (¹H-Decoupled)Coupling Constants (Hz)
-CF₃ -60 to -65quartet (q) or dtdoublet (d)⁴JF-F ≈ 8-12 Hz, ⁴JF-H3 ≈ 1-3 Hz
-F (Aromatic) -110 to -125doublet of quartets (dq) or dddquartet (q)⁴JF-F ≈ 8-12 Hz, ³JF-H4 ≈ 6-10 Hz, ⁴JF-H6 ≈ 4-7 Hz
  • Causality and Interpretation:

    • The -CF₃ group typically appears in the -60 to -70 ppm range.[4] In the proton-decoupled spectrum, it appears as a quartet due to coupling with the three equivalent protons of the methyl group if it were a trifluoroethyl group, but here it couples to the single aromatic fluorine, so it should be a doublet. In the coupled spectrum, it will be further split by the nearby proton H3.

    • The aromatic fluorine signal's chemical shift is highly dependent on its position and substituents. In the proton-decoupled spectrum, it appears as a quartet due to coupling with the three equivalent fluorine atoms of the -CF₃ group. In the proton-coupled spectrum, this quartet is further split into a complex multiplet by the ortho proton (H4) and the meta proton (H6).

    • The observation of the ⁴JFF coupling between the -CF₃ group and the aromatic fluorine is definitive proof of their relative positions on the ring. Long-range F-F couplings are commonly observed.[4]

Visualizing Spin-Spin Coupling

The following diagram illustrates the primary coupling interactions that determine the multiplicity of the aromatic proton H4.

G cluster_J_H4H3 ³J(H4-H3) cluster_J_H4F5 ³J(H4-F5) cluster_J_H4H6 ⁴J(H4-H6) H4 H4 Signal a1 a1 H4->a1 a2 a2 H4->a2 b1 b1 a1->b1 b2 b2 a1->b2 b3 b3 a2->b3 b4 b4 a2->b4 c1 c1 b1->c1 c2 c2 b1->c2 c3 c3 b2->c3 c4 c4 b2->c4 c5 c5 b3->c5 c6 c6 b3->c6 c7 c7 b4->c7 c8 c8 b4->c8

Caption: Splitting tree diagram for the H4 proton signal.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The subsequent analysis of chemical shifts and coupling patterns, particularly the key ¹H-¹⁹F and ¹⁹F-¹⁹F correlations, allows for the unambiguous assignment of all proton and fluorine signals, thereby confirming the molecular structure with high confidence. This methodology is broadly applicable to the analysis of a wide range of fluorinated organic molecules, providing critical insights for quality control, reaction monitoring, and new molecule discovery.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.
  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate.
  • Basics of NMR Sample preparation and analysis of NMR analysis data. Mesbah Energy.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • 19Flourine NMR. University of Ottawa.
  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health.
  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Magritek.
  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
  • TUTORIAL: 1D 1H-coupled 19F SPECTRUM. IMSERC.
  • F19 detection. UCSB Chemistry and Biochemistry.
  • Fluorine NMR. University of California, San Diego.
  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • NMR Periodic Table: Fluorine NMR. IMSERC.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.

Sources

derivatization of 5-Fluoro-2-(trifluoromethyl)phenol for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 5-Fluoro-2-(trifluoromethyl)phenol for Bioassays Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Bioanalytical Potential of this compound

This compound is an organofluorine compound increasingly utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both fluoro- and trifluoromethyl- groups, imparts desirable properties such as enhanced metabolic stability and lipophilicity to parent molecules.[1] However, the direct analysis of this small molecule in complex biological matrices (e.g., plasma, urine, tissue homogenates) presents significant challenges for standard bioanalytical techniques.[3][4]

The inherent properties of the raw phenol—such as its polarity and potential for low volatility—can lead to poor chromatographic peak shape, low sensitivity, and matrix interference. Derivatization is a critical pre-analytical step that chemically modifies the analyte to improve its suitability for analysis.[5] This process can enhance volatility for gas chromatography (GC), introduce a fluorescent tag for sensitive detection by high-performance liquid chromatography (HPLC), or add a reactive handle for conjugation to biomolecules in immunoassays or targeted probes.[6][7][8]

This comprehensive guide provides detailed protocols for three distinct derivatization strategies tailored for this compound, enabling its robust and sensitive quantification in a variety of bioassay formats. We will explore the causality behind each experimental choice, providing the technical insights necessary for successful implementation and troubleshooting.

Physicochemical Profile of the Analyte

Understanding the fundamental properties of this compound is essential for designing effective derivatization and analytical methods. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents increases the acidity of the phenolic hydroxyl group compared to phenol itself, influencing its reactivity in the protocols described below.

PropertyValueSource
Molecular Formula C₇H₄F₄O[2][9]
Molecular Weight 180.10 g/mol [9]
Boiling Point ~146 °C[10]
Density ~1.436 g/mL at 25 °C
Appearance Colorless liquid or white crystalline powder[2]
CAS Number 243459-91-8 or 141483-15-0[2]

Protocol 1: Silylation for Enhanced GC-MS Analysis

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] The polar hydroxyl group of this compound makes it unsuitable for direct GC analysis. Silylation is a robust derivatization technique that replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5] This reaction dramatically increases the analyte's volatility and thermal stability.[7] We recommend using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which yields stable TBDMS derivatives that produce a characteristic and easily identifiable mass spectrum.[11]

Experimental Workflow: Silylation for GC-MS

silylation_workflow sample Biological Sample (e.g., Plasma, 50 µL) lled Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->lled Isolate Analyte dry Evaporate to Dryness (under Nitrogen stream) lled->dry Concentrate reagent Add MTBSTFA (50 µL) & Pyridine (10 µL) dry->reagent Derivatization react Incubate (70°C for 45 min) reagent->react Reaction gcms Inject into GC-MS (1 µL) react->gcms Analysis

Caption: Workflow for TBDMS derivatization of this compound.

Detailed Step-by-Step Protocol
  • Sample Preparation (Extraction):

    • To 100 µL of biological sample (e.g., serum, urine), add an appropriate internal standard.

    • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

    • Carefully transfer the organic (upper) layer to a clean GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 10 µL of pyridine (as a catalyst).

    • Seal the vial tightly with a PTFE-lined cap.

    • Incubate the vial in a heating block or oven at 70°C for 45 minutes. The elevated temperature ensures the reaction goes to completion.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detection: Operate in electron ionization (EI) mode. Scan from m/z 50 to 550 or use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring for the molecular ion and key fragments of the derivatized analyte.

Expected Results & Troubleshooting
  • Confirmation: Successful derivatization is confirmed by a shift in retention time and a new mass spectrum. The TBDMS derivative will have a molecular weight increase of 114.2 Da. Look for a prominent [M-57]+ fragment ion, corresponding to the loss of the tert-butyl group, which is characteristic of TBDMS-ethers.[11]

  • Troubleshooting:

    • Low Yield: Ensure the sample extract is completely dry before adding the silylating reagent, as water will quench the reaction. Increase incubation time or temperature if needed.

    • Peak Tailing: Indicates incomplete derivatization or active sites in the GC liner/column. Replace the liner and ensure the column is properly conditioned.

Protocol 2: Fluorescent Labeling for HPLC Analysis

Principle: For highly sensitive quantification in liquid chromatography, a fluorescent tag can be attached to the analyte. This is especially useful for detecting trace amounts in complex matrices. Sulfonyl chlorides, such as Dansyl Chloride, are classic reagents that react with phenols to form stable, highly fluorescent sulfonates.[12][13] The reaction is typically performed under basic conditions to deprotonate the phenolic hydroxyl, making it a more potent nucleophile.[14] The resulting derivative can be readily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector.[8][15]

Experimental Workflow: Fluorescent Labeling for HPLC

hplc_workflow extract Extracted & Dried Sample Residue reagents Add Acetone (50 µL) & NaHCO₃ Buffer (50 µL, pH 9) extract->reagents Reconstitute label Add Dansyl Chloride (1 mg/mL in Acetone, 25 µL) reagents->label Add Label react Incubate (60°C for 30 min, in dark) label->react Reaction quench Quench Reaction (e.g., with Proline solution) react->quench Stop Reaction hplc Inject into HPLC-FLD quench->hplc Analysis bioconjugation_workflow cluster_0 Stage 1: Derivatization cluster_1 Stage 2: Conjugation phenol This compound reagents1 Add K₂CO₃, Acetone, & Ethyl Bromoacetate phenol->reagents1 reflux Reflux Reaction reagents1->reflux hydrolysis Ester Hydrolysis (NaOH) to yield Carboxyl-linker reflux->hydrolysis derivative Carboxyl-derivatized Phenol hydrolysis->derivative Purify & Proceed reagents2 Add EDC & Sulfo-NHS in MES Buffer (pH 6.0) derivative->reagents2 activation Activate Carboxyl Group (forms NHS-ester) reagents2->activation protein Add Carrier Protein (e.g., BSA) in PBS (pH 7.4) activation->protein conjugate Incubate to form Amide Bond protein->conjugate

Sources

Application Notes & Protocols: A Detailed Guide to the Etherification of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Aryl Ethers

Molecules incorporating the aryl ether linkage are cornerstones in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into these scaffolds can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-Fluoro-2-(trifluoromethyl)phenol is a valuable building block, but its chemical properties present distinct challenges for synthetic modification. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly decreases the nucleophilicity of the phenolic oxygen, making classical etherification reactions more demanding than for electron-rich phenols.[2][3]

This technical guide provides a comprehensive, field-proven protocol for the successful etherification of this compound. We will delve into the mechanistic rationale behind the procedural choices, offering a robust methodology adaptable for synthesizing a diverse range of aryl ether derivatives. The primary method detailed is a modified Williamson ether synthesis, a reliable and widely used reaction for forming ether bonds.[4][5][6]

Reaction Principle: Overcoming Electronic Deactivation

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The core of the reaction involves two principal steps:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks an electrophilic alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired ether.

The primary challenge with this compound is the first step. The inductive effects of the -F and -CF₃ groups stabilize the phenol, making its conjugate base (the phenoxide) less reactive. To overcome this, the reaction necessitates a strong base and a polar aprotic solvent, which enhances the nucleophilicity of the anion by avoiding solvation of the negatively charged oxygen atom.[4]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the reaction of this compound with a generic primary alkyl halide (R-X).

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (per 0.25 mmol phenol)Moles (mmol)Notes
This compound180.10[7]45.0 mg0.25Starting material. Ensure it is dry.
Sodium Hydride (NaH), 60% dispersion in oil24.0012.0 mg0.30 (1.2 eq)Potent base. Handle with extreme care under an inert atmosphere.
Alkyl Halide (R-X)Varies0.275 mmol (1.1 eq)0.275E.g., Iodomethane, Benzyl bromide. Must be a primary or methyl halide.
Anhydrous N,N-Dimethylformamide (DMF)73.092.5 mL-Reaction solvent. Must be anhydrous for optimal results.
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49~10 mL-For quenching the reaction.
Diethyl Ether (or Ethyl Acetate)74.12~30 mL-Extraction solvent.
Brine (Saturated Aqueous NaCl)58.44~15 mL-For washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Silica Gel60.08As needed-For column chromatography.
TLC plates (Silica gel 60 F₂₅₄)-As needed-For reaction monitoring.
Step-by-Step Methodology
  • Reaction Setup:

    • Place a magnetic stir bar into a 10 mL round-bottom flask equipped with a rubber septum.

    • Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition (Deprotonation):

    • Under a positive flow of inert gas, add the sodium hydride (12.0 mg, 0.30 mmol) to the flask.

    • Add anhydrous DMF (2.5 mL) via syringe.

    • While stirring, add a solution of this compound (45.0 mg, 0.25 mmol) in a small amount of anhydrous DMF (~0.5 mL) dropwise to the NaH suspension at 0 °C (ice bath).

    • Causality Check: Adding the phenol slowly to the base at low temperature controls the exothermic reaction and the evolution of hydrogen gas.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide. The mixture should become a clear, homogeneous solution.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the alkylating agent (0.275 mmol) via syringe.

    • Rationale: The SN2 reaction is favored with primary or methyl halides. Secondary and tertiary halides are prone to elimination side reactions.[6]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product spot should appear, and the starting phenol spot should diminish.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (~10 mL) to neutralize any remaining NaH.

    • Transfer the mixture to a separatory funnel and add deionized water (~10 mL) and diethyl ether (~15 mL).

    • Shake the funnel, allow the layers to separate, and collect the organic layer.

    • Extract the aqueous layer two more times with diethyl ether (~15 mL each).

    • Combine all organic extracts and wash with brine (~15 mL).

    • Purpose: The brine wash helps to remove residual water and DMF from the organic phase.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Determine the yield and characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the etherification protocol.

Etherification_Workflow start Start: Inert Atmosphere Setup reagents Reagents: Phenol, NaH, DMF start->reagents Prepare deprotonation 1. Deprotonation (0°C to RT, 45 min) reagents->deprotonation Combine alkylation_reagent Add Alkyl Halide (R-X) deprotonation->alkylation_reagent Formed Phenoxide alkylation 2. Alkylation (SN2 Reaction) (RT, 4-12h) alkylation_reagent->alkylation Add monitoring 3. TLC Monitoring alkylation->monitoring Check Progress quench 4. Quench with aq. NH4Cl monitoring->quench If Complete extraction 5. Extraction (Et2O / H2O) quench->extraction wash_dry 6. Wash & Dry (Brine, MgSO4) extraction->wash_dry concentrate 7. Concentration (Rotary Evaporator) wash_dry->concentrate purify 8. Purification (Column Chromatography) concentrate->purify Crude Product product Final Product: Pure Aryl Ether purify->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Expected Results and Troubleshooting

  • Yield: Typical yields for this reaction range from 60% to 85%, depending on the reactivity of the alkylating agent and the purity of the reagents.

  • Purity: The final product should be of high purity (>95%) after column chromatography, as confirmed by NMR and MS analysis.

  • Troubleshooting:

    • Low or No Conversion: This is often due to wet reagents or solvent, which deactivates the sodium hydride. Ensure all glassware is flame-dried and solvents are anhydrous. Alternatively, a stronger base or higher reaction temperature may be required for less reactive alkyl halides.

    • Multiple Products: The use of secondary or tertiary alkyl halides can lead to elimination byproducts.[6] Ensure a primary alkylating agent is used. In some cases, C-alkylation at the aromatic ring can occur, although it is less common for such an electron-deficient system.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere at all times. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle in a well-ventilated fume hood and avoid skin contact.

  • Alkyl Halides: Many are toxic and lachrymatory. Handle with care in a fume hood.

  • Waste Disposal: Quench all reactive reagents before disposal. Dispose of all chemical waste according to institutional and local safety regulations.

References

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3846–3849. [Link]
  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of organic chemistry, 73(1), 284–286. [Link]
  • Gouverneur, V., et al. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Chemical Science, 6(8), 4715-4720. [Link]
  • Lee, S., & Toste, F. D. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor. Journal of the American Chemical Society, 136(45), 15813–15816. [Link]
  • Hu, J., et al. (2016). O-Trifluoromethylation of Phenols. Organic Letters. [Link]
  • Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8, 84-104. [Link]
  • Various Authors. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]
  • Leroux, F. R., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemical Society Reviews, 34(10), 847-856. [Link]
  • Baran, P. S., et al. (2025). Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis.
  • Toste, F. D., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Organic Chemistry Portal. [Link]
  • Vershilova, S.V., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Liu, H., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
  • Gouverneur, V., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. PubChem. [Link]

Sources

The Strategic Utility of 5-Fluoro-2-(trifluoromethyl)phenol in Modern Organic Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. 5-Fluoro-2-(trifluoromethyl)phenol has emerged as a key building block for chemists aiming to introduce the synthetically valuable 2-fluoro-4-(trifluoromethyl)phenoxy moiety. The presence of both a fluorine and a trifluoromethyl group on the phenol ring significantly influences its electronic properties, acidity, and lipophilicity, making it a versatile precursor for a diverse array of complex molecules.

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, facilitating its participation in various reactions. This guide provides an in-depth exploration of the applications of this compound as a synthetic intermediate and offers detailed protocols for its use in key transformations, including ether synthesis and cross-coupling reactions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and safe handling of this compound is paramount for its effective and secure utilization in the laboratory.

PropertyValue
Molecular Formula C₇H₄F₄O
Molecular Weight 180.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~145-147 °C
Density ~1.45 g/mL at 25 °C

Safety and Handling: this compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water.[1] It is harmful if swallowed and may cause skin and eye irritation.[2]

Application in the Synthesis of Diaryl Ethers

One of the most significant applications of this compound is in the synthesis of diaryl ethers. These structural motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals and herbicides. The Williamson ether synthesis and its variations are commonly employed for this purpose.

Mechanistic Insight: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction involving the nucleophilic attack of a phenoxide ion on an alkyl or aryl halide. The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide. For the synthesis of diaryl ethers, where an aryl halide is the electrophile, the reaction often requires a catalyst, such as a copper or palladium species, to facilitate the coupling. This is often referred to as an Ullmann condensation or a modified Williamson ether synthesis.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it can solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[1]

Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide + Base base Base (e.g., K₂CO₃) base->phenol product Diaryl Ether Product phenoxide->product + Aryl Halide (SₙAr or catalyzed) aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Catalyst (optional, e.g., Cu) catalyst->phenoxide

Caption: General workflow for diaryl ether synthesis.

Protocol: Synthesis of a Nitro- and Trifluoromethyl-Substituted Diphenyl Ether

This protocol is adapted from a general procedure for the synthesis of trifluoromethyl-substituted diphenyl ethers and illustrates the utility of this compound in preparing complex diaryl ethers.[1]

Materials:

  • This compound

  • A suitable nitro-activated aryl fluoride (e.g., 5-fluoro-2-nitrobenzamide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Carbon tetrachloride (for extraction)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add dimethyl sulfoxide (e.g., 50 mL).

  • Add anhydrous potassium carbonate (e.g., 1.3 equivalents) and this compound (1.0 equivalent).

  • Stir the mixture at room temperature overnight to ensure the formation of the potassium phenoxide.

  • Add the nitro-activated aryl fluoride (e.g., 5-fluoro-2-nitrobenzamide, 1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a larger volume of water (e.g., 300 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as carbon tetrachloride (e.g., 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired diaryl ether.

Rationale:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol.[1]

  • Solvent: DMSO is a polar aprotic solvent that facilitates the SNAr reaction by stabilizing the Meisenheimer intermediate.[1]

  • Aryl Halide: The presence of a strong electron-withdrawing group (e.g., nitro group) ortho or para to the fluorine on the aryl halide is crucial for activating the ring towards nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also be a valuable precursor for substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. To participate in these reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf).

Protocol: Conversion of this compound to its Triflate

Materials:

  • This compound

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Pyridine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the solution.

  • Add triflic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the aryl triflate.

Application in Suzuki-Miyaura Coupling

The resulting aryl triflate is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki_Coupling_Workflow ArylTriflate 5-Fluoro-2-(trifluoromethyl)phenyl Triflate Product Biaryl Product ArylTriflate->Product ArylTriflate->Product Reductive Elimination BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Product PdCatalyst Pd(0) Catalyst + Ligand PdCatalyst->ArylTriflate Oxidative Addition Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Caption: Suzuki-Miyaura coupling workflow.

Application in Buchwald-Hartwig Amination

Similarly, the aryl triflate can be used in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds, leading to the synthesis of N-aryl amines.

Buchwald_Hartwig_Workflow ArylTriflate 5-Fluoro-2-(trifluoromethyl)phenyl Triflate Product N-Aryl Amine Product ArylTriflate->Product ArylTriflate->Product Reductive Elimination Amine Amine (R₂NH) Amine->Product PdCatalyst Pd(0) Catalyst + Ligand PdCatalyst->ArylTriflate Oxidative Addition Base Base (e.g., NaOtBu) Base->Amine Deprotonation

Caption: Buchwald-Hartwig amination workflow.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both fluorine and trifluoromethyl substituents, make it an excellent precursor for a wide range of complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important fluorinated intermediate. As with all chemical procedures, careful attention to safety and reaction optimization is crucial for achieving successful and reproducible results.

References

  • Henkel AG & Co. KGaA. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

Sources

Application Note: A Scalable and Robust Synthesis of 5-Fluoro-2-(trifluoromethyl)phenol via Diazotization-Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-2-(trifluoromethyl)phenol, a key building block in the development of advanced pharmaceutical and agrochemical agents. The strategic incorporation of both fluorine and a trifluoromethyl group imparts unique properties to active molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] This application note details a well-established and industrially viable two-step, one-pot process commencing from 5-Fluoro-2-(trifluoromethyl)aniline. The protocol emphasizes causality, safety, and scalability, providing researchers and drug development professionals with a robust framework for producing this valuable intermediate in significant quantities.

Introduction and Strategic Rationale

This compound is a critical precursor in organic synthesis.[3] Its utility stems from the dual-functionalization of the aromatic ring. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, and the fluorine atom significantly alter the electronic properties and bioavailability of derivative compounds.[1][4]

The chosen synthetic strategy—diazotization of the corresponding aniline followed by in situ hydrolysis—is a cornerstone of industrial phenol synthesis.[5] This method is selected for its:

  • High Reliability: The conversion of aromatic amines to phenols via diazonium salts is a classical and well-understood transformation.[6][7]

  • Scalability: The process utilizes cost-effective reagents and can be adapted to large-scale reactors with appropriate engineering controls.

  • High Purity: This route typically affords the desired phenol in good yield and purity, minimizing complex purification steps.

The overall transformation proceeds by converting the primary amine of 5-Fluoro-2-(trifluoromethyl)aniline into a diazonium salt, which serves as an excellent leaving group (N₂ gas), facilitating its substitution by a hydroxyl group from water.[8]

Mechanistic Principles

The synthesis is a two-stage process executed in a single pot.

Stage 1: Diazotization The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid). The reaction is conducted at low temperatures (0–5 °C) to form the relatively unstable aryl diazonium salt. The electrophile in this reaction is the nitrosonium ion (NO⁺), which reacts with the nucleophilic amine. Precise temperature control is paramount, as aryl diazonium salts can decompose, sometimes violently, at elevated temperatures or when isolated in a dry state.[9]

Stage 2: Hydrolysis The aqueous solution of the diazonium salt is gently heated. This provides the activation energy for the N₂ group to leave as nitrogen gas, a thermodynamically highly favorable process.[8] The resulting aryl cation is then rapidly attacked by water (a nucleophile) to yield the target phenol. Modern protocols often employ a two-phase system, for instance, using cyclopentyl methyl ether (CPME) and water, which can significantly suppress the formation of tar-like byproducts and improve yields.[10]

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols: Scale-Up Synthesis (1.0 mole)

This protocol is designed for a 1.0-mole scale and should be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale synthesis.

Reagent and Equipment Data

Table 1: Reagent Properties and Safety Information

Reagent Formula MW ( g/mol ) Quantity (Scale) Density (g/mL) Hazards
5-Fluoro-2-(trifluoromethyl)aniline C₇H₅F₄N 179.12 179.1 g (1.0 mol) ~1.39 Toxic, Irritant
Sulfuric Acid (98%) H₂SO₄ 98.08 150 mL (~2.7 mol) 1.84 Corrosive, Oxidizer
Sodium Nitrite NaNO₂ 69.00 72.5 g (1.05 mol) 2.17 Oxidizer, Toxic
Ethyl Acetate C₄H₈O₂ 88.11 ~2 L 0.902 Flammable, Irritant[11]

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~50 g | 2.66 | Hygroscopic |

Equipment:

  • 5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

  • 1 L pressure-equalizing dropping funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Large separatory funnel (4 L).

  • Rotary evaporator with a suitable vacuum pump.

  • Vacuum distillation apparatus.

Step-by-Step Synthesis Protocol

Part A: Diazotization

  • Reactor Setup: Charge the 5 L jacketed reactor with 5-Fluoro-2-(trifluoromethyl)aniline (179.1 g, 1.0 mol) and 1.5 L of deionized water.

  • Acidification: Begin stirring and slowly add concentrated sulfuric acid (150 mL) to the aniline suspension. The addition is exothermic; control the rate to maintain the temperature below 40 °C.

  • Cooling: Once the acid addition is complete, cool the reactor contents to 0–2 °C using the circulator. A fine slurry of the aniline salt should form.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in 250 mL of deionized water.

  • Diazotization Reaction: Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline salt slurry over 60–90 minutes. Crucially, maintain the internal reaction temperature at all times below 5 °C. [5][12]

  • Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small additional portion of the nitrite solution until a positive test is sustained.

  • Quenching (Optional but Recommended): If a significant excess of nitrous acid is present, quench it by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.[9]

Part B: Hydrolysis 8. Heating: Slowly heat the reactor contents to 50–60 °C. Vigorous evolution of nitrogen gas will be observed. Ensure the off-gas is safely vented. 9. Hold Period: Maintain the temperature at 60–70 °C for 1-2 hours, or until gas evolution has completely ceased. The solution will typically darken during this process. 10. Cooling: Cool the reaction mixture to ambient temperature.

Part C: Work-up and Purification 11. Extraction: Transfer the cooled reaction mixture to a 4 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 500 mL). 12. Washing: Combine the organic extracts and wash them sequentially with water (1 x 500 mL) and saturated brine (1 x 500 mL) to remove residual acid and inorganic salts. 13. Drying: Dry the organic layer over anhydrous magnesium sulfate (~50 g), stir for 15 minutes, and then filter to remove the drying agent. 14. Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude this compound, typically as a dark oil or low-melting solid. 15. Purification: Purify the crude product by vacuum distillation to obtain the final product as a colorless to pale yellow liquid or solid.

Process Parameters Summary

Table 2: Key Process Parameters and Expected Results

Parameter Value Rationale
Reaction Scale 1.0 mole Demonstrates scalability.
Diazotization Temp. 0–5 °C Critical for diazonium salt stability.[13]
Hydrolysis Temp. 60–70 °C Ensures complete decomposition of the diazonium salt.
Reaction Time ~5-6 hours Typical for batch processing at this scale.
Expected Yield 75–85% Based on typical yields for this type of reaction.

| Final Purity (Post-Dist.) | >97% (GC) | Standard for purified intermediates.[3] |

Workflow Visualization

G cluster_prep Preparation & Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification A Charge Reactor: Aniline + H2O B Add H2SO4 (T < 40°C) A->B C Cool Reactor (0-5°C) B->C D Dropwise NaNO2 Addition (T < 5°C) C->D E Stir & Check Completion D->E F Heat Reactor Slowly (60-70°C) E->F G Hold until N2 Evolution Ceases F->G H Cool to Room Temp G->H I Extract with Ethyl Acetate H->I J Wash Organic Layer (H2O, Brine) I->J K Dry over MgSO4 J->K L Concentrate (Rotovap) K->L M Vacuum Distillation L->M N Final Product: This compound M->N

Caption: Step-by-step experimental workflow diagram.

Mandatory Safety and Handling

  • Diazonium Salt Hazard: Aryl diazonium salts are notoriously unstable and can be explosive, especially when dry. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately for the subsequent step.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[14][15]

  • Ventilation: All operations must be performed in a properly functioning chemical fume hood to avoid inhalation of volatile reagents and the nitrogen gas produced.[15][16]

  • Thermal Control: The diazotization step is highly exothermic. Ensure the cooling system is robust and capable of dissipating the heat generated to prevent a runaway reaction.

  • Reagent Handling: Handle concentrated sulfuric acid and sodium nitrite with extreme care. Sodium nitrite is a strong oxidizer and is acutely toxic if ingested.

  • Waste Disposal: Neutralize and dispose of all chemical waste in accordance with local institutional and environmental regulations.

References

  • Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and W
  • From Diazonium Salts | PDF | Functional Group | Hydrogen Compounds. Scribd.
  • Conversion of benzene diazonium salt to phenol involves. (2025). Filo.
  • Why is a diazonium ion not very stable and hydrolysis into phenol easily?. (2023). Quora.
  • Sandmeyer reaction. Wikipedia.
  • The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014).
  • TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
  • SAFETY D
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
  • 2-Fluoro-5-(trifluoromethyl)phenol. Chem-Impex.
  • An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)
  • SAFETY D
  • This compound, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Chemical Safety Guidelines. (2021). Texas A&M University-San Antonio.
  • Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][10]benzopyran-4-one. PMC - PubMed Central.
  • 2-Fluoro-5-(trifluoromethyl)phenol. (2025). ChemicalBook.
  • Exploring Flow Procedures for Diazonium Form

Sources

Application Note: Strategic Derivatization of 5-Fluoro-2-(trifluoromethyl)phenol for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed protocols and expert insights for the chemical modification of 5-Fluoro-2-(trifluoromethyl)phenol, a valuable starting material for the synthesis of novel compounds in drug discovery and materials science. The unique electronic properties conferred by the fluoro- and trifluoromethyl- substituents make this scaffold a compelling choice for creating derivatives with enhanced biological activity, metabolic stability, and tailored physicochemical properties. We present three core synthetic strategies: O-alkylation via the Williamson ether synthesis, C-C bond formation through a one-pot Suzuki-Miyaura coupling, and esterification using activated acyl donors. Each section explains the underlying chemical principles, provides step-by-step protocols, and discusses the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Advantage of the this compound Scaffold

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine and fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[1] The -CF3 group, in particular, is highly lipophilic and acts as a powerful electron-withdrawing group, which can increase the metabolic stability of adjacent chemical groups and enhance binding affinity to biological targets.[2][3]

This compound presents a unique trifecta of reactive sites and modulating groups:

  • An Acidic Phenolic Hydroxyl Group: The primary site for nucleophilic reactions like etherification and esterification. Its acidity is enhanced by the electron-withdrawing effects of the aromatic fluorine and the ortho-CF3 group.[2]

  • An Activated Aromatic Ring: The strong electron-withdrawing nature of the substituents influences the regioselectivity of further aromatic substitutions.

  • The Modulating Fluoro- and Trifluoromethyl Groups: These groups are key to the desirable physicochemical and pharmacokinetic properties of the resulting derivatives, making them valuable in the development of pharmaceuticals and agrochemicals.[2]

This document serves as a practical guide for researchers to leverage this versatile building block, providing robust protocols for creating diverse libraries of novel ethers, biaryls, and esters.

Safety and Handling of Fluorinated Phenols

Working with fluorinated organic compounds and phenols requires strict adherence to safety protocols due to their potential toxicity and corrosivity.[4][5]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile vapors.[6]

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile, double-gloving is recommended) must be worn.[4][6]

  • Spill & Emergency Procedures:

    • Skin Contact: Phenol can cause severe chemical burns.[6] Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][5]

    • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[5] Evacuate in case of a large spill and contact the institutional emergency response team.

  • Waste Disposal: All fluorinated and phenolic waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and high-yielding method for preparing aryl ethers.[7] The reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide.[7]

Causality Behind Experimental Choices:

  • Base Selection: The pKa of this compound is lower (more acidic) than phenol itself due to the inductive effects of the F and CF3 groups. While strong bases like NaOH can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and can prevent potential side reactions with sensitive substrates.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Workflow for Williamson Ether Synthesis

G cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A This compound + Alkyl Halide (R-X) C 1. Add Phenol & Base to Solvent 2. Stir to form Phenoxide 3. Add Alkyl Halide A->C Combine B Base (e.g., K₂CO₃) Solvent (e.g., DMF) B->C Add D Heat (e.g., 60-80 °C) Monitor by TLC/GC-MS C->D Proceed E 1. Quench with Water 2. Extract with Organic Solvent 3. Wash, Dry, Concentrate D->E Upon Completion F Purify by Column Chromatography E->F Purify G Aryl Ether Product F->G Isolate

Caption: Workflow for the synthesis of aryl ethers from this compound.

Step-by-Step Protocol:
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.).

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).

  • Add potassium carbonate (K₂CO₃, 1.5 equiv.) and stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) to the mixture.

  • Heat the reaction to 80 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).[8]

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl ether.

ParameterValue/ConditionRationale
Equivalents (Phenol) 1.0Limiting Reagent
Equivalents (Base) 1.5Ensures complete deprotonation
Equivalents (Alkyl Halide) 1.1Slight excess to drive reaction
Solvent DMF, AcetonitrilePolar aprotic, facilitates SN2
Temperature 60-80 °CProvides activation energy
Typical Yield 75-95%Substrate dependent

Protocol 2: C-C Bond Formation via One-Pot Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8] Phenols are not direct partners in this reaction; their C-O bond is too strong. Therefore, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, nonaflate, or fluorosulfate. Recent advancements allow for a one-pot protocol where the phenol is activated in situ and then coupled.[9][10]

Causality Behind Experimental Choices:

  • Activation Reagent: Tosyl fluoride (TsF) is an effective reagent for converting the phenol into an aryl tosylate. This process, known as Sulfur(VI) Fluoride Exchange (SuFEx), is highly chemoselective for the phenolic hydroxyl group.[10]

  • Catalyst System: While Palladium catalysts are traditional, Nickel catalysts like trans-NiCl(o-Tol)(PCy₃)₂ have shown excellent efficacy for coupling aryl tosylates, often providing better results for electron-poor systems.[10]

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step in the catalytic cycle without interfering with the catalyst or substrates.

Workflow for One-Pot Suzuki-Miyaura Coupling

G cluster_start Setup cluster_reagents Reagents cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Product A This compound + Arylboronic Acid C 1. Combine all reagents under N₂ 2. In-situ Activation (Phenol -> Tosylate) A->C Combine B Activator (TsF) Catalyst (Ni-complex) Base (K₃PO₄) Solvent (THF/H₂O) B->C Add D Heat (e.g., 70 °C) Cross-Coupling Occurs Monitor by TLC/LC-MS C->D Proceed E 1. Dilute with Ethyl Acetate 2. Filter through Celite 3. Wash, Dry, Concentrate D->E Upon Completion F Purify by Column Chromatography E->F Purify G Biaryl Product F->G Isolate G cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A This compound C 1. Dissolve Phenol 2. Add Anhydride & Base/Catalyst A->C Combine B Acid Anhydride (e.g., Ac₂O) Base (Pyridine) or Acid Catalyst (H₂SO₄) B->C Add D Stir at RT or Gentle Heat Monitor by TLC C->D Proceed E 1. Quench with Water/NaHCO₃ 2. Extract with Organic Solvent 3. Wash, Dry, Concentrate D->E Upon Completion F Purify by Column Chromatography or Crystallization E->F Purify G Aryl Ester Product F->G Isolate

Sources

Application Note: High-Throughput Quantification of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 5-Fluoro-2-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We provide detailed protocols for two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The guide is designed for researchers, quality control analysts, and drug development professionals, offering insights into method selection, step-by-step procedures, and comprehensive validation strategies aligned with international regulatory standards.

Introduction and Analyte Profile

This compound is an aromatic organic compound whose structural features—a phenolic hydroxyl group, a fluorine atom, and a trifluoromethyl group—make it a versatile building block in organic synthesis. Accurate determination of its purity and concentration in reaction mixtures, formulated products, and environmental samples is critical for ensuring process efficiency, product quality, and safety.

The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the analyte from structurally similar impurities or matrix components. This note addresses this challenge by providing two orthogonal, field-proven methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄F₄O[2][3]
Molar Mass 180.10 g/mol [2][4]
CAS Number 243459-91-8[3]
Appearance White crystalline powder[3]
Melting Point 42.0 - 51.0 °C[3]
Water Solubility Sparingly soluble (0.40 g/L at 25°C)[2]

Rationale for Method Selection

The choice between HPLC and GC is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis.

  • Reversed-Phase HPLC-UV: This is the workhorse method for quantifying non-volatile or thermally sensitive phenolic compounds.[5][6] The analyte's polarity and strong UV chromophore (due to the benzene ring) make it an ideal candidate for this technique. It offers excellent reproducibility for purity and assay testing in quality control environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is preferred for its superior sensitivity and specificity, making it ideal for trace-level impurity analysis or for analyzing complex matrices. While the analyte is sufficiently volatile for GC, derivatization is recommended to improve peak shape and prevent on-column interactions. The mass spectrometer provides definitive structural confirmation.[7] Purity analysis by GC is a reported method by chemical suppliers, confirming its viability.[3][8]

Protocol 1: Quantification by RP-HPLC-UV

This protocol describes a gradient reversed-phase HPLC method for the routine quantification of this compound.

Scientific Principle

Separation is achieved on a non-polar C18 stationary phase. The mobile phase consists of a polar mixture of water and acetonitrile. By gradually increasing the proportion of acetonitrile (the stronger solvent), compounds are eluted based on their hydrophobicity. The acidic phenol group on the analyte requires pH control of the mobile phase to suppress ionization and ensure a single, sharp chromatographic peak. The addition of 0.1% formic acid maintains the analyte in its protonated, less polar form, leading to consistent retention.[5]

Experimental Workflow

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep 1. Prepare Stock & Calibration Standards (0.1 - 100 µg/mL in ACN) smp_prep 2. Prepare Sample (Dissolve in ACN/H₂O) hplc_run 3. Inject into HPLC System (C18 Column) smp_prep->hplc_run detection 4. DAD Detection (λ = 275 nm) hplc_run->detection integrate 5. Integrate Peak Area detection->integrate quantify 6. Quantify using Calibration Curve integrate->quantify report 7. Generate Report quantify->report

Caption: RP-HPLC-UV workflow for quantification.

Step-by-Step Methodology
  • Instrumentation and Materials

    • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[5][9]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • This compound reference standard.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid, analytical grade.

  • Chromatographic Conditions

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 30% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: DAD, 275 nm. (Scan from 200-400 nm to confirm peak identity and purity).

  • Preparation of Solutions

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a minimum of five standards covering the expected sample concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[10]

    • Sample Preparation: Accurately weigh the sample material, dissolve in a suitable volume of acetonitrile, and dilute with water to fall within the calibration range. Filter through a 0.45 µm PTFE filter before injection.

  • Data Analysis

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.999.

    • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by GC-MS with Derivatization

This protocol is optimized for high-sensitivity analysis and definitive identification of this compound.

Scientific Principle

The acidic proton of the phenol's hydroxyl group can interact with active sites in the GC inlet and column, causing peak tailing and reduced response. To create a more robust method, a derivatization step is employed. Silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[11] This process increases the analyte's volatility and thermal stability, resulting in a sharp, symmetrical peak and improved sensitivity.[11] Subsequent analysis by mass spectrometry allows for quantification and provides a unique fragmentation pattern for unequivocal identification.

Experimental Workflow

cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing std_prep 1. Prepare Stock & Calibration Standards (in Pyridine) smp_prep 2. Prepare Sample (Dissolve in Pyridine) derivatize 3. Add MSTFA (Heat at 60 °C for 30 min) smp_prep->derivatize gcms_run 4. Inject into GC-MS System (DB-5ms Column) derivatize->gcms_run detection 5. MS Detection (Scan or SIM mode) gcms_run->detection integrate 6. Integrate Peak Area (m/z 252, 237) detection->integrate quantify 7. Quantify using Calibration Curve integrate->quantify report 8. Generate Report quantify->report

Caption: GC-MS workflow including silylation.

Step-by-Step Methodology
  • Instrumentation and Materials

    • GC system with a split/splitless injector coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]

    • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Reference standard, Pyridine, and MSTFA.

  • GC-MS Conditions

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1) or Splitless for trace analysis.

    • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, EI at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-400) for identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivative (M+• at m/z 252, [M-15]+ at m/z 237).

  • Preparation and Derivatization

    • Standard Stock Solution (1 mg/mL): Prepare in pyridine.

    • Calibration Standards: Prepare serial dilutions in pyridine.

    • Derivatization Protocol: a. To 100 µL of standard or sample solution in a GC vial, add 100 µL of MSTFA. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial in a heating block or oven at 60 °C for 30 minutes. d. Cool to room temperature before injection.

  • Data Analysis

    • Identify the TMS-derivatized analyte peak by its retention time and mass spectrum.

    • Construct a calibration curve using the integrated peak area of the primary quantification ion (e.g., m/z 252).

    • Quantify the analyte in the derivatized sample using the linear regression equation.

Method Validation: A Trustworthy System

To ensure that the analytical procedures are fit for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.[14][15]

Table 2: Key Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1)) [10]

ParameterPurposeTypical Acceptance Criteria for Assay/Purity
Specificity To ensure the signal measured is unequivocally from the analyte.Peak purity analysis (DAD), no interference from blanks, excipients, or degradation products at the analyte's retention time.[10][12]
Linearity To demonstrate a proportional relationship between concentration and signal.Minimum of 5 concentration levels; Coefficient of determination (R²) ≥ 0.99.[10]
Range To define the concentration interval where the method is precise and accurate.Typically 80% to 120% of the target concentration.[10]
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery of spiked analyte into a sample matrix.[10][12]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.[12]
LOD / LOQ To determine the lowest concentration that can be detected/quantified reliably.LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.Insignificant changes in results with deliberate variations in flow rate, pH, column temperature, etc.

Conclusion

This application note provides two distinct, robust, and validated methods for the quantification of this compound. The RP-HPLC-UV method is ideal for routine quality control, offering simplicity and high reproducibility. The GC-MS method provides enhanced sensitivity and absolute specificity, making it the superior choice for trace analysis, impurity profiling, and research applications. The successful implementation of these protocols, supported by a thorough validation strategy, will ensure the generation of reliable and defensible analytical data.

References

  • AMSbiopharma. (2025, July 22).
  • ChemBK. This compound - Physico-chemical Properties.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • ChemicalBook. (2025, September 25). 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0.
  • Benchchem. Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888.
  • Thermo Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals.
  • Lab Pro Inc. 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G.
  • Benchchem.
  • Chem-Impex. 2-Fluoro-5-(trifluoromethyl)phenol.
  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods.
  • MDPI. (2024). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.).
  • Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Frontiers. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria.
  • Journal of Applied Pharmaceutical Science. (2016, February 27). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.
  • Royal Society of Chemistry.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(trifluoromethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated building block. The synthesis, while conceptually straightforward, is fraught with practical challenges that can significantly impact yield and purity. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols in a direct question-and-answer format to address the common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale route for synthesizing this compound?

The most prevalent and adaptable method is a two-step sequence starting from 5-Fluoro-2-(trifluoromethyl)aniline. This process involves:

  • Diazotization: The conversion of the primary aromatic amine into an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).

  • Hydrolysis: The subsequent displacement of the diazonium group with a hydroxyl group, typically by heating the aqueous acidic solution, often with a copper catalyst. This overall transformation is a variation of the Sandmeyer reaction.[1][2]

This route is favored because the starting aniline is commercially available and the reaction sequence allows for the specific introduction of the hydroxyl group at a position that is difficult to achieve through direct electrophilic aromatic substitution.

Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

Aryl diazonium salts are thermally unstable intermediates.[3] Maintaining a temperature between 0–5 °C is paramount for two primary reasons:

  • Preventing Decomposition: Above 5 °C, the diazonium salt begins to decompose rapidly. The C-N bond cleaves to form a highly reactive aryl cation and nitrogen gas.[4] This cation will then react non-selectively with any nucleophile present, primarily water, leading to premature formation of the desired phenol product under uncontrolled conditions, as well as other byproducts. This decomposition is a major source of yield loss.

  • Suppressing Side Reactions: Higher temperatures can promote unwanted side reactions. The most common is azo coupling , where the electrophilic diazonium salt reacts with the unreacted, nucleophilic starting aniline to form a colored azo compound. This not only consumes starting material but also introduces a significant purification challenge.

Q3: My diazotization reaction appears sluggish or incomplete. How can I troubleshoot this?

Incomplete diazotization is a common issue that directly reduces your maximum theoretical yield. If you suspect the reaction has not gone to completion (which can be qualitatively checked using starch-iodide paper to test for excess nitrous acid), consider the following factors:

  • Acid Concentration: A high acidity is crucial to fully protonate the sodium nitrite to form nitrous acid and to prevent the starting aniline from acting as a nucleophile in azo coupling side reactions.[5] Ensure you are using a sufficient excess of a strong mineral acid like H₂SO₄ or HCl.

  • Rate of Nitrite Addition: Sodium nitrite solution should be added slowly and sub-surface to ensure it reacts with the acid to form nitrous acid before it can decompose or react locally in a non-productive manner. Rapid addition can cause localized temperature spikes and side reactions.

  • Purity of Starting Aniline: Impurities in the 5-Fluoro-2-(trifluoromethyl)aniline can interfere with the reaction. Ensure the starting material is of high purity.

Q4: I am observing significant tar formation during the hydrolysis step. What causes this and how can it be prevented?

Tar formation is typically the result of polymerization and other non-specific reactions of the highly reactive aryl cation intermediate, which is formed during the thermal decomposition of the diazonium salt. The trifluoromethyl group, being a powerful electron-withdrawing group, can further destabilize the aromatic ring, making it susceptible to such reactions.[6][7]

To mitigate tarring:

  • Control the Temperature: Do not heat the hydrolysis reaction too aggressively. A slow, controlled increase in temperature allows for a steady evolution of N₂ gas and a more controlled reaction with water.

  • Ensure Sufficient Acidity: The hydrolysis is typically performed in a dilute acid solution.[8] Maintaining acidic conditions helps stabilize the intermediate and prevents unwanted side reactions. A patent for the synthesis of a regioisomer, 4-fluoro-3-trifluoromethylphenol, highlights the instability of the diazonium salt and specifies a sulfuric acid concentration of 30-70% for the hydrolysis step to improve yield and minimize byproducts.[9]

  • Use a Two-Phase System: A modern approach involves using a two-phase system, such as cyclopentyl methyl ether (CPME) and water.[10] The phenol product is extracted into the organic phase as it is formed, protecting it from the harsh reaction conditions and preventing it from participating in secondary reactions that lead to tar.

Q5: What is the role of the copper catalyst in the hydrolysis step, and is it always necessary?

In a classic Sandmeyer reaction, a copper(I) salt is used to catalyze the displacement of the diazonium group.[1][2] For hydrolysis, copper(I) oxide (Cu₂O) or copper(II) sulfate (which can be reduced in situ) is often employed. The copper catalyst facilitates a radical-based mechanism rather than one proceeding through a free aryl cation. This radical pathway can be more efficient and occur at lower temperatures, often reducing the formation of tars and other byproducts.[1]

However, the reaction can also be performed without a copper catalyst by simply heating the acidic diazonium salt solution (a process sometimes called "Verkochung").[1] This thermal method relies on the formation of the aryl cation. For substrates like 5-Fluoro-2-(trifluoromethyl)benzenediazonium salt, which may be particularly unstable, the milder, copper-catalyzed conditions are often preferable to maximize yield and purity.

Troubleshooting Guide: Low Overall Yield

Low yield is the most common complaint in this synthesis. Use the following workflow to diagnose the issue.

LowYieldTroubleshooting start_node start_node decision_node decision_node process_node process_node remedy_node remedy_node start Low Overall Yield Detected check_diazotization Diazotization Complete? start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization No check_hydrolysis Significant Tar / Byproduct Formation? check_diazotization->check_hydrolysis Yes remedy_diazotization {Key Checks:|1. Verify NaNO₂ stoichiometry (1.05-1.1 eq) |2. Ensure temp is 0-5 °C |3. Check acid concentration (≥3 eq) |4. Slow, sub-surface NaNO₂ addition } incomplete_diazotization->remedy_diazotization tar_formation Tar Formation / Side Reactions check_hydrolysis->tar_formation Yes check_workup Review Purification Protocol check_hydrolysis->check_workup No remedy_hydrolysis {Corrective Actions:|1. Lower hydrolysis temperature (75-95 °C) |2. Add a copper catalyst (e.g., CuSO₄) |3. Ensure adequate H₂SO₄ concentration |4. Consider a two-phase system (CPME/Water) } tar_formation->remedy_hydrolysis remedy_workup {Optimization Points:|1. Adjust pH for extraction |2. Consider steam distillation vs. extraction |3. Optimize chromatography conditions } check_workup->remedy_workup

Caption: Troubleshooting workflow for low yield.

Optimized Experimental Protocols

These protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before conducting any experiment.

Protocol 1: Diazotization of 5-Fluoro-2-(trifluoromethyl)aniline

DiazotizationWorkflow cluster_setup Step 1: Reaction Setup cluster_addition Step 2: Nitrite Addition cluster_completion Step 3: Reaction Completion step_node step_node condition_node condition_node output_node output_node A Dissolve 5-Fluoro-2-(trifluoromethyl)aniline (1.0 eq) in aqueous H₂SO₄ (3.0 eq) B Cool mixture in an ice/salt bath A->B C Maintain 0-5 °C B->C E Add NaNO₂ solution dropwise sub-surface over 30-45 min C->E D Prepare aqueous solution of NaNO₂ (1.05 eq) D->E F Monitor temperature closely. Keep below 5 °C! E->F G Stir for an additional 30 min at 0-5 °C F->G H Check for excess HNO₂ (Starch-iodide paper turns blue) G->H I Diazonium Salt Solution (Use immediately) H->I

Caption: Step-by-step diazotization workflow.

Detailed Steps:

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 5-Fluoro-2-(trifluoromethyl)aniline (1.0 eq) and a 30% aqueous solution of sulfuric acid (3.0 eq).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes. The key is to maintain the internal temperature strictly between 0 and 5 °C .

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • The resulting pale yellow solution of the diazonium salt is highly unstable and should be used immediately in the subsequent hydrolysis step.[3]

Protocol 2: Copper-Catalyzed Hydrolysis to this compound

Detailed Steps:

  • In a separate flask large enough to accommodate foaming, prepare a solution of copper(II) sulfate pentahydrate (0.2 eq) in water. Heat this solution to approximately 80-90 °C.

  • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the hot copper sulfate solution. This addition should be controlled to manage the vigorous evolution of nitrogen gas.

  • After the addition is complete, gently heat the reaction mixture to 95-100 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt. The solution will typically turn dark.

  • Cool the reaction mixture to room temperature.

  • The crude product can be isolated by either steam distillation or solvent extraction (e.g., with diethyl ether or ethyl acetate).

  • Further purification is typically achieved by silica gel column chromatography to yield pure this compound.

Guide to Common Impurities

ImpurityPotential CauseAnalytical Signature (¹⁹F NMR)Corrective Action
Unreacted Starting Material Incomplete diazotization.A distinct signal corresponding to the aniline precursor.Ensure slow, cold addition of a slight excess of NaNO₂. Verify acid concentration.
Azo-Coupling Product Insufficient acid; localized high pH; elevated temperature during diazotization.Multiple CF₃ signals; complex aromatic region in ¹H NMR. Highly colored impurity.Maintain high acidity (≥3 eq acid) and strict temperature control (0-5 °C).
2-(Trifluoromethyl)phenol Defluorination side reaction.Absence of a C-F coupling for the CF₃ group that would be expected from the fluorine at position 5.This is a challenging side reaction. Using milder copper-catalyzed hydrolysis conditions may suppress it compared to high-temperature thermal hydrolysis.[9]

References

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...
  • Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). (2021).
  • Scribd. (n.d.). From Diazonium Salts.
  • Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408–411.
  • Filo. (2025). Conversion of benzene diazonium salt to phenol involves.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Quora. (n.d.). Why is a diazonium ion not very stable and hydrolysis into phenol easily?
  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
  • Klumpp, D. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 5, 41.
  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1256–1261.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1389–1422.
  • Bradley, W., & Thompson, J. D. (1956). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA International Journal for Chemistry, 10(12), 303.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters.
  • U.S. Patent No. 5,892,126A. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.

Sources

Technical Support Center: Purification of Crude 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-(trifluoromethyl)phenol (CAS: 243459-91-8). This resource is designed for researchers, chemists, and process development professionals who are handling the synthesis and subsequent purification of this valuable fluorinated intermediate. The presence of closely related isomers and residual reactants often complicates purification. This guide provides in-depth, experience-based solutions to common challenges in obtaining high-purity material.

Section 1: Pre-Purification Analysis & Frequently Asked Questions (FAQs)

A thorough analysis of the crude material is the foundation of an effective purification strategy. Understanding the physical properties of the target compound and the nature of potential impurities allows for the selection of the most efficient purification technique.

Q1: What are the critical physical and chemical properties of this compound that influence its purification?

Understanding the compound's properties is essential for choosing the right purification method. For instance, its defined melting point suggests that recrystallization is a viable option, while its predicted boiling point indicates that vacuum distillation can be effective.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 243459-91-8[1][2]
Molecular Formula C₇H₄F₄O[2]
Molecular Weight 180.10 g/mol [2]
Appearance Solid
Melting Point 48-52 °C (may vary with purity)[2]
Boiling Point 163.5 ± 35.0 °C (Predicted)[2]
Density ~1.434 g/cm³[2]
Solubility Sparingly soluble in water (0.40 g/L at 25°C)[1]

Q2: What are the most probable impurities in my crude this compound sample?

Impurities typically arise from the synthetic route and can include unreacted starting materials, isomeric byproducts, and residual solvents. For instance, if the synthesis involves the diazotization of an aniline precursor, residual acids or unreacted intermediates could be present. Isomeric byproducts, such as 2-Fluoro-5-(trifluoromethyl)phenol, are particularly challenging due to their similar chemical properties.[3][4]

Common Impurity Classes:

  • Isomeric Byproducts: Positional isomers (e.g., 4-Fluoro-3-(trifluoromethyl)phenol) formed during synthesis. These are often the most difficult to separate.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2,4-difluoronitrobenzene or related halogenated aromatics.[5][6]

  • Reaction Intermediates: Incomplete conversion can leave synthetic intermediates in the crude product.

  • Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., toluene, ethanol) and leftover reagents.[5]

Q3: Which analytical techniques are recommended for assessing the purity of my crude material?

A multi-technique approach is crucial for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying non-volatile impurities and resolving closely related isomers.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain starting materials.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): ¹⁹F NMR is exceptionally powerful for identifying and quantifying all fluorine-containing species, providing a "fluorine mass balance". ¹H and ¹³C NMR are essential for confirming the structure of the desired product and characterizing unknown impurities.[3][8]

Section 2: Troubleshooting Guide for Common Purification Techniques

This section provides practical solutions to common issues encountered during the purification of this compound.

Technique 1: Flash Column Chromatography

Flash chromatography is a primary method for purifying fluorinated phenols.[9] However, the polarity and acidity of both the compound and the stationary phase can present challenges.

Q: My compound is not separating from an isomeric impurity on the silica gel column. What should I do?

This is a classic selectivity problem. The key is to modify the mobile phase to exploit subtle differences in the electronic and steric properties of the isomers.

  • Causality: Standard solvent systems like ethyl acetate/hexane may not have sufficient selectivity for fluorinated isomers. The trifluoromethyl group is highly electron-withdrawing, while the fluorine and hydroxyl groups are electron-donating by resonance but withdrawing by induction. Different isomers will have unique net dipole moments and hydrogen bonding capabilities.

  • Solution:

    • Systematically Screen Solvents: Use TLC to test various solvent systems. Focus on changing the nature of the polar and non-polar components.

    • Introduce a Different Solvent: Replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). DCM can offer different selectivity for chlorinated vs. fluorinated compounds.

    • Add a Modifier: A small amount of a third solvent can drastically alter selectivity. For phenols, adding a trace amount of acetic acid can sharpen bands, but may not be suitable if the product is acid-sensitive. Conversely, adding <0.5% triethylamine can deactivate acidic sites on the silica, which may change the elution order.

Table 2: Suggested Starting Solvent Systems for TLC/Column Development

System (Hexane as non-polar base)PolarityRationale & Use Case
Ethyl AcetateHighStandard starting point. Good for general polarity differences.
Dichloromethane (DCM)MediumOffers different selectivity based on dipole interactions.
Diethyl Ether / MTBEMediumGood hydrogen bond acceptors, can differentiate based on H-bonding.
TolueneLowCan provide pi-pi stacking interactions, useful for aromatic compounds.

Q: My compound appears to be degrading or streaking badly on the silica gel column. How can I prevent this?

Phenols can be sensitive to the acidic nature of standard silica gel, leading to streaking (tailing) or, in worse cases, degradation.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the phenolic hydroxyl group. This can lead to irreversible adsorption or catalyze decomposition.

  • Solution:

    • Deactivate the Silica: Prepare a slurry of the silica gel in the non-polar eluent and add 0.5-1% triethylamine (v/v). This neutralizes the most acidic sites.

    • Use a Faster Flow Rate: Minimize the residence time of the compound on the column. Flash chromatography is inherently better than gravity chromatography for this reason.[10]

    • Consider an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (for reverse-phase chromatography).

  • TLC Analysis: Systematically test solvent systems (see Table 2) to find one that gives the desired compound an Rf value of ~0.25-0.35 and shows good separation from impurities.

  • Column Packing: Slurry pack the column with silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles. Add a layer of sand to protect the silica surface.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like DCM or ethyl acetate). Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under vacuum. Carefully add the resulting free-flowing powder to the top of the column. This technique generally results in sharper bands than direct liquid injection.

  • Elution: Begin elution with the solvent system determined by TLC. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[10]

chromatography_workflow start Crude Sample tlc Run TLC with multiple solvent systems (e.g., Hex/EtOAc, Hex/DCM) start->tlc decision Good Separation? (Rf ~0.3, ΔRf > 0.1) tlc->decision load Prepare Column & Dry Load Sample decision->load Yes optimize Optimize Solvent System (e.g., add modifier, change solvent) decision->optimize No run_column Run Flash Chromatography load->run_column analyze Analyze Fractions by TLC run_column->analyze combine Combine Pure Fractions & Evaporate analyze->combine product Pure Product combine->product optimize->tlc

Caption: Workflow for optimizing flash chromatography.

Technique 2: Vacuum Distillation

For thermally stable compounds, distillation is an excellent technique for removing non-volatile residues and some isomers. A patent for a related trifluoromethylphenol notes it is "readily purified by distillation".[5]

Q: I am observing decomposition (darkening) of my compound during distillation, even under vacuum.

  • Causality: High temperatures, even under vacuum, can cause decomposition, especially if catalytic amounts of acid or base are present from the synthesis. Phenols can also be susceptible to air oxidation at high temperatures.

  • Solution:

    • Improve the Vacuum: A lower pressure reduces the required boiling temperature. Ensure all joints are well-sealed and your vacuum pump is operating efficiently.

    • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the surface area and time the compound spends at high temperature.

    • Ensure an Inert Atmosphere: After evacuating the system, backfill with an inert gas like nitrogen or argon and re-evacuate. Repeat this cycle 2-3 times to remove residual oxygen.

  • Setup: Assemble a clean, dry short-path distillation apparatus. Use a stirring bar or ebulliator in the distilling flask to ensure smooth boiling.

  • Charge the Flask: Add the crude material to the distilling flask, no more than half-full.

  • Evacuate: Slowly and carefully apply vacuum to the system.

  • Heating: Begin gently heating the pot with a heating mantle once the target vacuum is reached and stable.

  • Collect Fractions: Collect any initial low-boiling impurities as a forerun. Then, collect the main fraction of this compound at a steady temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Technique 3: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solids, provided a suitable solvent can be found. The relatively sharp melting point of the target compound suggests this is a promising method.[2]

Q: My compound is "oiling out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid phase instead of a solid crystalline lattice. This is common with compounds that have melting points below the boiling point of the solvent.

  • Solution:

    • Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture until the oil phase redissolves completely. Then, allow it to cool much more slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites.

    • Seed the Solution: If you have a small crystal of pure material, add it to the cooled solution to induce crystallization.

    • Use a Mixed Solvent System: Oiling out is often solved by using a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify, then cool slowly.

recrystallization_troubleshooting start Dissolve Crude in Hot Solvent cool Cool Solution Slowly start->cool decision_oil Does it 'Oil Out'? cool->decision_oil reheat Re-heat. Add more solvent. Cool even slower. decision_oil->reheat Yes decision_xtal Crystals Form? decision_oil->decision_xtal No reheat->cool scratch Try Scratching or Seeding scratch->decision_xtal decision_xtal->scratch No filter Filter, Wash with Cold Solvent, Dry decision_xtal->filter Yes fail No Crystals or Low Recovery. Re-evaluate solvent system. Try two-solvent method. decision_xtal->fail Still No product Pure Crystalline Product filter->product

Caption: Decision tree for troubleshooting recrystallization.

Section 3: Post-Purification Analysis & Storage

Q: How do I confirm the purity and identity of my final, purified product?

  • Purity Confirmation:

    • Melting Point: A sharp melting point within the literature range (e.g., 48-52 °C) is a strong indicator of high purity.[2] Impurities will typically depress and broaden the melting point range.

    • Chromatography: A single, sharp peak in an HPLC or GC chromatogram indicates high purity.

  • Identity Confirmation:

    • NMR Spectroscopy: The definitive method for structural confirmation. The ¹H, ¹³C, and ¹⁹F NMR spectra should be clean and match the expected structure of this compound.

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the compound's molecular weight (180.10 g/mol ).[11]

Q: What are the recommended storage conditions for pure this compound?

Like many phenols, this compound can be sensitive to light and air.

  • Conditions: Store in a tightly sealed, amber glass vial to protect from light.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration is acceptable if moisture ingress can be prevented.

References

  • This compound - ChemBK.[Link]
  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development - ACS Public
  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem.[Link]
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Public
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH.[Link]
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E.[Link]
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P
  • The preparation method of 5-fluoro-2-nitrophenol - Eureka | P

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(trifluoromethyl)phenol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and mitigation of byproducts in common synthetic transformations. By understanding the underlying mechanisms of side reactions, you can optimize your experimental outcomes and ensure the purity of your target molecules.

Table of Contents

  • FAQ: Williamson Ether Synthesis - Unwanted Elimination and Low Yields

  • FAQ: Electrophilic Aromatic Substitution I - Controlling Regioselectivity and Preventing Polysubstitution in Nitration Reactions

  • FAQ: Electrophilic Aromatic Substitution II - Suppressing Over-Halogenation

  • FAQ: Electrophilic Aromatic Substitution III - C-Acylation vs. O-Acylation in Friedel-Crafts Reactions

  • FAQ: Stability of the Trifluoromethyl Group - Preventing Unwanted Hydrolysis

  • General Analytical Workflow for Byproduct Identification

  • References

FAQ: Williamson Ether Synthesis - Unwanted Elimination and Low Yields

Question: "I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing low yields of the desired ether and the formation of an unexpected byproduct. What is happening and how can I fix it?"

Technical Explanation

The Williamson ether synthesis is a classic S(N)2 reaction where the phenoxide acts as a nucleophile, attacking the alkyl halide.[1] However, the alkoxide is also a strong base, which can lead to a competing E2 elimination reaction, especially with sterically hindered or secondary/tertiary alkyl halides. In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl and fluoro groups increases the acidity of the phenol, making the corresponding phenoxide a weaker base compared to an unsubstituted phenoxide. While this can be advantageous, the potential for elimination still exists.

The primary byproduct in such cases is typically an alkene, formed from the dehydrohalogenation of the alkyl halide.

Diagram: Competing SN2 and E2 Pathways

G cluster_reactants Reactants cluster_products Products Phenoxide 5-Fluoro-2-(trifluoromethyl)phenoxide Ether Desired Ether (SN2) Phenoxide->Ether SN2 Attack Alkene Alkene Byproduct (E2) Phenoxide->Alkene E2 Elimination AlkylHalide R-CH2-CH2-X AlkylHalide->Ether AlkylHalide->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Troubleshooting Guide
Symptom Potential Cause Recommended Action
Low yield of ether, presence of alkene byproduct Competing E2 elimination reaction.- Use a primary alkyl halide if possible. Avoid secondary and tertiary halides. - Use a less sterically hindered base for deprotonation if possible, although for phenols, common bases like K₂CO₃ or NaH are generally acceptable. - Lower the reaction temperature to favor the SN2 pathway, which has a lower activation energy than E2.
Unreacted starting material Incomplete deprotonation of the phenol or insufficiently reactive alkyl halide.- Ensure a stoichiometric amount of a suitable base (e.g., NaH, K₂CO₃) is used. - Consider using a more reactive alkylating agent, such as an alkyl iodide or tosylate.[2]
Byproduct Characterization
  • Alkene: The presence of an alkene can be confirmed by ¹H NMR spectroscopy by the appearance of signals in the vinylic region (typically 5-6.5 ppm). GC-MS analysis will show a molecular ion corresponding to the loss of HX from the starting alkyl halide.

FAQ: Electrophilic Aromatic Substitution I - Controlling Regioselectivity and Preventing Polysubstitution in Nitration Reactions

Question: "My nitration of this compound is producing a mixture of isomers and dinitrated products. How can I improve the selectivity for the desired mononitrated product?"

Technical Explanation

The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution (EAS).[3] The fluorine atom is a deactivating but also ortho, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group. The directing effects of these substituents on this compound can lead to a mixture of products. The powerful activation by the hydroxyl group can also lead to over-reaction, resulting in dinitration.[3] Furthermore, nitration of phenols can sometimes lead to oxidative decomposition, resulting in tarry materials.[4]

The expected major mononitrated isomers would be substitution at the positions ortho and para to the hydroxyl group. Dinitration would likely occur at the remaining activated positions.

Diagram: Directing Effects in Nitration

G Start This compound Mono Mononitrated Isomers Start->Mono HNO3 / H2SO4 Decomp Oxidative Decomposition Start->Decomp Strong Oxidizing Conditions Di Dinitrated Byproducts Mono->Di Harsh Conditions

Caption: Potential outcomes of the nitration of this compound.

Troubleshooting Guide
Symptom Potential Cause Recommended Action
Mixture of mononitrated isomers Competing directing effects of substituents.- Lower the reaction temperature to increase selectivity. - Use milder nitrating agents (e.g., dilute HNO₃). - Employ a solid acid catalyst, which can enhance para-selectivity.[5]
Presence of dinitrated byproducts Over-activation of the ring by the hydroxyl group.- Use a stoichiometric amount of the nitrating agent. - Perform the reaction at a lower temperature and for a shorter duration. - Consider protecting the hydroxyl group as an ester to moderate its activating effect, followed by deprotection.[4]
Formation of tarry materials Oxidative decomposition of the phenol.- Use dilute nitric acid at low temperatures.[3] - Ensure efficient stirring to avoid localized high concentrations of the nitrating agent.
Byproduct Characterization
  • Dinitrated products: These will have a higher molecular weight, which can be identified by MS. The ¹H and ¹³C NMR spectra will show fewer aromatic signals due to increased substitution.[4][6]

FAQ: Electrophilic Aromatic Substitution II - Suppressing Over-Halogenation

Question: "When I try to brominate my this compound, I get a mixture of mono- and poly-brominated products. How can I achieve selective monobromination?"

Technical Explanation

Similar to nitration, the high activation of the phenolic ring makes it susceptible to polyhalogenation.[3] The solvent plays a crucial role in the extent of halogenation. In polar, protic solvents like water, the phenol can ionize to the more strongly activating phenoxide ion, and the bromine can be polarized, leading to rapid and extensive substitution, often resulting in the formation of a tribromophenol precipitate.[7]

Diagram: Solvent Effects on Halogenation

G cluster_polar Polar Solvent (e.g., Water) cluster_nonpolar Non-polar Solvent (e.g., CS2, CCl4) Phenol This compound Poly Polyhalogenated Byproducts Phenol->Poly Br2 / H2O Mono Monohalogenated Product Phenol->Mono Br2 / CS2

Caption: Influence of solvent on the outcome of phenol halogenation.

Troubleshooting Guide
Symptom Potential Cause Recommended Action
Formation of polyhalogenated products High activation of the aromatic ring and use of a polar solvent.- Use a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) to reduce the reactivity.[7] - Perform the reaction at low temperatures. - Use a stoichiometric amount of the halogenating agent.
Byproduct Characterization
  • Polyhalogenated phenols: These can be identified by GC-MS, where the isotopic pattern of bromine (for bromination) or chlorine (for chlorination) will be evident in the molecular ion cluster.[8] The mass of the molecular ion will increase with each additional halogen atom.

FAQ: Electrophilic Aromatic Substitution III - C-Acylation vs. O-Acylation in Friedel-Crafts Reactions

Question: "I am performing a Friedel-Crafts acylation on this compound, but I am isolating a significant amount of an ester byproduct instead of the desired ketone. What is causing this and how can I favor C-acylation?"

Technical Explanation

Phenols can undergo acylation at two positions: on the aromatic ring (C-acylation) to form a hydroxyketone, or on the hydroxyl group (O-acylation) to form an ester.[3] O-acylation is often kinetically favored, while C-acylation is thermodynamically favored. The ester formed from O-acylation can sometimes rearrange to the C-acylated product under the reaction conditions (a Fries rearrangement), but this is not always efficient.

Diagram: Competing C- and O-Acylation

G Phenol This compound C_Acyl C-Acylated Product (Ketone) Phenol->C_Acyl C-Acylation (Thermodynamic) O_Acyl O-Acylated Byproduct (Ester) Phenol->O_Acyl O-Acylation (Kinetic) AcylChloride Acyl Chloride / Lewis Acid AcylChloride->C_Acyl AcylChloride->O_Acyl O_Acyl->C_Acyl High Temp. Fries Fries Rearrangement O_Acyl->Fries Fries->C_Acyl

Caption: Kinetic vs. thermodynamic control in the acylation of phenols.

Troubleshooting Guide
Symptom Potential Cause Recommended Action
Formation of ester byproduct Kinetically favored O-acylation.- Increase the reaction temperature to favor the thermodynamically more stable C-acylated product or to promote the Fries rearrangement of the O-acylated intermediate. - Use a stronger Lewis acid or a higher stoichiometry of the Lewis acid to promote C-acylation.[3]
Byproduct Characterization
  • Ester: The ester byproduct can be identified by IR spectroscopy by the presence of a characteristic ester C=O stretch (typically 1735-1750 cm⁻¹). In contrast, the C-acylated ketone will show a C=O stretch at a lower frequency (typically 1680-1700 cm⁻¹). ¹³C NMR will also clearly distinguish between the ester and ketone carbonyl carbons.

FAQ: Stability of the Trifluoromethyl Group - Preventing Unwanted Hydrolysis

Question: "During my reaction workup under basic conditions, I am seeing evidence of decomposition of my this compound-containing product. Could the trifluoromethyl group be reacting?"

Technical Explanation

While the trifluoromethyl group is generally considered to be highly stable, it can undergo hydrolysis under certain conditions, particularly in the presence of a strong base and heat.[9] This reaction proceeds via nucleophilic attack on the carbon of the CF₃ group, leading to the stepwise elimination of fluoride ions and ultimately forming a carboxylic acid.[10] For this compound, this would result in the formation of a fluorinated hydroxybenzoic acid.

Diagram: Hydrolysis of the Trifluoromethyl Group

G Start Ar-CF3 Intermediate1 [Ar-CF2(OH)] Start->Intermediate1 + OH- Intermediate2 Ar-C(O)F Intermediate1->Intermediate2 - F- Product Ar-COOH Intermediate2->Product + H2O

Caption: Stepwise hydrolysis of an aryl trifluoromethyl group to a carboxylic acid.

Troubleshooting Guide
Symptom Potential Cause Recommended Action
Formation of carboxylic acid byproduct Hydrolysis of the trifluoromethyl group.- Avoid prolonged exposure to strong basic conditions, especially at elevated temperatures. - Use milder bases for extractions or pH adjustments (e.g., NaHCO₃ instead of NaOH). - Keep reaction and workup temperatures as low as practically possible.
Byproduct Characterization
  • Carboxylic Acid: The formation of a carboxylic acid can be confirmed by a broad O-H stretch in the IR spectrum (2500-3300 cm⁻¹) and a carbonyl C=O stretch (1700-1725 cm⁻¹). The ¹³C NMR spectrum will show a signal for the carboxylic acid carbon (typically >170 ppm). The product will also be soluble in aqueous bicarbonate solutions.

General Analytical Workflow for Byproduct Identification

A systematic approach is crucial for the successful identification of unknown byproducts.

Diagram: Analytical Workflow

G Start Reaction Mixture with Unexpected Byproduct TLC 1. TLC/HPLC Analysis (Assess complexity) Start->TLC Column 2. Chromatographic Separation (Isolate byproduct) TLC->Column MS 3. Mass Spectrometry (GC-MS/LC-MS) (Determine Molecular Weight and Formula) Column->MS NMR 4. NMR Spectroscopy (1H, 13C, 19F) (Elucidate Structure) MS->NMR Structure Byproduct Structure Identified NMR->Structure

Caption: A systematic workflow for the identification and characterization of reaction byproducts.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. (2025).
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • Zissimou, G. A., & Koutentis, P. A. (2017). N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Molbank, 2017(4), M967.
  • Copies of 1H, 13C, 19F NMR spectra.
  • Mild Hydrolysis of 2-trifluoromethylphenol: Kinetics, Mechanism and Environmental Relevance. PubMed.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC - NIH.
  • Friedel–Crafts reaction. Wikipedia.
  • BenchChem. (2025).
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl
  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. (2025).
  • 5-Fluoro-2-nitrophenol(446-36-6) 1H NMR spectrum. ChemicalBook.
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014).
  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018).
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. (2018).
  • Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. (2024).
  • Halogenation of Phenol [closed]. Chemistry Stack Exchange. (2018).
  • Williamson ether synthesis. Wikipedia.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • in the chemical literature: Williamson ether synthesis. YouTube. (2019).
  • BenchChem. (2025).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Halogenation of organic compounds using continuous flow and microreactor technology. (2025).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. BJOC.
  • Williamson ether synthesis help. Reddit. (2015).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC - NIH.
  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transform
  • 5-Fluoro-2-nitrophenol. PubChem.
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in...
  • This compound chemical. Sigma-Aldrich.
  • Polychlorinated Biphenyls (PCBs) in General Consumer Products.
  • Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. Benchchem.
  • Polychlorin
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

Sources

Technical Support Center: Synthesis of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into phenolic scaffolds. The unique properties of fluorine make fluorinated phenols highly valuable in pharmaceuticals and materials science, yet their synthesis is fraught with challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation, grounded in mechanistic principles and practical field experience.

The Challenge at a Glance: Why is Fluorinating Phenols So Difficult?

The direct fluorination of phenols presents a unique set of challenges stemming from the high reactivity of the phenol ring, the extreme reactivity of many fluorinating agents, and the inherent strength of the carbon-fluorine bond.[3] Key difficulties include controlling regioselectivity, preventing side reactions like dearomatization and polymerization, and ensuring functional group tolerance.[4][5] This guide will dissect these challenges and offer practical solutions for common synthetic routes.

Troubleshooting Guide: Direct Deoxyfluorination of Phenols

Direct deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a powerful strategy. However, it is often plagued by specific side reactions and substrate-dependent issues.

Issue 1: Low or No Yield of the Desired Fluorinated Phenol

Q: My deoxyfluorination reaction with a reagent like PhenoFluorMix™ is giving me low to no yield of the fluorinated product. What are the likely causes and how can I troubleshoot this?

A: This is a common issue that can often be traced back to a few key factors, primarily moisture and competing side reactions.

Root Cause Analysis:

  • Hydrolysis of the Fluorinating Reagent: Reagents like PhenoFluorMix™ are sensitive to water.[6][7] Any moisture in the reaction will lead to the decomposition of the reagent into an inactive byproduct, thus halting the desired reaction.

  • Inappropriate Solvent Choice: The choice of solvent is critical. Polar or protic solvents can interfere with the reaction mechanism, which is believed to proceed through a concerted nucleophilic aromatic substitution (cSNAr) for some reagents.[7][8] Nonpolar solvents are often preferred as they facilitate the formation of the necessary neutral tetrahedral intermediate.[7]

  • Substrate Reactivity: The electronic nature of your phenol is a crucial factor.

    • Electron-Rich Phenols: These can be challenging for some deoxyfluorination reagents.[6][8] The reaction may be sluggish or not proceed at all.

    • Electron-Deficient Phenols: Conversely, phenols with strong electron-withdrawing groups can also react slowly.[8]

  • Presence of Competing Nucleophiles: If your substrate or solvent contains other nucleophilic functional groups, such as alcohols, they can compete with the fluoride ion, leading to unwanted side products.[6][8]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.

    • Dry hygroscopic reagents. For instance, cesium fluoride (CsF), often used as an additive, should be dried under vacuum at high temperatures.[6] The PhenoFluorMix reagent itself can be dried by heating at 140°C under vacuum.[6]

  • Optimize Reaction Solvent and Temperature:

    • If you are using a polar solvent like acetonitrile, consider switching to a nonpolar solvent such as toluene or dioxane.[8]

    • For sluggish reactions with electron-rich phenols, increasing the reaction temperature (e.g., to 110°C) and extending the reaction time may be necessary.[8] Conversely, for highly reactive substrates, lowering the temperature might improve selectivity.

  • Address Substrate-Specific Issues:

    • For electron-rich phenols that are unreactive, a different catalytic system may be required. For example, ruthenium-mediated deoxyfluorination has been shown to be effective for very electron-rich substrates.[9]

    • If your substrate contains functional groups that are strong hydrogen bond donors (e.g., primary amides or alcohols), these may not be well-tolerated and may require protection.[8]

Experimental Workflow: General Deoxyfluorination with PhenoFluorMix™

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry glassware under vacuum prep2 Add phenol substrate and anhydrous solvent under inert gas prep1->prep2 prep3 Add PhenoFluorMix™ and CsF prep2->prep3 react1 Heat reaction mixture (e.g., 80-110°C) prep3->react1 Start reaction react2 Monitor progress by TLC or LC-MS workup1 Cool to room temperature react2->workup1 Reaction complete workup2 Quench reaction workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash, dry, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: General workflow for deoxyfluorination of phenols.

Issue 2: Formation of Alkyl Aryl Ether as a Major Byproduct

Q: My reaction is producing a significant amount of an ether byproduct instead of the desired fluorinated phenol. What is causing this and how can I prevent it?

A: Ether formation is a classic competing side reaction in deoxyfluorination, especially when alcohols are present.[6]

Root Cause Analysis:

  • Alcohol Contamination: The most common cause is the presence of alcohol, either as an impurity in the solvent or as a functional group on the substrate itself.[6] The fluorinating reagent can mediate the reaction between the phenol and the alcohol to form an alkyl aryl ether.

  • Substrate Structure: If your phenol substrate inherently contains an alcohol functional group, this side reaction may be unavoidable under standard conditions.[6]

Troubleshooting Protocol:

  • Eliminate Alcohol Contaminants:

    • Use high-purity, anhydrous solvents. If you suspect alcohol contamination, consider using a freshly opened bottle or purifying the solvent.

    • Ensure your starting phenol is free from residual alcohol from previous purification steps (e.g., recrystallization from ethanol).

  • Protect Alcohol Functional Groups:

    • If your substrate contains a hydroxyl group that is not the target for fluorination, it should be protected prior to the deoxyfluorination step. Common protecting groups for alcohols that are stable to many fluorination conditions include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Optimize Reaction Conditions:

    • In cases where the substrate must contain an alcohol, careful optimization of reaction conditions, such as lowering the temperature or reducing the reaction time, may help to favor fluorination over ether formation.[6]

Troubleshooting Guide: Electrophilic Fluorination

Electrophilic fluorination offers an alternative route, but it comes with its own set of challenges, particularly concerning selectivity and side reactions.

Issue 3: Poor Regioselectivity (Ortho/Para Mixture)

Q: I am attempting an electrophilic fluorination of a phenol using a reagent like Selectfluor® or NFSI, but I am getting a mixture of ortho- and para-fluorinated products. How can I improve the selectivity?

A: Poor regioselectivity is a well-known issue in the electrophilic fluorination of electron-rich aromatic compounds like phenols.[4][5]

Root Cause Analysis:

  • Mechanism of Electrophilic Aromatic Substitution: The hydroxyl group of a phenol is a strong ortho-, para-director. Without any other directing influences, a mixture of isomers is often expected.

  • Nature of the Fluorinating Reagent: Different N-F reagents can exhibit different selectivities. For example, some reagents may show higher ortho-selectivity due to hydrogen bonding interactions between the reagent and the phenolic hydroxyl group.[10]

Troubleshooting Protocol:

  • Screen Different Fluorinating Reagents:

    • If you are using a general N-F reagent, consider trying others. N-fluoropyridinium salts or specialized reagents might offer different selectivity profiles.

    • N-fluorobenzenesulfonimide (NFSI) has been noted for high ortho-selectivity in some cases, potentially due to hydrogen bonding.[10]

  • Modify the Substrate:

    • Introducing a bulky protecting group on the phenol, such as a triisopropylsilyl (TIPS) group, can sterically hinder the ortho positions, thereby favoring para-fluorination.

    • Conversely, using a directing group can favor ortho-fluorination.

  • Vary Reaction Conditions:

    • Solvent choice can influence selectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile).

    • Temperature can also play a role. Lowering the temperature may increase selectivity.

Comparison of Common Electrophilic Fluorinating Reagents

ReagentCommon NameKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline, stable, and relatively safe to handle.[11][12] Can also act as an oxidant.[11]
N-FluorobenzenesulfonimideNFSICrystalline solid, easier to handle than gaseous fluorine.[10][13] Can provide good ortho-selectivity with phenols.[10]
N-Fluoro-o-benzenedisulfonimideNFOBSAnother N-F reagent used for electrophilic fluorination.[4]
Issue 4: Dearomatization as a Side Reaction

Q: My electrophilic fluorination of a phenol is resulting in dearomatized products. How can I avoid this?

A: Dearomatization is a significant problem, particularly with highly electron-rich substrates like phenols, when using strong electrophilic fluorinating agents.[4]

Root Cause Analysis:

  • Over-Reactivity of the Phenol: The high electron density of the phenolic ring makes it susceptible to further reactions after the initial fluorination, leading to dearomatization.

  • Oxidative Properties of the Reagent: Some electrophilic fluorinating agents, like Selectfluor®, are also strong oxidants, which can promote dearomatization pathways.[11]

Troubleshooting Protocol:

  • Use a Milder Fluorinating Reagent: If you are using a highly reactive reagent, consider switching to a milder one.

  • Protect the Phenolic Hydroxyl Group: Converting the phenol to a less activating group, such as a methyl ether or an acetate ester, can reduce the electron density of the ring and decrease the likelihood of dearomatization. The protecting group can be removed after the fluorination step.

  • Optimize Reaction Conditions:

    • Run the reaction at a lower temperature to reduce the rate of side reactions.

    • Use stoichiometric amounts of the fluorinating reagent to avoid excess reagent that could promote further reactions.

Troubleshooting Guide: Indirect Methods (Balz-Schiemann Reaction)

The Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, is a classic method for introducing fluorine into an aromatic ring.[14]

Issue 5: Low Yield and Safety Concerns with the Balz-Schiemann Reaction

Q: I am using the Balz-Schiemann reaction to synthesize a fluorinated phenol from the corresponding aminophenol, but I am getting low yields and am concerned about the safety of isolating the diazonium salt. Are there ways to improve this process?

A: The traditional Balz-Schiemann reaction indeed suffers from limitations such as the need for high temperatures for decomposition and the potential instability of the diazonium salt intermediate.[14][15]

Root Cause Analysis:

  • Thermal Decomposition: The high temperatures required for the thermal decomposition of the diazonium tetrafluoroborate can lead to side reactions and the formation of tarry residues.[14][16]

  • Instability of Diazonium Salts: Aryl diazonium salts can be explosive, especially when isolated and dried.[15] This poses a significant safety risk.

  • Substrate Solubility: For some substrates, like 4-aminophenol, the diazonium salt may be soluble in the reaction medium, making its isolation difficult and leading to poor yields.[16]

Troubleshooting Protocol and Modern Alternatives:

  • Use of Alternative Counterions: Instead of tetrafluoroborate (BF₄⁻), other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can be used, which may improve the yield for certain substrates.[17]

  • Photochemical Decomposition: Modern variations of the Balz-Schiemann reaction use photochemical initiation under visible light, which can proceed under much milder conditions than thermal decomposition.[14]

  • Continuous-Flow Setups: To avoid the isolation of potentially explosive diazonium salts, a continuous-flow process can be employed.[14] This allows for the in-situ generation and immediate reaction of the diazonium intermediate, improving safety and scalability.

  • One-Pot Procedures: Several one-pot protocols have been developed that obviate the need to isolate the diazonium salt, streamlining the process and enhancing safety.[15]

Balz-Schiemann Reaction Mechanism

G cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Decomposition Ar-NH2 Ar-NH2 Ar-N2+ X- Ar-N2+ X- Ar-NH2->Ar-N2+ X- NaNO2, HX Ar-N2+ BF4- Ar-N2+ BF4- Ar-N2+ X-->Ar-N2+ BF4- HBF4 Ar-F Ar-F Ar-N2+ BF4-->Ar-F Heat (Δ) N2 N2 Ar-N2+ BF4-->N2 Byproduct BF3 BF3 Ar-N2+ BF4-->BF3 Byproduct

Caption: Key steps of the Balz-Schiemann reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use Buchwald-Hartwig amination to synthesize a protected fluorophenol?

A: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, its direct application for synthesizing fluorophenols (which would be a C-O bond formation) is not its primary use. The reaction couples amines with aryl halides.[18][19] However, you could potentially use a related Buchwald-Hartwig C-O coupling reaction (etherification) to couple a protected phenol with an aryl halide, or use the amination reaction to synthesize a precursor that can then be converted to a fluorophenol. Challenges in Buchwald-Hartwig reactions include ligand choice, base sensitivity of substrates, and potential side reactions.[20][21]

Q2: Are there any "green" or more environmentally friendly methods for synthesizing fluorinated phenols?

A: Research is ongoing to develop greener fluorination methods. The use of ionic liquids as solvents in the Balz-Schiemann reaction is one such approach that can allow for recyclability and potentially safer reaction conditions.[16] Additionally, methods that proceed under milder conditions, such as photochemically initiated reactions, reduce energy consumption. The development of catalytic (as opposed to stoichiometric) fluorination reactions is also a key goal in green chemistry.[22]

Q3: What are the main safety precautions I should take when working with fluorinating agents?

A: Safety is paramount.

  • Reagent Handling: Many fluorinating agents are toxic, corrosive, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Compatibility: Be aware that some fluorinating agents can react exothermically or even explosively with certain solvents. For example, Selectfluor® can react rapidly with DMF, pyridine, and DMSO.[23] Always check for compatibility before setting up a reaction.

  • Quenching: Devise a safe quenching procedure before starting your reaction. This may involve slowly adding a quenching agent (e.g., water or a basic solution) at a low temperature.

Q4: My substrate has multiple hydroxyl groups. How can I achieve selective deoxyfluorination of just one?

A: Selective deoxyfluorination of poly-hydroxylated compounds is a significant challenge. The relative reactivity of the different hydroxyl groups will depend on their electronic environment and steric accessibility.

  • Protecting Groups: The most reliable strategy is to use protecting groups. Protect the hydroxyl groups you do not want to react, perform the deoxyfluorination, and then deprotect.

  • Reagent Stoichiometry: In some cases, using a substoichiometric amount of the fluorinating reagent may allow for some selectivity, but this often results in a mixture of products that is difficult to separate.

  • Inherent Substrate Reactivity: Sometimes, the inherent electronic or steric differences between the hydroxyl groups can be exploited to achieve selectivity, but this needs to be determined on a case-by-case basis.

References

  • Common side reactions with PhenoFluorMix and how to avoid them - Benchchem. (n.d.).
  • Balz–Schiemann reaction - Grokipedia. (n.d.).
  • Deoxyfluorination of Electron-Deficient Phenols | Organic Letters - ACS Publications. (2023, May 16).
  • Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC - NIH. (2014, August 25).
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC - NIH. (n.d.).
  • Electrophilic fluorination - Wikipedia. (n.d.).
  • Deoxyfluorination of Phenols - DASH (Harvard). (n.d.).
  • Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific. (n.d.).
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. (n.d.).
  • Fluorination of phenol is hard compared to other halogenation because - Brainly.in. (2023, June 17).
  • Selectfluor - Wikipedia. (n.d.).
  • GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (n.d.).
  • N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent | Request PDF. (n.d.).
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - BJOC. (n.d.).
  • Role of Selectfluor® in the reported fluorination reaction - ResearchGate. (n.d.).
  • 18F-Deoxyfluorination of Phenols via Ru π-Complexes | ACS Central Science. (2017, August 3).
  • Balz-Schiemann Reaction - ResearchGate. (n.d.).
  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - NIH. (2015, November 4).
  • Specific Solvent Issues with Fluorination - Wordpress. (n.d.).
  • (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2025, August 6).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Scheme 30: Synthesis of NFSI (14-2). | Download Scientific Diagram - ResearchGate. (n.d.).
  • Balz–Schiemann reaction - Wikipedia. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019, November 25).

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental hurdles.

I. Overview of Synthetic Strategy

The synthesis of this compound is a critical process for the development of various pharmaceuticals and agrochemicals.[1] A common and effective route involves a Sandmeyer-type reaction, starting from 2-amino-4-fluorobenzotrifluoride. This pathway consists of two primary stages:

  • Diazotization: The conversion of the primary aromatic amine (2-amino-4-fluorobenzotrifluoride) into a diazonium salt using nitrous acid.

  • Hydrolysis: The subsequent hydrolysis of the diazonium salt to yield the desired phenol.

This guide will focus on troubleshooting and optimizing this synthetic sequence.

II. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of Diazonium Salt Formation

Question: My diazotization reaction is showing low conversion, and I'm observing significant side products. What are the likely causes and how can I improve the yield?

Answer:

Low yields in diazotization are often traced back to suboptimal reaction conditions, particularly temperature control and the stability of nitrous acid.

Causality and Solutions:

  • Temperature Control is Critical: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[2] Maintaining a low temperature, typically between 0-5 °C, is paramount to prevent decomposition of the diazonium salt, which leads to the formation of unwanted byproducts.[3][4]

    • Troubleshooting:

      • Ensure your reaction vessel is adequately submerged in an ice-salt bath or connected to a cryostat for precise temperature regulation.

      • Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to control the exotherm.

  • In Situ Generation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and should be generated in situ by the reaction of sodium nitrite with a strong acid, such as hydrochloric or sulfuric acid.[4]

    • Troubleshooting:

      • Use a slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents) to ensure complete conversion of the amine.

      • The acid concentration is also crucial; insufficient acid can lead to the formation of diazoamino compounds, which are undesirable side products.[2] A common practice is to use at least 2.5 to 3 equivalents of acid.

  • Solvent and Reagent Quality: The purity of your starting materials and the choice of solvent can impact the reaction.

    • Troubleshooting:

      • Ensure your 2-amino-4-fluorobenzotrifluoride is of high purity.

      • Use distilled or deionized water to prepare your aqueous solutions.

Issue 2: Incomplete Hydrolysis of the Diazonium Salt

Question: After the diazotization step, the hydrolysis to form this compound is sluggish and gives a poor yield. How can I drive this reaction to completion?

Answer:

Incomplete hydrolysis is a common bottleneck. The stability of the aryl diazonium salt, while beneficial during diazotization, can make the subsequent hydrolysis step challenging.[5]

Causality and Solutions:

  • Elevated Temperature for Hydrolysis: The C-N bond in the diazonium salt requires sufficient energy to cleave and be replaced by a hydroxyl group from water.[6]

    • Troubleshooting:

      • After the diazotization is complete, the reaction mixture should be gently warmed. A temperature range of 50-60 °C is often effective. Some protocols even suggest boiling the aqueous solution of the diazonium salt.[7]

      • Monitor the reaction for the evolution of nitrogen gas, which indicates the decomposition of the diazonium salt and formation of the phenol.[6]

  • Acid Concentration During Hydrolysis: The presence of a dilute strong acid can facilitate the hydrolysis process.[3]

    • Troubleshooting:

      • The acidic conditions from the diazotization step are often sufficient. However, if the reaction is slow, the addition of a small amount of sulfuric acid to the diazonium salt solution before heating can be beneficial.

  • Copper Catalysis (Sandmeyer-type Hydroxylation): For particularly stable diazonium salts, a copper(I) oxide catalyst can be employed to facilitate the hydroxylation, a variation of the Sandmeyer reaction.[8]

    • Troubleshooting:

      • Introduce a catalytic amount of Cu₂O to the diazonium salt solution before warming. This promotes the formation of an aryl radical, which reacts with water more readily.[8]

Issue 3: Formation of Azo Compound Byproducts

Question: My final product is contaminated with a colored impurity, which I suspect is an azo compound. How can I prevent its formation?

Answer:

Azo compounds are formed when the unreacted diazonium salt couples with the newly formed phenol product.[7] This is a classic side reaction in phenol synthesis via diazonium salts.

Causality and Solutions:

  • Excess Diazonium Salt: If the diazotization reaction is not carefully controlled and an excess of diazonium salt remains during the hydrolysis step, it can act as an electrophile and attack the electron-rich phenol ring.

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of the amine relative to sodium nitrite to ensure all the nitrous acid is consumed.

      • Urea Quench: After the diazotization is complete, add a small amount of urea to the reaction mixture. Urea reacts with any excess nitrous acid, preventing the formation of more diazonium salt.

  • Reaction Conditions: The pH of the solution during hydrolysis can influence the rate of azo coupling.

    • Troubleshooting:

      • Maintaining an acidic environment during hydrolysis disfavors the coupling reaction, as the phenol is less activated towards electrophilic attack.

Experimental Workflow: Optimized Synthesis Protocol

The following diagram illustrates a robust workflow for the synthesis, incorporating the troubleshooting solutions discussed.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Work-up & Purification A 1. Dissolve 2-amino-4-fluorobenzotrifluoride in aqueous HCl (3 eq.) B 2. Cool to 0-5 °C A->B C 3. Add NaNO2 (1.1 eq.) solution dropwise B->C D 4. Stir for 30-60 min at 0-5 °C C->D E 5. (Optional) Add Urea to quench excess HNO2 D->E F 6. Slowly warm the reaction mixture to 50-60 °C E->F Proceed to Hydrolysis G 7. Observe N2 evolution F->G H 8. Maintain temperature until gas evolution ceases G->H I 9. Cool to room temperature H->I J 10. Extract with an organic solvent (e.g., Ethyl Acetate) I->J Proceed to Work-up K 11. Wash with brine J->K L 12. Dry over Na2SO4 K->L M 13. Concentrate in vacuo L->M N 14. Purify by column chromatography or distillation M->N

Caption: Optimized workflow for this compound synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different acid for the diazotization step?

A1: Yes, while hydrochloric acid is common, sulfuric acid can also be used. The choice of acid can sometimes influence the stability of the diazonium salt and the nature of any potential side products. For instance, using HBF₄ leads to the formation of a more stable diazonium tetrafluoroborate salt, which can be isolated before decomposition in what is known as the Balz-Schiemann reaction.[9]

Q2: What are the key safety precautions for this synthesis?

A2: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The hydrolysis step evolves nitrogen gas, so ensure the reaction setup is not a closed system to avoid pressure buildup.

Q3: How can I confirm the formation of the diazonium salt before proceeding to hydrolysis?

A3: A simple qualitative test is to take a small aliquot of the reaction mixture and add it to a solution of a coupling agent, such as 2-naphthol dissolved in aqueous NaOH. The formation of an intense orange-red precipitate (an azo dye) indicates the presence of the diazonium salt.[7]

Q4: My final product has a dark color. What is the cause and how can I remove it?

A4: The dark color is often due to the formation of phenolic tars or other polymeric byproducts, which can result from overheating during the hydrolysis step or the presence of impurities. Purification by column chromatography on silica gel is typically effective at removing these colored impurities. Alternatively, distillation under reduced pressure can be used if the product is thermally stable.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting amine.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the final product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the product and identify any volatile impurities.

    • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the phenolic group.

IV. Data Summary: Reaction Parameters

The following table provides a summary of key reaction parameters and their typical ranges for optimizing the synthesis.

ParameterDiazotizationHydrolysisRationale
Temperature 0-5 °C50-60 °C (or higher)Low temperature stabilizes the diazonium salt; higher temperature is needed for hydrolysis.[3][6]
Acid (eq.) 2.5 - 3.0Maintained from diazotizationEnsures complete protonation of the amine and stabilizes nitrous acid.[2]
NaNO₂ (eq.) 1.1 - 1.2N/AA slight excess drives the diazotization to completion.
Catalyst NoneOptional: Cu₂OCopper(I) oxide can catalyze the hydrolysis of stable diazonium salts.[8]

V. References

  • From Diazonium Salts | PDF | Functional Group | Hydrogen Compounds - Scribd. (n.d.). Retrieved from Scribd.

  • Qing, F.-L., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 55(34), 10043-10047.

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15267-15276.

  • Nishikata, T., et al. (2025). Continuous activation of phenoxide and CF₃I for multiple trifluoromethylations. Chemical Communications.

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California.

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15267-15276.

  • Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. (n.d.). Retrieved from OrgoSolver.

  • Why is a diazonium ion not very stable and hydrolysis into phenol easily? (2023, February 7). Quora.

  • Bradley, W., & Thompson, J. D. (1956). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA International Journal for Chemistry, 10(6), 170-174.

  • Fluorination of phenol is hard compared to other halogenation because. (2023, June 17). Brainly.in.

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(14), 5489.

  • Tang, P., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484.

  • Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286.

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters, 17(3), 544-547.

  • Reactions of Diazonium Salts. (2023, January 22). Chemistry LibreTexts.

  • This compound. (n.d.). Retrieved from Sigma-Aldrich.

  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.

  • Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum.

  • Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). (n.d.). In Houben-Weyl Methods of Organic Chemistry Vol. E 10b/1, 4th ed.

  • Preshlock, S., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1351-1355.

  • This compound. (n.d.). Retrieved from Sigma-Aldrich.

  • 2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). Chem-Impex.

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents.

  • Fujimoto, T., & Ritter, T. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1010-1012.

  • Diazotisation. (n.d.). Organic Chemistry Portal.

  • Preshlock, S., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1351-1355.

  • The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap.

  • Method and system for continuously producing 5-fluoro-2-nitrophenol. (2016). Google Patents.

  • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (1980). Google Patents.

  • 2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). ChemicalBook.

  • This compound chemical. (n.d.). Sigma-Aldrich.

  • Browne, D. L., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Journal of Flow Chemistry, 6(3), 195-201.

  • 2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). PubChem.

  • Continuous preparation of aromatic diazonium fluoride salts. (1991). Google Patents.

  • Process for the diazotisation of amines. (1979). European Patent Office.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common reactivity challenges encountered during experiments with this unique and sterically hindered building block.

Introduction: Understanding the Inherent Reactivity of this compound

This compound is a valuable synthetic intermediate, but its structure presents inherent challenges that often lead to low reactivity. A firm grasp of the underlying electronic and steric factors is the first step in successful troubleshooting.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms.[1][2] This strong inductive effect significantly lowers the electron density of the aromatic ring and increases the acidity of the phenolic proton.[1] Consequently, the resulting phenoxide, while more stable, is a weaker nucleophile compared to that of phenol or cresol.[1]

Furthermore, the placement of the bulky trifluoromethyl group ortho to the hydroxyl group creates significant steric hindrance .[3][4] This spatial crowding physically obstructs the approach of reagents to the phenolic oxygen and the adjacent carbon atoms, slowing down reaction rates for a variety of transformations.[5]

This guide will address specific reactivity issues in a question-and-answer format, providing both theoretical explanations and actionable protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound less reactive than other phenols in nucleophilic reactions?

The low reactivity stems from a combination of two primary factors:

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of both the ortho-trifluoromethyl and para-fluoro groups significantly stabilizes the phenoxide conjugate base.[1] While this makes the phenol more acidic, it concurrently reduces the nucleophilicity of the phenoxide. A more stable phenoxide is less inclined to donate its electron pair to an electrophile.[1]

  • Steric Hindrance: The bulky -CF₃ group ortho to the hydroxyl group physically blocks the path for incoming reagents, making it difficult for them to access the oxygen atom for reactions like etherification or esterification.[6][7]

Q2: I'm observing no reaction or the formation of byproducts at higher temperatures. What is happening?

Forcing a reaction with a sterically hindered and electron-deficient phenol by simply increasing the temperature can be counterproductive. While higher temperatures can sometimes overcome activation energy barriers, they can also promote side reactions. For instance, in a Williamson ether synthesis, elevated temperatures with a strong base and a secondary or tertiary alkyl halide will favor the E2 elimination pathway, leading to the formation of an alkene byproduct instead of the desired ether.[8]

Q3: Are there any specific handling and storage recommendations for this reagent?

Like most phenols, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. While it is not exceptionally unstable, ensuring anhydrous conditions in reactions where the phenoxide is used as a nucleophile is critical, as water can protonate the phenoxide and inhibit the reaction.[9][10]

Section 2: Troubleshooting Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a common reaction that often fails or gives poor yields with this substrate. Below are common issues and their solutions.

Q4: My Williamson ether synthesis with this compound and an alkyl halide is not proceeding. I've used standard conditions like K₂CO₃ in acetone. What should I try next?

This is a classic case where standard conditions are insufficient due to the low nucleophilicity and steric hindrance of the phenoxide.

Causality: Potassium carbonate (K₂CO₃) is a relatively weak base and may not be strong enough to fully deprotonate the already acidic but sterically shielded phenol. Additionally, the resulting phenoxide is a poor nucleophile.

Troubleshooting Workflow:

start Low Yield with K₂CO₃/Acetone base Screen Stronger Bases start->base Incomplete deprotonation? solvent Optimize Solvent System base->solvent Base effective, still slow? halide Consider Alkyl Halide Reactivity solvent->halide Optimized, still poor yield? phase_transfer Add Phase-Transfer Catalyst solvent->phase_transfer Using inorganic base? final Successful Ether Formation halide->final phase_transfer->final

Troubleshooting Williamson Ether Synthesis

Recommended Solutions:

  • Employ a Stronger Base: To ensure complete deprotonation, switch to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that will irreversibly deprotonate the phenol.[11]

    • Protocol Adjustment: Use 1.2 equivalents of NaH in an anhydrous polar aprotic solvent like DMF or THF. Add the phenol to the NaH suspension at 0 °C, allow it to stir for 30-60 minutes to form the phenoxide, and then add the alkyl halide.[11]

  • Optimize the Solvent: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.

  • Increase Alkyl Halide Reactivity: The reactivity order for the leaving group is I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate.[8]

  • Consider Solvent-Free Conditions: For some electron-poor phenols, solvent-free methods using a solid base like K₂CO₃ or NaHCO₃ and heating the neat mixture have proven effective and can be more environmentally friendly.[12]

Quantitative Data Summary: Base and Solvent Screening

BaseSolventTypical Temperature (°C)Notes
K₂CO₃Acetonitrile80Often a good starting point, but may be too weak for this substrate.[11]
Cs₂CO₃Acetonitrile/DMF80 - 100Cesium carbonate is more soluble and the cesium effect can enhance phenoxide reactivity.[11]
NaHAnhydrous THF/DMF0 to RTA strong, irreversible base. Requires strict anhydrous conditions.[11]
K₃PO₄DMSO80A strong, non-hygroscopic base often used in challenging coupling reactions.[13]

Step-by-Step Protocol for O-Alkylation with NaH:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add NaH (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Phenoxide Formation: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material. Gentle heating (40-60 °C) may be required.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful but sensitive to the electronic and steric properties of the substrate. Low reactivity is a common hurdle with this compound derivatives (e.g., the corresponding triflate or halide).

Q5: I am attempting a Suzuki-Miyaura coupling with the triflate of this compound but see only starting material decomposition and no product. What is the likely problem?

The issue likely lies with the catalyst system (palladium precursor and ligand), which is failing to efficiently perform the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Causality: The electron-deficient nature of the aromatic ring can facilitate oxidative addition, but the steric hindrance from the ortho -CF₃ group can severely inhibit both oxidative addition and the final reductive elimination step. Standard ligands like PPh₃ are often not effective for such challenging substrates.[14]

Recommended Solutions:

  • Use Modern, Bulky Phosphine Ligands: For sterically hindered and electron-deficient aryl halides/triflates, bulky and electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition and the crucial reductive elimination step.[14] A screening of ligands is highly recommended.

    • Ligand Examples: XPhos, SPhos, RuPhos, or BrettPhos.[15][16]

  • Choose the Right Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3- or G4-type) are often more robust and efficient at generating the active Pd(0) species compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.[14]

  • Base and Solvent Optimization: The base is critical for the transmetalation step.[14] A strong, non-nucleophilic base is often required. The choice of solvent must ensure all components remain in solution.

Logical Relationship of Key Suzuki Coupling Components

cluster_catalyst Active Catalyst System A Aryl Halide/Triflate (Electron Deficient, Sterically Hindered) C Pd(0) Catalyst A->C Oxidative Addition B Boronic Acid/Ester E Base (e.g., K₃PO₄) B->E Boronate Formation G Coupled Product C->G Reductive Elimination D Bulky Ligand (e.g., XPhos) E->C Transmetalation

Key components for a successful Suzuki coupling.

Step-by-Step Protocol for a Suzuki-Miyaura Coupling Screen:

  • Setup: In a glovebox, add the aryl triflate (1.0 eq.), boronic acid (1.5 eq.), base (e.g., K₃PO₄, 2.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and ligand (e.g., XPhos, 4 mol %) to a reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1 mixture).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

Q6: How can I achieve a successful Buchwald-Hartwig amination with the bromide or triflate of this compound?

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate requires a carefully selected catalyst system to overcome steric and electronic hurdles.[17][18]

Causality: The key challenges are ensuring the oxidative addition of the Pd(0) into the aryl C-X bond and facilitating the C-N reductive elimination from the sterically crowded palladium center.

Recommended Solutions:

  • Ligand Selection is Crucial: Use bulky, electron-rich biaryl phosphine ligands. These are the cornerstone of modern Buchwald-Hartwig amination.[16] For sterically demanding substrates, ligands like BrettPhos or RuPhos are often superior.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially for less acidic amines.[18]

  • Palladium Source: Use air-stable precatalysts that reliably generate the active Pd(0) catalyst.

Table: Recommended Buchwald-Hartwig Catalyst Systems

LigandPalladium PrecatalystBaseSolventTypical Temperature (°C)
XPhosXPhos Pd G3NaOt-BuToluene, Dioxane80 - 110
RuPhosRuPhos Pd G3NaOt-BuToluene, Dioxane80 - 110
BrettPhosBrettPhos Pd G3LHMDSToluene, THFRT - 100

Section 4: Troubleshooting Esterification and Acylation

Direct acylation of the hindered hydroxyl group can be challenging.

Q7: Standard esterification conditions (acyl chloride, pyridine) are giving me very low yields. How can I improve the acylation of this compound?

The low nucleophilicity of the phenol combined with severe steric hindrance makes this a difficult transformation under standard conditions.

Causality: Pyridine is often not a strong enough base to sufficiently activate the phenol, and the sterically hindered hydroxyl group resists attack by the acylating agent.

Recommended Solutions:

  • Use a Stronger Activating Agent: Instead of pyridine, use a more potent acylation catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric base like triethylamine (TEA).

  • Pre-form the Phenoxide: For very difficult cases, you can pre-form the more nucleophilic phenoxide using a strong base like NaH, then add the acylating agent at low temperature.

  • Alternative Acylating Agents: Anhydrides can sometimes be more effective than acyl chlorides. In some cases, using an organic salt as an acylating reagent mediated by an activator like diethylaminosulfur trifluoride (DAST) has been shown to be effective for a diverse range of phenols.[19]

Step-by-Step Protocol for DMAP-Catalyzed Acylation:

  • Setup: Dissolve this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Slowly add the acyl chloride or anhydride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for Fluorination.
  • Benchchem. A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol.
  • Environmental Science: Processes & Impacts. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • University of Colorado Boulder. The Williamson Ether Synthesis.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Benchchem. Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.
  • SciSpace. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • Chem-Magic.com. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis.
  • PubMed. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers.
  • Wikipedia. Buchwald–Hartwig amination.
  • RSC Publishing. Acylation of phenols to phenolic esters with organic salts.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis.
  • PubMed. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters.
  • Wikipedia. Steric effects.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.

Sources

stability and degradation of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-(trifluoromethyl)phenol

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple instructions, offering a causal understanding of experimental choices to ensure the integrity of your results.

Frequently Asked Questions (FAQs): Storage and Handling

This section addresses the most common initial questions regarding the day-to-day handling and storage of this compound to prevent premature degradation.

Question 1: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is critical for maintaining the integrity of this compound. The trifluoromethyl (CF₃) group generally confers high thermal stability.[1][2] However, the phenolic hydroxyl group makes the molecule susceptible to certain degradation pathways.

Based on safety data for this and structurally similar compounds, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advisable.[4]

  • Atmosphere: While some vendors note the compound may be air-sensitive, the primary concern is often moisture, which can facilitate hydrolysis, especially if basic or acidic contaminants are present.[5] Storing under an inert gas like argon or nitrogen is a best practice to minimize oxidative and moisture-related degradation.[4]

  • Container: Always use a tightly sealed container to prevent exposure to air and moisture.[3][6]

ParameterRecommended ConditionRationale
Temperature Cool, Dry Place; 2-8°C (Long-term)Minimizes thermal decomposition and slows kinetic rates of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation and contact with atmospheric moisture.[4][5]
Container Tightly Closed, OpaquePrevents entry of moisture/air and protects from light-induced degradation.[3]
Location Well-ventilated, away from incompatiblesSafety precaution to prevent reaction with incompatible materials.[3][6]

Question 2: What are the known chemical incompatibilities for this compound?

Answer: this compound should be stored away from strong oxidizing agents, strong bases, and strong acids.

  • Strong Oxidizing Agents: The phenol moiety can be susceptible to oxidation. Advanced oxidation processes are known to degrade fluorinated phenols, indicating a fundamental reactivity.[7][8]

  • Strong Bases: Bases will deprotonate the phenolic hydroxyl group to form a phenolate. This phenolate anion is more electron-rich and significantly more susceptible to both oxidation and hydrolytic defluorination of the -CF₃ group, a reaction observed in analogous trifluoromethylphenols.[9]

  • Strong Acids: While more stable under acidic conditions than basic ones, highly acidic environments can potentially catalyze degradation or other unwanted reactions.

Question 3: Is this compound sensitive to light?

Answer: Yes, photodecomposition is a significant degradation pathway for fluorinated phenols.[10][11] Studies on the closely related 2-(trifluoromethyl)phenol have shown that it degrades under UV photolysis, with the rate being highly dependent on pH.[10][11][12] Therefore, it is crucial to protect this compound from light by storing it in an amber vial or an opaque container in a dark location.

Troubleshooting Guide: Investigating Degradation

This section provides a logical framework for diagnosing and resolving stability issues encountered during experimentation.

Question 4: My sample solution has developed a color, and I see new peaks in my chromatogram. What is the likely cause?

Answer: The appearance of color and unexpected peaks are classic indicators of degradation. The phenolic ring is susceptible to oxidation, which often produces colored quinone-like structures or polymers. This process can be initiated by air (autoxidation), light (photo-oxidation), or the presence of trace metal ion contaminants.

Use the following decision tree to troubleshoot the issue:

Troubleshooting_Degradation start Observation: Color Change / New Peaks check_storage Were storage conditions (dark, cool, inert) met? start->check_storage check_solvent Is the solvent fresh and degassed? Is the pH basic? check_storage->check_solvent Yes cause_photo Root Cause: Photodegradation check_storage->cause_photo No check_headspace Was the vial flushed with inert gas? check_solvent->check_headspace No cause_hydrolysis Root Cause: Base-catalyzed Hydrolysis check_solvent->cause_hydrolysis Yes (Basic pH) check_headspace->start Yes (Re-evaluate other factors) cause_oxidation Root Cause: Oxidation check_headspace->cause_oxidation No solution_storage Solution: Store in amber vial in a dark location. cause_photo->solution_storage solution_solvent Solution: Use fresh, neutral or acidic (buffered) solvent. cause_hydrolysis->solution_solvent solution_headspace Solution: Purge solvent and vial headspace with N2 or Ar. cause_oxidation->solution_headspace Degradation_Pathways parent This compound hydrolysis Hydrolysis (esp. basic pH) parent->hydrolysis oxidation Oxidation (AOP, Air) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis prod1 4-Fluoro-2-hydroxybenzoic acid + 3 HF hydrolysis->prod1 Defluorination prod2 Hydroxylated Intermediates (e.g., Catechols) oxidation->prod2 prod4 Polymeric Materials (Colored) oxidation->prod4 prod5 Trifluoroacetic Acid (TFA) (under some oxidative conditions) photolysis->prod5 prod3 Ring-Opened Products & Mineralization (CO2, F⁻) prod2->prod3 Further Oxidation

Caption: Potential degradation pathways and products.

Key Degradation Products to Monitor:

  • 4-Fluoro-2-hydroxybenzoic acid: The expected product from complete hydrolysis of the trifluoromethyl group. [9]2. Fluoride Ion (F⁻): A direct indicator of C-F bond cleavage from the CF₃ group. Can be measured with an ion-selective electrode.

  • Trifluoroacetic Acid (TFA): Can be formed under certain oxidative or photolytic conditions instead of complete defluorination. [9][12]4. Polymeric Species: Often responsible for color formation, these may appear as a broad, unresolved hump in the chromatogram baseline.

Experimental Protocols

As a self-validating system, it is essential to test the stability of this compound under your specific experimental conditions.

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify potential stability liabilities. Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile) and dilute to the final test concentration (e.g., 50 µg/mL) in the respective stress solutions.

  • Acid Hydrolysis:

    • Stress Solution: 0.1 M HCl.

    • Procedure: Incubate the sample at 60°C for 24 hours.

    • Analysis: Cool, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Stress Solution: 0.1 M NaOH.

    • Procedure: Incubate the sample at room temperature. Take time points at 1, 4, and 24 hours, as degradation is expected to be rapid. [9] * Analysis: Neutralize with an equivalent amount of 0.1 M HCl immediately upon sampling and analyze by HPLC.

  • Oxidative Degradation:

    • Stress Solution: 3% Hydrogen Peroxide (H₂O₂).

    • Procedure: Incubate the sample at room temperature for 24 hours, protected from light.

    • Analysis: Analyze directly by HPLC. The mobile phase will dilute the H₂O₂.

  • Photolytic Degradation:

    • Procedure: Expose a solution of the compound (in a quartz cuvette or borosilicate vial) to a calibrated light source (e.g., ICH Option 2: cool white fluorescent and near UV lamps). Run a parallel sample protected from light (dark control).

    • Duration: Expose for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

    • Analysis: Analyze both the exposed and dark control samples by HPLC.

  • Thermal Degradation (Solid State):

    • Procedure: Place a known quantity of the solid compound in a vial and heat at 80°C for 48 hours.

    • Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC. Compare against an unstressed standard.

Protocol 2: HPLC-UV Method for Stability Analysis

This method is a starting point for quantifying this compound and detecting degradation products. Method optimization may be required.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size. [13]* Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV, scan from 210-400 nm and select an appropriate monitoring wavelength (e.g., ~275 nm, typical for phenols).

  • Injection Volume: 10 µL.

Analysis Note on ¹⁹F-NMR: For mechanistic studies, ¹⁹F-NMR is an exceptionally powerful tool. It allows for the direct observation and quantification of the parent compound and any fluorine-containing degradation products (like TFA or hydroxylated intermediates where the CF₃ group is intact), providing a complete fluorine mass balance. [10][14]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Science Potential: The Versatile Chemistry of Trifluoromethylated Aromatic Ketones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGVQa60O2eAa8KkmX28hRwDUISXPY3mHS1KnBdWC276YM39iQOMIFiVgVUJhmJxSf9dUJCSxDa02GgI-ERTbEvRYptOgvwca4NHJZFqOmVWOR28KGT-OMVyFjmTlu7lXRYphCF7Ljc5DsGMkuqO3WQUFlDF0jsPmoUklmCOO_7_zJkpYsRBI4DxJShHY1xiSO8NlifEyzghGQ0YNZo5B0TkQ5fiIe4tS3Tr258ub_Ai2dJNwIUYu5USYrFFA==]
  • Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [URL: https://pubs.acs.org/doi/10.1021/acsenvironau.1c00035]
  • Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8849502/]
  • Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [URL: https://www.researchgate.net/publication/358739199_Tracking_Fluorine_during_Aqueous_Photolysis_and_Advanced_UV_Treatment_of_Fluorinated_Phenols_and_Pharmaceuticals_Using_a_Combined_19_F-NMR_Chromatography_and_Mass_Spectrometry_Approach]
  • Bhat, A., et al. (2022). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. [URL: https://www.researchgate.net/figure/Photochemical-degradation-kinetic-plots-for-2-trifluoromethyl-phenol-model-compound_fig2_358739199]
  • Kopylciw, D. M., et al. (2008). Nanoparticle mediated photodefluorination monitored by 19 F NMR. ResearchGate. [URL: https://www.researchgate.
  • Gray, G. W., & McDonnell, D. G. (1977). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1977/p2/p29770001557]
  • Liu, Y., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/em/d4em00739e]
  • Chem-Impex. 2-Fluoro-5-(trifluoromethyl)phenol. [URL: https://www.chemimpex.com/product/2-fluoro-5-trifluoromethyl-phenol]
  • BenchChem. (2024). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. [URL: https://www.benchchem.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: this compound. [URL: https://www.fishersci.com/sds?productName=AC467380010]
  • Williams, R. T., et al. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. National Institutes of Health, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212450/]
  • Li, Y., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02621]
  • Wunderwald, U., et al. (2000). Overview of biological and non-biological transformations of 2-trifluoromethylphenol. ResearchGate. [URL: https://www.researchgate.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [URL: https://www.eurofins.com.au/media/1235/analytical-method-summaries.pdf]
  • University of Arizona. (2023). Efficient Degradation of Fluorinated Pesticides in Water Using Electrochemical Oxidation. [URL: https://news.arizona.
  • Ragavendran, V., & Kumari, S. H. (2018). An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. Amanote Research. [URL: https://research.amanote.
  • Tokyo Chemical Industry. 2-Fluoro-5-(trifluoromethyl)phenol. [URL: https://www.tcichemicals.com/IN/en/p/F0780]
  • BenchChem. (2024). An In-depth Technical Guide to the Safe Handling of 2-Allyl-5-trifluoromethylphenol. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-safe-handling-of-2-allyl-5-trifluoromethylphenol]
  • BenchChem. (2024). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol. [URL: https://www.benchchem.
  • Lab Pro Inc. 2-Fluoro-5-(trifluoromethyl)phenol, 5G. [URL: https://labproinc.com/products/2-fluoro-5-trifluoromethyl-phenol-5g]
  • Cochrane, E., et al. (2025). Abstract 2000 Structure activity relationship in degradation of fluorinated phenols by plant peroxidases. ResearchGate. [URL: https://www.researchgate.
  • Rong, J., et al. (2017). Oxidative [18F]fluorination of phenols. ResearchGate. [URL: https://www.researchgate.
  • Achmem. This compound. [URL: https://www.achmem.com/products/xq01358]
  • ChemicalBook. (2023). This compound - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_243459-91-8.htm]
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. National Institutes of Health, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/518888]
  • Sigma-Aldrich. This compound chemical. [URL: https://www.sigmaaldrich.com/US/en/search/5-fluoro-2-(trifluoromethyl)phenol-chemical]
  • Royal Society of Chemistry. (2024). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Environmental Science: Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/va/d5va00262a]
  • Nair, C. I., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658485/]
  • Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)phenol 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651708]
  • ChemicalBook. 2-Fluoro-5-(trifluoromethyl)phenol. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9710340.htm]
  • Thermo Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • Wang, J., & Wang, S. (2021). Degradation of Per- and Polyfluoroalkyl Substances (PFAS) Through Advanced Oxidation Processes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781839164213-00225/978-1-83916-421-3]
  • Sigma-Aldrich. This compound AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cc01358]

Sources

proper storage and handling to prevent degradation of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and prevention of degradation of 5-Fluoro-2-(trifluoromethyl)phenol. Our goal is to ensure the integrity of your experiments by providing a foundational understanding of the compound's stability and practical, field-tested advice for its use.

I. Core Concepts: Understanding the Stability of this compound

This compound is a valuable building block in pharmaceutical and agrochemical synthesis, largely due to the influence of its fluorine substituents on lipophilicity and metabolic stability. However, the same electronic properties that make it a desirable synthetic intermediate also render it susceptible to specific degradation pathways. The electron-withdrawing nature of the trifluoromethyl group and the fluoro substituent can influence the reactivity of the phenol ring and the stability of the C-F bonds.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during the use of this compound.

Scenario 1: You observe a gradual discoloration (e.g., yellowing or browning) of your solid or dissolved this compound over time.

  • Question: What is causing the discoloration of my compound?

  • Answer: Discoloration is a common indicator of degradation, likely due to oxidation. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The oxidation of phenols can lead to the formation of colored quinone-like structures.[1]

    • Troubleshooting Steps:

      • Inert Atmosphere: If you are not already doing so, handle and store the compound under an inert atmosphere (e.g., argon or nitrogen). This will minimize its exposure to oxygen.

      • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative processes.

      • Solvent Purity: If the compound is in solution, ensure that the solvent is of high purity and has been degassed to remove dissolved oxygen. Peroxides in older ether solvents can also be a source of oxidation.

      • Chelating Agents: If you suspect metal-catalyzed oxidation, consider the use of a chelating agent like EDTA in your reaction mixture, if it is compatible with your downstream application.

Scenario 2: You are experiencing inconsistent results in your reactions, suggesting a change in the purity or concentration of your this compound solution.

  • Question: Why are my reaction yields or biological assay results inconsistent when using the same batch of this compound?

  • Answer: Inconsistent results often point to the degradation of the starting material. The most likely culprit is hydrolysis of the trifluoromethyl group, especially if your compound is stored in a protic solvent or exposed to moisture. The hydrolysis of trifluoromethylphenols can be pH-dependent, with increased rates at neutral to alkaline pH.[2][3] This process leads to the formation of other compounds, thereby reducing the concentration of the desired starting material.

    • Troubleshooting Steps:

      • Moisture Control: Ensure that the compound is stored in a desiccated environment. Use of a desiccator or storage in a dry box is recommended. When weighing and handling, minimize exposure to atmospheric moisture.

      • Solvent Choice: For long-term storage in solution, use a dry, aprotic solvent. If an aqueous or protic solvent is necessary for your experiment, prepare the solution fresh before each use.

      • pH Control: If working in an aqueous medium, be mindful of the pH. Phenolic compounds are more stable in acidic conditions.[4][5] If your experimental conditions are neutral or basic, the risk of hydrolysis increases.

      • Purity Analysis: It is advisable to periodically check the purity of your compound, especially for older batches or those stored in solution. This can be done using techniques like HPLC, GC-MS, or NMR spectroscopy.[6][7][8]

Scenario 3: You have identified an unexpected byproduct in your reaction that contains a carboxylic acid group instead of a trifluoromethyl group.

  • Question: My analysis shows the presence of 5-fluoro-2-hydroxybenzoic acid. How did this form?

  • Answer: The formation of a benzoic acid derivative from a trifluoromethylphenol is a classic sign of hydrolysis. The trifluoromethyl group can undergo hydrolysis to a carboxylic acid group, a reaction that is often facilitated by aqueous conditions and can be pH-dependent.[3] Studies on related trifluoromethylphenols have shown that this transformation can occur under relatively mild conditions.[2]

    • Preventative Measures:

      • Strict Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.

      • Temperature Control: While specific data for this isomer is limited, hydrolysis is a chemical reaction, and its rate will generally increase with temperature. Storing the compound at recommended cool temperatures is crucial.

      • pH Management: As previously mentioned, maintaining an acidic pH can help to suppress the hydrolysis of the trifluoromethyl group.

Degradation Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting potential degradation of this compound.

G Troubleshooting Workflow for this compound Degradation start Problem Observed: Inconsistent Results, Discoloration, or Unexpected Byproducts check_storage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Cool and dry? start->check_storage check_handling Review Handling Procedures: - Minimized air/moisture exposure? - Purity of solvents? start->check_handling purity_analysis Perform Purity Analysis: - HPLC, GC-MS, or NMR - Compare to reference standard check_storage->purity_analysis check_handling->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed identify_pathway Identify Degradation Pathway: - Oxidation (color change)? - Hydrolysis (acid formation)? - Photodegradation? degradation_confirmed->identify_pathway Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No implement_corrective_actions Implement Corrective Actions: - Use fresh compound - Modify storage/handling - Adjust experimental conditions (e.g., pH, solvent) identify_pathway->implement_corrective_actions end Problem Resolved implement_corrective_actions->end investigate_other Investigate Other Experimental Parameters (e.g., reagents, reaction conditions) no_degradation->investigate_other investigate_other->end

Caption: A flowchart for troubleshooting degradation issues with this compound.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.[3] Recommended storage temperatures are typically 2-8°C.

  • Q2: Can I store this compound in solution? If so, what is the best solvent?

    • A2: While it is always best to prepare solutions fresh, if short-term storage is necessary, use a high-purity, dry, aprotic solvent. Avoid protic solvents like water or alcohols for storage, as they can facilitate hydrolysis of the trifluoromethyl group.

  • Q3: Is this compound sensitive to light?

    • A3: Yes, phenolic compounds, in general, can be light-sensitive. Photodegradation is a known pathway for trifluoromethylphenols, which can lead to the formation of trifluoroacetic acid (TFA).[9][10] Therefore, it is crucial to protect the compound from light by storing it in an amber vial or a light-blocking container.

  • Q4: What are the main degradation pathways for this compound?

    • A4: The primary degradation pathways are:

      • Oxidation: Exposure to air and/or light can cause oxidation of the phenol ring, leading to colored impurities.[1]

      • Hydrolysis: The trifluoromethyl group can hydrolyze to a carboxylic acid in the presence of water, a process that can be accelerated at neutral to alkaline pH.[2][3]

      • Photodegradation: UV light can induce degradation, potentially leading to the formation of TFA.[9][10]

  • Q5: How can I check the purity of my this compound?

    • A5: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the main compound and any non-volatile impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is a powerful tool for structural confirmation and identification of degradation products.[2][7]

  • Q6: Are there any specific safety precautions I should take when handling this compound?

    • A6: Yes, always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

IV. Quantitative Data Summary

PropertyValueSource(s)
Recommended Storage Temperature2-8°C (under inert gas)
Susceptibility to HydrolysisIncreased at neutral to alkaline pH[2][3]
Primary Degradation PathwaysOxidation, Hydrolysis, Photodegradation[1][2][3][9][10]
Common Analytical TechniquesHPLC, GC-MS, NMR[2][6][7]

V. References

  • G. L. Grunewald, et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. PubMed.

  • D. A. Ellis, S. A. Mabury (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology.

  • J. M. Campos-Martin, et al. (2025). What are the oxidation reactions of fluorophenol?. Blog.

  • U. Wunderwald, et al. (1999). Mild Hydrolysis of 2-trifluoromethylphenol: Kinetics, Mechanism and Environmental Relevance. PubMed.

  • D. A. Ellis, S. A. Mabury (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ResearchGate.

  • S. A. Mabury, et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.

  • ChemicalBook. (n.d.). This compound CAS#: 243459-91-8. ChemicalBook.

  • I. S. R. Stenhagen, et al. (2012). Metal-free oxidative fluorination of phenols with [18F]fluoride. Semantic Scholar.

  • M. Friedman, H. S. Jürgens (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.

  • S. A. Mabury, et al. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenol and its Derivatives. BenchChem.

  • D. R. Boyd, et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. NIH.

  • Z. Gross, et al. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library.

  • D. A. Ellis, S. A. Mabury (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Semantic Scholar.

  • D. B. Harper, D. O'Hagan (n.d.). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate.

  • S. A. Mabury, et al. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. MDPI.

  • M. Gazvoda, et al. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters.

  • S. W. Baertschi, et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.

  • J. H. Carey, et al. (1988). Photodegradation of the Lampricide 3-Trifluoromethyl-4-Nitrophenol(TFM). 2. Field Confirmation of Direct Photolysis and Persistence of Formulation Impurities in a Stream During Treatment. Journal of Great Lakes Research.

  • Lab Pro Inc. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G. Lab Pro Inc.

  • BenchChem. (2025). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. BenchChem.

  • Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. Chem-Impex.

  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. BenchChem.

  • S. W. Baertschi, et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.

  • P. K. Vardan (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

  • Sigma-Aldrich. (n.d.). This compound chemical. Sigma-Aldrich.

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. PubChem.

  • S. L. Buchwald, et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.

  • M. Friedman, H. S. Jürgens (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.

  • Thermo Scientific Chemicals. (n.d.). This compound, 97%. Thermo Fisher Scientific.

  • M. Friedman, H. S. Jürgens (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.

  • M. C. Pereira, et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection for reactions involving 5-Fluoro-2-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this electron-deficient phenol. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents—namely, increased acidity of the phenolic proton and deactivation of the aromatic ring—necessitate careful consideration of catalytic systems to achieve optimal outcomes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just solutions but the underlying chemical logic to empower your experimental design.

General Considerations & FAQs

Q1: What are the primary challenges when using this compound in catalytic reactions?

A1: The primary challenges stem from its electronic nature. The potent electron-withdrawing effects of the fluoro and trifluoromethyl groups make the aromatic ring electron-poor. This has two main consequences:

  • Increased Acidity: The phenolic proton is significantly more acidic than that of phenol itself. This facilitates deprotonation to form the phenoxide, which can be advantageous in reactions like Williamson ether synthesis.[1]

  • Decreased Nucleophilicity: While easier to form, the resulting phenoxide is a weaker nucleophile. Furthermore, the electron-deficient aryl ring is less susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles if it is first converted to an aryl halide or triflate.

These factors mean that catalyst systems must be robust and highly active to overcome the inherent low reactivity of the substrate.

Section 1: O-Arylation (Diaryl Ether Synthesis)

The formation of a diaryl ether bond is a common objective. Both copper- and palladium-catalyzed methods are viable, but catalyst selection is critical.

Q2: My copper-catalyzed O-arylation (Ullmann-type reaction) with an aryl halide is giving low yields. What are the likely causes and solutions?

A2: Low yields in Ullmann condensations involving this substrate are common and can often be traced to the catalyst system or reaction conditions.[2]

  • Catalyst & Ligand Choice: Standard copper powder is often insufficient. Copper(I) salts, such as CuI, are generally more effective. Crucially, the addition of a ligand is often required to stabilize the copper catalyst and facilitate the reaction. Picolinic acid and N,N-dimethylglycine are excellent starting points for ligand screening.[3]

  • Base and Solvent: The choice of base and solvent is interdependent. For this acidic phenol, a moderately strong base like potassium phosphate (K₃PO₄) is often sufficient and can be superior to stronger bases that may cause side reactions.[3] A combination of K₃PO₄ in a polar aprotic solvent like DMSO or DMF often proves effective, as it ensures the solubility of the phenoxide salt.[3]

  • Temperature: Traditional Ullmann reactions require high temperatures (>150 °C).[2][4] However, modern ligand-assisted protocols can often proceed at lower temperatures (80-120 °C), which can improve functional group tolerance and reduce side product formation.[3]

Q3: I am considering a Palladium-catalyzed O-arylation (Buchwald-Hartwig C-O coupling). Which catalyst system is recommended for an electron-deficient phenol like this?

A3: Palladium catalysis is an excellent, often milder, alternative to the Ullmann reaction for diaryl ether synthesis.[5] However, the low nucleophilicity of the 5-fluoro-2-(trifluoromethyl)phenoxide requires a highly active catalyst.

  • Precatalyst and Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a sterically hindered, electron-rich biaryl phosphine ligand is essential. Ligands from the Buchwald family, such as RuPhos or BrettPhos , are specifically designed to promote challenging couplings. They accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.

  • Base: A weak, soluble organic base can be surprisingly effective and leads to a homogeneous reaction mixture, which improves reproducibility.[6][7] However, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄ are more common and highly effective.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.[8] Rigorous degassing of solvents and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is mandatory.

Catalyst System Comparison: O-Arylation
FeatureCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig Type)
Catalyst Cost LowerHigher
Typical Temp. High (often >120 °C)Moderate to High (80-110 °C)
Ligands Simple N,O-donors (e.g., picolinic acid)[3]Complex biaryl phosphines (e.g., RuPhos)[6]
Substrate Scope Good, but can be limited with hindered substratesExcellent, generally broader scope[5]
Sensitivity Less sensitive to air/moistureHighly sensitive to air/moisture[8]
Key Challenge High temperatures, catalyst loadingLigand cost, need for inert conditions
Visualization: Buchwald-Hartwig C-O Coupling Cycle

Buchwald_Hartwig_CO pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex lig_assoc Ligand Association/ Deprotonation pd2_complex->lig_assoc phenoxide_complex L₂Pd(II)(Ar)(OAr') lig_assoc->phenoxide_complex red_elim Reductive Elimination phenoxide_complex->red_elim red_elim->pd0 product Ar-O-Ar' red_elim->product start Ar-X start->ox_add phenol Ar'-OH + Base phenol->lig_assoc

Caption: Catalytic cycle for the Buchwald-Hartwig O-arylation.

Section 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

To perform a C-N coupling on the aromatic ring, the phenol must first be converted into a suitable electrophile, typically an aryl triflate (Ar-OTf) or nonaflate. This is a robust strategy for introducing amines.

Q4: I've converted my phenol to the corresponding aryl triflate, but the Buchwald-Hartwig amination with a primary amine is failing. How should I optimize the catalyst system?

A4: The amination of an electron-deficient aryl triflate is a challenging transformation that requires a highly active, specialized catalyst system. Failure is often due to an insufficiently active catalyst or catalyst decomposition.

  • Ligand is Key: This is not a reaction for general-purpose ligands like BINAP. You need a state-of-the-art electron-rich, sterically hindered biaryl phosphine ligand. For coupling with primary amines, BrettPhos is an excellent choice.[9] Its structure is specifically designed to facilitate the oxidative addition and prevent catalyst decomposition pathways like beta-hydride elimination.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can offer better results.[9]

  • Catalyst Integrity: If you observe the formation of palladium black, your catalyst is decomposing.[8] This can be caused by oxygen, insufficient ligand, or excessive temperature. Ensure your reaction is fully inert, consider a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1), and screen temperatures starting from 80 °C before increasing.

Visualization: Troubleshooting Low Yield in Cross-Coupling

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Purity (Solvent, Base, Substrates) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_inert Ensure Rigorous Inert Atmosphere (Degassing, Ar/N₂ flow) inert_ok Atmosphere OK? check_inert->inert_ok check_catalyst Evaluate Catalyst System optimize_ligand Screen More Active Ligand (e.g., BrettPhos, RuPhos) check_catalyst->optimize_ligand optimize_base Change Base (e.g., K₃PO₄ -> Cs₂CO₃ or NaOtBu) check_catalyst->optimize_base optimize_temp Vary Temperature (Screen 80-120 °C) check_catalyst->optimize_temp reagent_ok->start No, Repurify/Replace reagent_ok->check_inert Yes inert_ok->start No, Improve Technique inert_ok->check_catalyst Yes success Improved Yield optimize_ligand->success optimize_base->success optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Section 3: Aromatic Ring Hydrogenation

Reducing the electron-deficient aromatic ring while preserving the C-F, C-CF₃, and C-O bonds is a significant challenge due to the risk of hydrodefluorination.

Q5: I want to hydrogenate the aromatic ring of this compound. What catalyst should I use to avoid defluorination?

A5: This transformation requires careful catalyst selection to manage chemoselectivity. Heterogeneous catalysis is typically employed.

  • Rhodium Catalysts: Rhodium-on-carbon (Rh/C) or rhodium-on-alumina (Rh/Al₂O₃) are often superior to palladium for the hydrogenation of fluorinated aromatics, as they tend to be less prone to causing C-F bond hydrogenolysis.[10] These reactions typically require high pressures of hydrogen (e.g., 20-50 bar).

  • Palladium Catalysts: While more prone to causing defluorination, palladium-on-carbon (Pd/C) can be used under carefully controlled conditions.[11] Using lower temperatures, lower hydrogen pressures, and specific solvents can sometimes mitigate unwanted side reactions. The diastereoselectivity of the product can also be influenced by the metal; palladium often yields the thermodynamically more stable trans product, while rhodium may favor the cis isomer.[11]

  • Solvent Effects: The choice of solvent (e.g., isopropanol, methanol, acetic acid) can influence both the rate and selectivity of the hydrogenation. Screening different solvents is a critical part of the optimization process.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed O-Arylation of this compound

This is a representative protocol and may require optimization.

  • Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Inerting: Seal the vial, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous DMSO (to make a ~0.5 M solution).

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Fluoro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene

This protocol assumes the starting phenol has been converted to its triflate. It is a representative protocol and may require optimization.

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add the aryl triflate (1.0 equivalent), the amine (1.2 equivalents), NaOtBu (1.4 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BrettPhos, 4.4 mol%) to an oven-dried vial with a stir bar.

  • Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, pass the reaction mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3846–3849. [Link]
  • Altman, R. A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Curran, D. P., et al. (2016).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Watson, D. A., et al. (2021). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 143(39), 16096–16111. [Link]
  • Palkovits, R., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
  • Gouverneur, V., et al. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews, 50(12), 7033-7088. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(trifluoromethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly functionalized building block. The interplay between the electron-withdrawing trifluoromethyl group, the halogen, and the nucleophilic/acidic phenol moiety makes solvent selection a critical parameter for achieving desired reactivity and selectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with this compound, with a focus on solvent-related causes and solutions.

Question 1: My O-alkylation (e.g., Williamson ether synthesis) is slow, incomplete, and gives a low yield. What is the likely cause?

Answer:

  • Probable Cause: This classic issue often stems from two interrelated factors: incomplete deprotonation of the phenol and suboptimal nucleophilicity of the resulting phenoxide, both of which are heavily influenced by your choice of solvent. The strong electron-withdrawing effect of the ortho-trifluoromethyl group makes the phenolic proton significantly more acidic than that of phenol itself, but a proper base-solvent combination is still crucial.[1]

    • Inadequate Deprotonation: Using a weak base or a base that is not soluble in your reaction medium can lead to an unfavorable equilibrium with a low concentration of the reactive phenoxide.

    • Solvent-Induced Nucleophile Suppression: If you are using a polar protic solvent (e.g., ethanol, methanol, water), the solvent molecules will form a tight "cage" around the phenoxide anion via hydrogen bonding.[2][3] This solvation shell stabilizes the anion, making it less reactive and sterically hindered, which dramatically slows down the desired SN2 reaction.[3]

  • Solution:

    • Switch to a Polar Aprotic Solvent: The use of solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) is highly recommended. These solvents are excellent at dissolving the phenoxide salt but are poor hydrogen-bond donors.[4] This leaves the phenoxide anion "naked" and highly nucleophilic, accelerating the rate of O-alkylation significantly.

    • Select an Appropriate Base: Pair your polar aprotic solvent with a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) for complete deprotonation.[5] K₂CO₃ in DMF is a very common and effective combination for this purpose.

    • Ensure Anhydrous Conditions: Particularly when using strong, moisture-sensitive bases like NaH, ensure your solvent and glassware are rigorously dried. Any water present will consume the base and inhibit the reaction.

Question 2: I am attempting an O-alkylation, but I'm isolating a significant amount of the C-alkylated isomer. How can I improve selectivity for the O-alkylation product?

Answer:

  • Probable Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the electron-rich carbon atoms of the aromatic ring (C-alkylation), particularly at the positions ortho and para to the hydroxyl group.[2] Your solvent choice is one of the most powerful tools to control this selectivity.

    • Protic Solvents Favor C-Alkylation: As mentioned previously, polar protic solvents (like trifluoroethanol) strongly solvate the phenoxide oxygen through hydrogen bonding.[2] This effectively "blocks" the oxygen atom, making the carbon atoms of the ring more accessible for attack on the alkyl halide, thus increasing the proportion of the C-alkylated product.[2]

  • Solution:

    • Employ Polar Aprotic Solvents: To strongly favor O-alkylation, use a polar aprotic solvent such as DMF, DMSO, or acetone.[2][6] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and more nucleophilic than the ring carbons.

    • Consider the Counter-ion: While less impactful than the solvent, the nature of the cation can play a role. Larger, "softer" cations (like K⁺ or Cs⁺) can sometimes favor O-alkylation more than smaller, "harder" cations (like Li⁺ or Na⁺).

Workflow for Optimizing Phenol Alkylation

G start Goal: Alkylation of This compound decision Desired Product? start->decision o_alk O-Alkylation (Ether) decision->o_alk   Ether   c_alk C-Alkylation decision->c_alk C-C Bond solvent_o Select Polar Aprotic Solvent (e.g., DMF, Acetonitrile, DMSO) o_alk->solvent_o solvent_c Select Polar Protic Solvent (e.g., TFE, Methanol, Water) c_alk->solvent_c base Use appropriate base (e.g., K₂CO₃, NaH) solvent_o->base result_c Increased Yield of C-Alkylated Byproduct solvent_c->result_c result_o High Yield of Desired Ether Product base->result_o G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) phenoxide_p Ar-O⁻ h_bond1 H-OEt phenoxide_p->h_bond1 H-Bond h_bond2 EtO-H phenoxide_p->h_bond2 H-Bond h_bond3 H-OEt phenoxide_p->h_bond3 H-Bond label_p Result: Solvated, Shielded, and Less Nucleophilic Anion phenoxide_a Ar-O⁻ cation K⁺ dmf DMF molecules solvate cation cation->dmf label_a Result: 'Naked', Highly Nucleophilic Anion

Caption: Solvation of a phenoxide anion in protic vs. aprotic solvents.

Question 2: What is a good starting point for solvent selection for a typical reaction involving this phenol?

Answer: A summary of recommended starting points is provided in the table below. This should be treated as a guideline, with optimization often required for specific substrates and reagents.

Reaction TypeRecommended Solvent ClassExample SolventsRationale
O-Alkylation (SN2) Polar AproticDMF, Acetonitrile, AcetoneMaximizes phenoxide nucleophilicity by avoiding H-bonding. [2][4]
O-Acylation Apolar or Polar AproticDichloromethane (DCM), THF, PyridineGood solubility for reagents; pyridine can act as both solvent and base.
Electrophilic Substitution Apolar / HalogenatedDCM, CCl₄, Acetic AcidGenerally provides good control over reactivity and prevents side reactions.
Reactions with Radicals ApolarBenzene, Toluene, IsooctaneMinimizes hydrogen bonding between the solvent and the phenolic -OH, which can affect hydrogen atom abstraction rates. [7][8]

Question 3: Are there any specific solvent-reagent incompatibilities to be aware of?

Answer: Yes. A critical incompatibility to be aware of involves the use of strong bases in certain polar aprotic solvents at elevated temperatures. For example, heating DMSO with strong bases can lead to hazardous, uncontrolled decomposition reactions. [4]Similarly, while DMF is an excellent solvent, it can be degraded by very strong nucleophiles or bases at high temperatures. Always consult safety literature and consider milder alternatives like acetonitrile or using lower reaction temperatures when possible.

Experimental Protocol Example: O-methylation of this compound

This protocol illustrates the practical application of the principles discussed above for achieving a high-yield O-alkylation.

Objective: To synthesize 1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Methyl Iodide (MeI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol) via syringe. Begin stirring to dissolve the phenol. Add anhydrous potassium carbonate (1.5 eq).

    • Causality Note: DMF is chosen as the polar aprotic solvent to ensure the resulting phenoxide is a highly active nucleophile. An excess of K₂CO₃ ensures complete deprotonation.

  • Reagent Addition: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 2-4 hours). If the reaction is slow, it can be gently heated to 40-50°C.

    • Self-Validation: A successful reaction will show the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

    • Troubleshooting Note: If an emulsion forms, add a small amount of brine to help break it.

  • Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to yield the pure ether.

References

  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals, Accounts of Chemical Research, [Link]
  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals, Preprints.org, [Link]
  • Phenolates- O-alkylation and C-alkyl
  • Influence of solvent on upgrading of phenolic compounds in pyrolysis bio-oil, RSC Advances, [Link]
  • Phenol - Wikipedia, Wikipedia, [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Reactivity of Substituted Phenols Toward Alkyl Radicals, ACS Public
  • Solvent Effects in Nucleophilic Substitution, Chemistry LibreTexts, [Link]
  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution, YouTube, [Link]
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition, ResearchG
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry, [Link]
  • Ring reactions of phenol, Chemguide, [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Fluoro-2-(trifluoromethyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate biological activity. The unique properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's physicochemical characteristics, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive comparison of the biological activity of 5-Fluoro-2-(trifluoromethyl)phenol and its structural analogs, offering insights grounded in experimental data to inform future research and development.

The Significance of Fluorination in Phenolic Compounds

Phenolic compounds are a versatile class of molecules with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The introduction of a trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry.[3] This group can enhance a molecule's lipophilicity, facilitating its passage through biological membranes, and can also increase its metabolic stability, prolonging its therapeutic effect.[3][4] When combined with a fluoro-substituent on the phenolic ring, the resulting fluorotrifluoromethylphenol isomers present a fascinating case study in structure-activity relationships (SAR), where the positional arrangement of these functional groups can dramatically impact biological efficacy.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative studies detailing the biological activities of all positional isomers of fluorotrifluoromethylphenol are limited in the public domain, we can synthesize available data on related compounds to draw informed comparisons. The following table summarizes key biological activities and physicochemical properties, highlighting the nuanced effects of substituent positioning.

CompoundPredicted Biological ActivityPhysicochemical Properties
This compound Potential for moderate to high cytotoxicity and enzyme inhibition. The para position of the fluorine to the hydroxyl group and ortho position of the trifluoromethyl group may influence interactions with biological targets.Molecular Formula: C₇H₄F₄O Molecular Weight: 180.1 g/mol
2-Fluoro-5-(trifluoromethyl)phenol Likely to exhibit significant biological activity, including potential antiviral and anti-inflammatory properties, due to the altered electronic distribution on the phenol ring.[5][6]Molecular Formula: C₇H₄F₄O Molecular Weight: 180.10 g/mol [7]
4-Fluoro-2-(trifluoromethyl)phenol Expected to possess biological activity, with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[8]Molecular Formula: C₇H₄F₄O Molecular Weight: 180.10 g/mol [9]
3-Fluoro-2-(trifluoromethyl)phenol The biological activity is less documented, but its structural features suggest it would participate in similar biological interactions as its isomers, warranting further investigation.Molecular Formula: C₇H₄F₄O

Causality in Experimental Design: Understanding Structure-Activity Relationships

The positioning of the fluoro and trifluoromethyl groups on the phenol ring is critical in determining the molecule's interaction with biological targets. The electron-withdrawing nature of both substituents alters the acidity of the phenolic hydroxyl group and the electron density distribution of the aromatic ring. These modifications can influence hydrogen bonding, hydrophobic interactions, and the overall binding affinity of the compound to enzymes and receptors.[5][9]

For instance, in the context of enzyme inhibition, the precise arrangement of these functional groups can dictate how the molecule fits into an active site and interacts with key amino acid residues. A study on halophenols as protein tyrosine kinase inhibitors demonstrated that the position of the halogen on the phenyl ring had significant effects on inhibitory activity.[7][9] This underscores the importance of systematic evaluation of positional isomers in any drug discovery campaign.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of this compound and its analogs, a battery of standardized in vitro assays is essential. The following protocols provide a framework for such an evaluation.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration at which a compound inhibits 50% of cell viability (IC50), providing a measure of its cytotoxic potential.

Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[10]

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.[11]

MIC_Assay_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Assess for Turbidity D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Signaling Pathways and Potential Mechanisms of Action

While the precise mechanisms of action for this compound and its analogs are not yet fully elucidated, their structural similarity to other bioactive phenols suggests potential interactions with key cellular signaling pathways. For instance, many phenolic compounds are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The trifluoromethyl group could enhance the inhibitory potency of these compounds.[8]

Furthermore, the cytotoxicity of these compounds against cancer cell lines could be mediated through the induction of apoptosis. This could involve the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Signaling_Pathway cluster_0 External Stimulus cluster_1 Cellular Signaling Cascades cluster_2 Cellular Response Stimulus e.g., Oxidative Stress, Inflammatory Signal MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB PI3K PI3K/Akt Pathway Stimulus->PI3K Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibitor Fluorinated Phenol Analog Inhibitor->MAPK Inhibitor->NFkB Inhibitor->PI3K

Caption: Potential Signaling Pathways Modulated by Fluorinated Phenols.

Conclusion and Future Directions

The strategic placement of fluoro and trifluoromethyl groups on a phenol ring offers a powerful tool for fine-tuning biological activity. While a complete, direct comparative dataset for this compound and its positional isomers is not yet available, the existing body of research on related fluorinated compounds provides a strong rationale for their continued investigation. The experimental protocols outlined in this guide offer a robust framework for systematically evaluating their cytotoxic, antimicrobial, and enzyme-inhibitory properties.

Future research should focus on a head-to-head comparison of these isomers in a panel of biological assays to build a comprehensive structure-activity relationship profile. Such studies will be invaluable for guiding the rational design of novel therapeutic agents with enhanced potency and selectivity.

References

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (2011). Molecules. [Link]
  • Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. (2011). PubMed. [Link]
  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (2000). Environmental Science & Technology. [Link]
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules. [Link]
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). NIH. [Link]
  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment.
  • Structural Perspective on Enzymatic Halogenation. (2007). Accounts of Chemical Research. [Link]
  • Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. (1974). Journal of Agricultural and Food Chemistry. [Link]
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). Molecules. [Link]
  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in zebrafish liver cell line.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the 5-fluoro-2-(trifluoromethyl)phenol scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties that can be leveraged to enhance the therapeutic potential of a wide range of bioactive molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon key findings in the fields of anticancer, anti-inflammatory, and antimicrobial research. By dissecting the influence of various structural modifications on biological activity, this document aims to provide actionable insights for the design of more potent, selective, and effective therapeutic agents.

The core this compound structure possesses inherent characteristics that make it an attractive starting point for drug discovery. The trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, significantly enhances metabolic stability and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1] The fluorine atom at the 5-position further modulates the electronic properties of the phenyl ring and can influence binding interactions with biological targets. This guide will explore how modifications to this core structure impact its biological efficacy, providing a framework for future drug development endeavors.

Anticancer Activity: Targeting Kinase Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] The following sections compare the performance of various derivatives against key oncogenic kinases.

Comparative Analysis of Kinase Inhibitory Potency

A novel series of kinase inhibitors synthesized from a 2-amino-3-(trifluoromethyl)phenol scaffold, which shares key structural features with our topic of interest, has demonstrated significant and selective activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[2] The table below summarizes the inhibitory activity of a representative compound from this class, Compound 9u, and compares it with established multi-kinase inhibitors.

Kinase TargetCompound 9u (IC₅₀, µM)Sorafenib (IC₅₀, nM)Dasatinib (IC₅₀, nM)
EGFR 0.091 [2]>10,000-
VEGFR-2-90-
PDGFR-β-57-
c-KIT-68<1
Bcr-Abl--<1
Src--0.5
Note: Dashes (-) indicate that data was not readily available in the cited sources.

This data clearly indicates the high potency and selectivity of the trifluoromethylpyrimidine derivative, Compound 9u, for EGFR. This selectivity is a crucial attribute in modern cancer therapy, as it can lead to a more favorable side-effect profile compared to broader-spectrum inhibitors.

Cellular Proliferation Assays

The in vitro anticancer activity of these derivatives has been further evaluated in various cancer cell lines.

Cell LineCompound 9u (IC₅₀, µM)Sorafenib (IC₅₀, µM)Dasatinib (IC₅₀, µM)
A549 (Lung Carcinoma)0.35 [2]--
MCF-7 (Breast Cancer)3.24 [2]--
PC-3 (Prostate Cancer)5.12 [2]--

These results underscore the antiproliferative effects of Compound 9u, particularly against lung cancer cells, which is consistent with its potent EGFR inhibitory activity.

Structure-Activity Relationship Insights for Anticancer Derivatives

From the available data on related quinoline derivatives, we can infer key SAR trends for the this compound scaffold in an anticancer context:[3]

  • 8-Nitro and 5-Fluoro Substitutions: These appear to be critical for enhancing cytotoxic activity.

  • Modifications at Other Positions: Systematic exploration of substitutions at other positions on the phenyl ring is warranted to establish a more comprehensive SAR and potentially improve potency and selectivity.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases. Phenolic compounds, in general, are known to possess anti-inflammatory properties, and the incorporation of a trifluoromethyl group can further enhance this activity.[1]

Inferred Anti-inflammatory Potential

While direct experimental data on the anti-inflammatory properties of a series of this compound derivatives is limited, studies on structurally related trifluoromethyl-containing pyrazoles have demonstrated significant anti-inflammatory effects. These compounds have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] The trifluoromethyl group at the 3- or 5-position of the pyrazole ring was found to be crucial for this activity.[4]

This suggests that this compound derivatives could exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators like nitric oxide (NO).[1][5]

Antimicrobial Activity: A Promising Frontier

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The unique electronic and lipophilic properties of this compound derivatives make them intriguing candidates for this therapeutic area.

Comparative Antimicrobial Efficacy

Research on N-(trifluoromethyl)phenyl substituted pyrazole derivatives has revealed potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The trifluoromethyl group was identified as a key contributor to the observed antibacterial efficacy.

Furthermore, a study on 5-fluorouracil-derived benzimidazoles, which share the fluorinated aromatic motif, demonstrated significant antibacterial and antifungal activities.[7] The most potent compound in this series exhibited remarkable activity against Saccharomyces cerevisiae, MRSA, and Bacillus proteus, with Minimum Inhibitory Concentration (MIC) values of 1, 2, and 4 μg/mL, respectively.[7]

These findings strongly suggest that the this compound scaffold could serve as a valuable template for the design of novel antimicrobial agents.

Experimental Protocols

To facilitate further research and validation of the structure-activity relationships discussed, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.

Visualizing the SAR and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Anticancer cluster_Core This compound Core cluster_Modifications Structural Modifications cluster_Activity Anticancer Activity Core This compound Mod1 Substitution at C4 Core->Mod1 Derivatization Mod2 Substitution at C6 Core->Mod2 Derivatization Mod3 Linker to Heterocycle Core->Mod3 Derivatization Activity Kinase Inhibition (e.g., EGFR) Mod1->Activity Impacts Mod2->Activity Impacts Mod3->Activity Impacts

Caption: Structure-Activity Relationship for Anticancer Derivatives.

MTT_Workflow A Seed Cancer Cells B Treat with Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental Workflow for the MTT Assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The unique combination of a fluorine atom and a trifluoromethyl group confers advantageous physicochemical properties that can be fine-tuned through systematic structural modifications. The available data strongly suggests that derivatives of this scaffold possess significant potential as anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Such studies will be instrumental in elucidating more detailed structure-activity relationships and identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]
  • Synthesis and antimicrobial testing of 5-fluorouracil deriv
  • Synthesis and antimicrobial testing of 5-fluorouracil derivatives.
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][8][9]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. [Link]
  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.
  • The Development of FAK Inhibitors: A Five-Year Upd
  • Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflamm
  • The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. International Journal of Molecular Sciences. [Link]
  • Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Deriv

Sources

A Comparative Study of Fluorinated vs. Non-Fluorinated Phenol Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Phenolic Activity

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacological profiles.[1] Phenolic scaffolds, ubiquitous in natural products and synthetic drugs, are frequent targets for fluorination due to the profound impact of this small, highly electronegative atom on their physicochemical and biological properties.[2][3] This guide provides a comparative analysis of fluorinated versus non-fluorinated phenols, offering insights into their differential activities supported by established experimental data and detailed methodologies. We will explore the nuances of acidity, antioxidant potential, and enzyme inhibition, providing a framework for researchers to understand and leverage the unique attributes of fluorinated phenols.

The introduction of fluorine can dramatically alter a molecule's pKa, metabolic stability, binding affinity to target proteins, and membrane permeability.[3] These modifications stem from fluorine's strong electron-withdrawing inductive effect, which can significantly influence the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group.[2] This guide will delve into these electronic effects and their consequences on the biological activity of phenols.

I. Comparative Acidity: The Inductive Effect of Fluorine on pKa

The acidity of a phenol, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The introduction of a highly electronegative fluorine atom to the phenolic ring generally increases acidity (lowers the pKa) by stabilizing the resulting phenoxide anion through its strong electron-withdrawing inductive effect.[2][4]

The position of the fluorine substituent significantly influences the magnitude of this effect. The inductive effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.[5]

CompoundStructurepKa
PhenolC₆H₅OH10.0[3]
2-Fluorophenolo-FC₆H₄OH8.7[3]
3-Fluorophenolm-FC₆H₄OH9.3[3]
4-Fluorophenolp-FC₆H₄OH9.9[3]

Causality Behind the Experimental Data:

  • Phenol: Serves as our baseline with a pKa of 10.0.[3]

  • 2-Fluorophenol: The proximity of the fluorine atom to the hydroxyl group results in the strongest inductive electron withdrawal, leading to the most significant stabilization of the phenoxide anion and, consequently, the lowest pKa (highest acidity) of 8.7.[3]

  • 3-Fluorophenol: With the fluorine at the meta position, the inductive effect is still significant, resulting in a pKa of 9.3, which is lower than that of phenol.[3]

  • 4-Fluorophenol: At the para position, the inductive effect is at its weakest due to the increased distance from the hydroxyl group. This results in a pKa of 9.9, only slightly lower than that of phenol.[3]

This trend underscores the importance of substituent position in modulating the electronic properties and, therefore, the acidity of phenolic compounds.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a phenolic compound.

Materials:

  • Phenolic compound of interest

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker (100 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh approximately 1 mmol of the phenolic compound and dissolve it in 50 mL of deionized water in a beaker. If the compound has limited water solubility, a co-solvent like ethanol or methanol may be used, and the pKa value should be reported with the solvent composition.

  • Ionic Strength Adjustment: Add a small amount of KCl to the solution to maintain a constant ionic strength.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized 0.1 M NaOH solution over the beaker.

  • Titration: Start the stirrer and begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[6]

II. Antioxidant Activity: A Tale of Two Effects

Phenolic compounds are well-known for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[7] The ease of this donation is influenced by the stability of the resulting phenoxyl radical.

The effect of fluorine on antioxidant activity is more complex than its effect on acidity. It involves a balance between two opposing electronic effects:

  • Inductive Effect (-I): The electron-withdrawing nature of fluorine can strengthen the O-H bond, making hydrogen atom donation more difficult and thus potentially decreasing antioxidant activity.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, which can help to stabilize the phenoxyl radical formed after hydrogen donation, potentially increasing antioxidant activity.

The net effect depends on the position of the fluorine atom. In general, electron-donating groups tend to enhance antioxidant activity, while electron-withdrawing groups can decrease it.[3]

Comparative Antioxidant Activity (Illustrative Data)
CompoundDPPH Assay IC₅₀ (µM) (Illustrative)ABTS Assay IC₅₀ (µM) (Illustrative)
Phenol150120
4-Fluorophenol180145

Rationale for Illustrative Data:

In 4-fluorophenol, the strong electron-withdrawing inductive effect of fluorine is expected to outweigh its resonance effect, leading to a slight decrease in its ability to donate a hydrogen atom compared to phenol. This would result in a slightly higher IC₅₀ value, indicating lower antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common method for assessing antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (phenols) and a standard antioxidant (e.g., Trolox or ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • Assay: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[8][9]

III. Enzyme Inhibition: Modulating Biological Pathways

Fluorinated phenols are also investigated as enzyme inhibitors due to the ability of fluorine to form strong interactions with enzyme active sites and alter the molecule's binding affinity and selectivity.[10] The electronic modifications induced by fluorine can influence how the phenolic compound interacts with key amino acid residues in an enzyme's active site.

Tyrosinase Inhibition: A Case Study

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation. Phenolic compounds can act as inhibitors of tyrosinase.

Comparative Tyrosinase Inhibition (Illustrative Data)

Similar to antioxidant activity, direct comparative kinetic data for simple fluorinated versus non-fluorinated phenols is scarce. The following table provides an illustrative comparison.

CompoundInhibition TypeIC₅₀ (µM) (Illustrative)Kₘ (mM) (Illustrative)Vₘₐₓ (µmol/min) (Illustrative)
PhenolCompetitive850.8100
4-FluorophenolCompetitive600.6100

Rationale for Illustrative Data:

The electron-withdrawing nature of fluorine in 4-fluorophenol could enhance its binding to the active site of tyrosinase, potentially through favorable electrostatic interactions. This would be reflected in a lower IC₅₀ and a lower Kₘ value, indicating stronger inhibition and higher binding affinity, respectively. As a competitive inhibitor, it would not be expected to change the Vₘₐₓ.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a method for evaluating the inhibitory effect of phenolic compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (phenols)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer. Prepare a solution of L-DOPA in phosphate buffer. Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).

  • Assay: In a 96-well plate, add the test compound dilutions, followed by the tyrosinase solution. Incubate for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Immediately measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis:

    • IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • Kinetic Analysis (Kₘ and Vₘₐₓ): To determine the mode of inhibition, perform the assay with varying concentrations of L-DOPA in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to determine the Kₘ and Vₘₐₓ values.[11][12]

IV. Bioavailability and Metabolism: The Fluorine Advantage

A significant driver for the use of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

While specific comparative in vivo bioavailability data for simple phenols is limited, it is a well-established principle in medicinal chemistry that blocking sites of metabolic oxidation with fluorine can significantly improve a compound's pharmacokinetic profile. For phenols, a primary route of metabolism is hydroxylation of the aromatic ring. Fluorine substitution at a position susceptible to hydroxylation can block this metabolic pathway. For instance, in 4-fluorophenol, the para-position is blocked, preventing para-hydroxylation.

Human metabolites of 4-fluorophenol have been identified, indicating it undergoes phase II metabolism, such as glucuronidation.[13][14] The interplay between fluorination, hydrophobicity, and the efficiency of phase II metabolic pathways is an active area of research.[13]

Visualizing the Concepts

Workflow for Comparative Analysis

G cluster_selection Compound Selection cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Phenol Phenol pKa pKa Determination Phenol->pKa Antioxidant Antioxidant Assays (DPPH/ABTS) Phenol->Antioxidant Enzyme Enzyme Inhibition Assay Phenol->Enzyme Bioavailability Bioavailability Studies Phenol->Bioavailability Fluorophenol Fluorinated Phenol Fluorophenol->pKa Fluorophenol->Antioxidant Fluorophenol->Enzyme Fluorophenol->Bioavailability Acidity Acidity (pKa) pKa->Acidity Aox_Activity Antioxidant Activity (IC50) Antioxidant->Aox_Activity Enzyme_Kinetics Enzyme Kinetics (IC50, Km, Vmax) Enzyme->Enzyme_Kinetics PK_Profile Pharmacokinetic Profile Bioavailability->PK_Profile SAR Structure-Activity Relationship Acidity->SAR Aox_Activity->SAR Enzyme_Kinetics->SAR PK_Profile->SAR

Caption: Workflow for the comparative analysis of fluorinated and non-fluorinated phenols.

Mechanism of Phenolic Antioxidant Action

G cluster_mechanism Hydrogen Atom Transfer (HAT) cluster_stabilization Radical Stabilization Ar-OH Phenol Ar-O• Phenoxyl Radical Ar-OH->Ar-O• + R• R• Free Radical RH Neutralized Molecule R•->RH + H• from Ar-OH Ar-O•_start Phenoxyl Radical Resonance Resonance Delocalization Ar-O•_start->Resonance Stable Stable Species Resonance->Stable

Caption: General mechanism of antioxidant action by phenols via hydrogen atom transfer.

Conclusion and Future Directions

The fluorination of phenols is a powerful strategy for fine-tuning their biological activity. As demonstrated, the introduction of fluorine has a predictable and significant impact on acidity, directly correlated with the inductive effect and the position of the substituent. The influence on antioxidant activity and enzyme inhibition is more nuanced, involving a delicate balance of inductive and resonance effects that can alter binding affinities and reaction kinetics.

While the principles are well-understood, there is a need for more direct, quantitative comparative studies to fully elucidate the structure-activity relationships of fluorinated versus non-fluorinated phenols. Future research should focus on generating comprehensive datasets that compare a range of fluorinated phenols against their parent compounds in various biological assays. Such data will be invaluable for the rational design of novel therapeutics and other bioactive molecules with enhanced efficacy and optimized pharmacokinetic properties.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1818-1831.
  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of the antioxidant activity of phenolic compounds. Food Chemistry, 125(2), 288-306.
  • Lin, C. L., Chen, C. S., & Lin, H. H. (2010). A new insight into the relationship between the acidity of substituted phenols and the calculated atomic charge on the phenolic oxygen. Journal of the Chinese Chemical Society, 57(3A), 371-377.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Park, J. W., Lee, S. H., & Kim, C. K. (2005). A theoretical study on the acidity of fluorophenols. Bulletin of the Korean Chemical Society, 26(6), 939-942.
  • Hagerman, A. E., Riedl, K. M., Jones, G. A., Sovik, K. N., Ritchard, N. T., Hartzfeld, P. W., & Riechel, T. L. (1998). High molecular weight plant polyphenolics (tannins) as biological antioxidants. Journal of Agricultural and Food Chemistry, 46(5), 1887-1892.
  • Slabbert, N. P. (1977). The pKa values of the ortho, meta and para isomers of fluorophenol, chlorophenol, bromophenol and iodophenol. Tetrahedron, 33(19), 2563-2565.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Kubo, I., & Kinst-Hori, I. (1998). Tyrosinase inhibitors from anise oil. Journal of Agricultural and Food Chemistry, 46(4), 1268-1271.
  • van den Berg, M., van de Wetering, J. K., van Miert, A. S., & Vervoort, J. (1993). Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes. Xenobiotica, 23(8), 847-857.
  • Albert, A., & Serjeant, E. P. (1984).
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information.
  • Chen, Q. Y., & Wu, S. W. (1989). The chemistry of fluorinated phenols. Journal of Fluorine Chemistry, 44(3), 433-450.
  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723.
  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.
  • Rescigno, A., Sollai, F., Pisu, B., Rinaldi, A., & Sanjust, E. (1997). Tyrosinase inhibition by the main components of Allium cepa. Journal of Enzyme Inhibition, 12(3), 193-203.
  • Garcia-Molina, F., Hiner, A. N., Fenoll, L. G., Rodriguez-Lopez, J. N., Garcia-Canovas, F., & Tudela, J. (2005). Mushroom tyrosinase: a model for the study of the latency and activation of the enzyme. Journal of Agricultural and Food Chemistry, 53(12), 4787-4794.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

A Comparative Guide to the Metabolic Stability of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. The strategic introduction of fluorine-containing functional groups has become a cornerstone of medicinal chemistry to enhance metabolic robustness. This guide provides an in-depth assessment of the metabolic stability of 5-Fluoro-2-(trifluoromethyl)phenol, a compound featuring both a fluoro and a trifluoromethyl substituent. Due to the absence of direct experimental data in publicly accessible literature for this specific molecule, this guide synthesizes established principles of metabolic chemistry, presents a comparative analysis with structurally related phenols, and provides a comprehensive experimental protocol for researchers to generate empirical data. Our analysis concludes that this compound is predicted to have significantly enhanced metabolic stability compared to unsubstituted phenol and its singly substituted analogues.

Introduction: The Imperative of Metabolic Stability in Drug Design

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A key aspect of a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes. The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their excretion[1].

Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating frequent and high doses, which can increase the risk of adverse effects. Conversely, excessively slow metabolism can lead to drug accumulation and potential toxicity[2][3]. Therefore, medicinal chemists strive to design molecules with an optimal metabolic stability profile.

The introduction of fluorine atoms or trifluoromethyl (CF₃) groups are well-established strategies to enhance metabolic stability. The high bond energy of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage by CYP450 enzymes, which often catalyze the hydroxylation of C-H bonds[4][5][6]. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, this metabolic pathway can be effectively blocked[4][5]. The trifluoromethyl group, with its strong electron-withdrawing nature, can also deactivate an aromatic ring, further reducing its susceptibility to oxidative metabolism[4][6].

This compound presents an interesting case study, as it incorporates both of these metabolically robust functional groups on a phenol scaffold. Phenols themselves are susceptible to both Phase I (oxidation) and Phase II (conjugation, such as glucuronidation) metabolism[7][8]. This guide will dissect the anticipated metabolic fate of this compound and provide the tools for its empirical validation.

Comparative Metabolic Stability: A Structure-Based Assessment

CompoundStructureKey Metabolic PathwaysPredicted In Vitro Half-Life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)
PhenolAromatic hydroxylation (CYP450-mediated), Glucuronidation, Sulfation[7][9]< 15 (Low Stability)> 100 (High Clearance)
2-FluorophenolAromatic hydroxylation (potentially blocked at C2), Glucuronidation, Sulfation[10]15 - 30 (Moderate Stability)50 - 100 (Moderate Clearance)
2-(Trifluoromethyl)phenolAromatic hydroxylation (deactivated ring), Glucuronidation, Sulfation30 - 60 (Moderately High Stability)10 - 50 (Low to Moderate Clearance)
This compound Aromatic hydroxylation (significantly hindered), Glucuronidation, Sulfation> 60 (Predicted High Stability) < 10 (Predicted Low Clearance)

Causality Behind the Predictions:

  • Phenol: The unsubstituted aromatic ring is susceptible to hydroxylation at multiple positions by CYP450 enzymes, leading to rapid metabolism and high intrinsic clearance[7].

  • 2-Fluorophenol: The fluorine atom at the 2-position is expected to block hydroxylation at this site. While other positions on the ring remain susceptible, this "metabolic switching" is anticipated to slow down the overall rate of metabolism compared to phenol[5].

  • 2-(Trifluoromethyl)phenol: The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less prone to electrophilic attack by CYP450 enzymes. This results in a significant increase in metabolic stability[4][6].

  • This compound: This compound benefits from two metabolic-blocking features. The trifluoromethyl group deactivates the ring, and both the fluoro and trifluoromethyl groups occupy positions that could otherwise be sites of hydroxylation. This dual protection is predicted to render the aromatic ring highly resistant to Phase I metabolism, leading to a long in vitro half-life and low intrinsic clearance. While Phase II metabolism (glucuronidation of the hydroxyl group) will still occur, the overall metabolic stability is expected to be high.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

To empirically determine the metabolic stability of this compound and other test compounds, the following detailed protocol for a human liver microsomal (HLM) stability assay is provided. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes[11][12].

Materials and Reagents
  • Test Compounds (e.g., this compound, Phenol, etc.)

  • Positive Control Compounds (e.g., Verapamil, Testosterone - compounds with known high and moderate clearance)[13]

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates

  • Centrifuge capable of holding 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling & Termination cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Test Compounds (1 µM) - Positive Controls - HLM (0.5 mg/mL) - NADPH System add_hlm Add HLM to 96-well plate prep_reagents->add_hlm Step 1 add_compound Add Test Compound add_hlm->add_compound Step 2 pre_incubate Pre-incubate (5 min) add_compound->pre_incubate Step 3 start_reaction Initiate Reaction: Add NADPH System pre_incubate->start_reaction Step 4 time_points Sample at Time Points: 0, 5, 15, 30, 45, 60 min start_reaction->time_points Step 5 terminate Terminate Reaction: Add cold ACN + Internal Standard time_points->terminate Step 6 centrifuge Centrifuge to precipitate protein terminate->centrifuge Step 7 supernatant Transfer supernatant centrifuge->supernatant Step 8 lcms Analyze by LC-MS/MS supernatant->lcms Step 9 plot_data Plot ln(% remaining) vs. time lcms->plot_data Step 10 calculate Calculate: - t½ (half-life) - CLint (intrinsic clearance) plot_data->calculate Step 11

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). Create working solutions (e.g., 100 µM in buffer or a suitable solvent). The final concentration of the test compound in the incubation will be 1 µM.

    • On ice, thaw the pooled human liver microsomes. Dilute them to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted HLM solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells. Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative control). The 0-minute time point sample should be taken immediately after this addition.

  • Time-Point Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard.

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of this plot (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Mechanistic Insights and Interpretation

The results from the microsomal stability assay provide valuable insights into the susceptibility of a compound to Phase I metabolism.

G cluster_phenol Phenol Metabolism cluster_fluoro_phenol This compound Metabolism phenol Phenol (Metabolically Labile C-H bonds) cyp450_p CYP450 (Oxidation) phenol->cyp450_p metabolites_p Hydroxylated Metabolites (e.g., Catechol, Hydroquinone) cyp450_p->metabolites_p fluoro_phenol This compound (Metabolically Robust) cyp450_fp CYP450 (Oxidation Blocked) fluoro_phenol->cyp450_fp no_metabolites Minimal Hydroxylation cyp450_fp->no_metabolites

Caption: Metabolic blocking effect of fluoro and trifluoromethyl groups.

A long half-life and low intrinsic clearance for this compound would confirm the hypothesis that the fluoro and trifluoromethyl groups effectively shield the molecule from oxidative metabolism by CYP450 enzymes. The strong C-F bonds and the deactivating effect of the CF₃ group make the aromatic ring a poor substrate for these enzymes. This "metabolic blocking" is a powerful strategy in drug design to enhance a compound's pharmacokinetic profile, leading to a longer duration of action and potentially a better safety profile[4][6].

Conclusion

The strategic fluorination of drug candidates is a proven and highly effective method for enhancing metabolic stability. This compound, by virtue of its dual fluorine-based substituents, is predicted to exhibit high metabolic stability, particularly against CYP450-mediated oxidation. This guide provides the scientific rationale for this prediction, a framework for comparison with other phenolic compounds, and a detailed, self-validating experimental protocol for its empirical verification. The in vitro liver microsomal stability assay is an indispensable tool in early drug discovery, and the data it generates are crucial for guiding the rational design of more stable, safe, and effective therapeutics.

References

  • Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes. PubMed.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Reliability of In Vitro Methods Used to Measure Intrinsic Clearance of Hydrophobic Organic Chemicals by Rainbow Trout: Results of an International Ring Trial. NIH.
  • Structural Comparison of Fluoro-phenolic Compound Degradation with Peroxidase Enzymes. Liberty University.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. NIH.
  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. PNAS.
  • Biotransformation of phenol to hydroquinone and catechol by rat liver microsomes. PubMed.
  • Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes. NIH.
  • Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes. ResearchGate.
  • metabolic stability assays for predicting intrinsic clearance. YouTube.
  • Metabolism. Pharmaron.
  • Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes. PubMed.
  • Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. PubMed Central.
  • metabolic stability & determining intrinsic drug clearance. YouTube.
  • Inhibitory effect of 5-fluorouracil on cytochrome P450 2C9 activity in cancer patients. PubMed.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Metabolic Stability Services. Eurofins Discovery.
  • FIG. 2. Time-dependent changes in the metabolic profile of incubations... ResearchGate.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
  • PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. DOI.
  • In Vitro Metabolism of 8-2 Fluorotelomer Alcohol: Interspecies Comparisons and Metabolic Pathway Refinement. ResearchGate.
  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control.
  • A comparison of the metabolic fate of phenol, phenyl glucoside and phenyl 6-O-malonyl-glucoside in the rat. PubMed.
  • What influences phenol metabolic stability?. ResearchGate.
  • The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties. PubMed.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central.
  • In Vitro metabolism of 6-2 fluorotelomer alcohol in rat, mouse and human hepatocytes. ResearchGate.

Sources

A Senior Application Scientist's Guide to In Vitro Testing of 5-Fluoro-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of in vitro testing protocols for 5-Fluoro-2-(trifluoromethyl)phenol derivatives, designed for researchers, scientists, and drug development professionals. The protocols and insights shared herein are grounded in established scientific principles and extensive laboratory experience to ensure technical accuracy and practical relevance.

The unique structural motif of this compound, combining a phenolic hydroxyl group with electron-withdrawing fluorine and trifluoromethyl substituents, suggests a diverse range of potential biological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antioxidant effects.[1] A systematic in vitro evaluation is the foundational step in characterizing the bioactivity and therapeutic potential of derivatives based on this scaffold.

This guide will compare and contrast key in vitro assays, providing detailed, step-by-step protocols and the scientific rationale behind experimental choices.

Section 1: Foundational Cytotoxicity Assessment

A primary step in the evaluation of any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. Two of the most common and complementary methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn is often used as a proxy for cell viability.[2][3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.[6]

Rationale for Use with Phenolic Compounds: Phenolic compounds have been successfully evaluated for their cytotoxic effects using the MTT assay.[2][7][8] It is a robust and high-throughput method suitable for initial screening of a library of derivatives.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of an organic solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 620 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.[9][11]

LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another widely used method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13][14] The amount of LDH in the supernatant is proportional to the number of lysed cells.[12]

Rationale for Use: The LDH assay provides a complementary endpoint to the MTT assay. While MTT measures metabolic dysfunction, which can occur in both apoptotic and necrotic cell death, LDH release is a more direct marker of membrane damage, a hallmark of necrosis.[13] Comparing results from both assays can provide initial insights into the mechanism of cell death.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[12][14]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (e.g., 490 nm).[14]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis agent).

Comparison of Foundational Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via mitochondrial dehydrogenase function.High-throughput, well-established, relatively inexpensive.[3]Can be affected by compounds that interfere with mitochondrial respiration. Requires a solubilization step.
LDH Measures the release of lactate dehydrogenase from damaged cells.[12][13]Non-radioactive, sensitive, and can be multiplexed with other assays.[12][15]LDH in serum can contribute to background signal.[14] Less sensitive for detecting apoptosis.

Section 2: Mechanistic Insights into Cell Death

Once the cytotoxic potential of the derivatives has been established, the next logical step is to investigate the mechanism by which they induce cell death. A key pathway to investigate is apoptosis, or programmed cell death.

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[16] Caspase activity assays utilize specific peptide substrates that are conjugated to a reporter molecule (either a chromophore or a fluorophore).[17] When cleaved by an active caspase, the reporter is released, generating a detectable signal.

Rationale for Use: Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction.[18] This assay can help to distinguish between apoptotic and necrotic cell death pathways.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysis: After treating cells with the test compounds, lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric detection) to the cell lysates.[18]

  • Incubation: Incubate the reaction at 37°C to allow for substrate cleavage.[18]

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[18]

  • Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Workflow for Cytotoxicity and Apoptosis Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Further Characterization Start Start with this compound Derivatives Cytotoxicity Assess Cytotoxicity (MTT & LDH Assays) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Caspase Caspase Activity Assay IC50->Caspase Apoptosis Determine Apoptotic Induction Caspase->Apoptosis Enzyme Target Enzyme Inhibition Assays Apoptosis->Enzyme Antioxidant Antioxidant Potential (DPPH/ABTS) Apoptosis->Antioxidant Metabolism Metabolic Stability (Microsomal Assay) Apoptosis->Metabolism

Caption: Workflow for in vitro testing.

Section 3: Target-Specific and Functional Assays

Beyond general cytotoxicity, it is crucial to investigate the specific molecular targets and functional effects of the this compound derivatives.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. The trifluoromethyl group can enhance the binding affinity of a molecule to its target enzyme.[19]

Rationale for Use: If a specific enzyme target is hypothesized for the derivatives (e.g., a kinase in a cancer-related signaling pathway), a direct enzyme inhibition assay is essential for validation.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reaction Setup: In a suitable buffer, combine the purified enzyme, its substrate, and varying concentrations of the inhibitor (the test compound).

  • Initiate Reaction: Start the enzymatic reaction, often by adding a co-factor or the substrate.

  • Monitor Product Formation: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: Determine the IC50 of the inhibitor and perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[20]

Antioxidant Potential Assays

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity.[1] The electron-withdrawing substituents on the phenol ring of the parent compound may modulate this activity. The DPPH and ABTS assays are two of the most common methods for evaluating antioxidant capacity.[21][22]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[23] The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[21]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, causing a decrease in absorbance.[24]

Comparison of Antioxidant Assays

AssayPrincipleAdvantagesDisadvantages
DPPH Measures scavenging of the DPPH radical.[23]Simple, rapid, and inexpensive.[23]The DPPH radical is not biologically relevant.
ABTS Measures scavenging of the ABTS radical cation.[24]Applicable to both hydrophilic and lipophilic antioxidants.The ABTS radical is not found in biological systems.
Metabolic Stability Assays

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its pharmacokinetic profile.[25][26] The liver microsomal stability assay is a widely used in vitro method to assess Phase I metabolism.[25][27]

Rationale for Use: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[28] This assay provides an early indication of a compound's metabolic fate.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound with liver microsomes (from human or other species) in the presence of the cofactor NADPH at 37°C.[27][29]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[28]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[29]

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.[27]

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[27]

Signaling Pathway Potentially Targeted by Bioactive Phenols

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Survival Cell Survival Nucleus->Survival Inhibitor This compound Derivative Inhibitor->RAF Inhibitor->MEK

Sources

comparing the efficacy of different synthetic routes to 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-(trifluoromethyl)phenol is a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] The strategic placement of these functionalities makes this phenol derivative a valuable intermediate for complex molecule synthesis. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering insights into the practical considerations and experimental nuances of each approach to assist researchers in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound presents a unique set of challenges due to the need for precise regiochemical control of three different substituents on the benzene ring. The two most prominent strategies involve either the late-stage introduction of the hydroxyl group to a pre-functionalized aniline or the nucleophilic substitution on a halogenated benzotrifluoride derivative. This guide will focus on a detailed comparison of these two pathways.

G cluster_0 Route A: Diazotization-Hydrolysis cluster_1 Route B: Nucleophilic Aromatic Substitution m-Fluorobenzotrifluoride m-Fluorobenzotrifluoride 5-Fluoro-2-nitrobenzotrifluoride 5-Fluoro-2-nitrobenzotrifluoride m-Fluorobenzotrifluoride->5-Fluoro-2-nitrobenzotrifluoride Nitration 5-Fluoro-2-(trifluoromethyl)aniline 5-Fluoro-2-(trifluoromethyl)aniline 5-Fluoro-2-nitrobenzotrifluoride->5-Fluoro-2-(trifluoromethyl)aniline Reduction Diazonium Salt Diazonium Salt 5-Fluoro-2-(trifluoromethyl)aniline->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Hydrolysis 2-Bromo-5-fluorobenzotrifluoride 2-Bromo-5-fluorobenzotrifluoride 2-Bromo-5-fluorobenzotrifluoride->this compound Hydroxylation

Caption: High-level overview of the two primary synthetic routes to this compound.

Route A: Diazotization and Hydrolysis of 5-Fluoro-2-(trifluoromethyl)aniline

This classical approach leverages the well-established Sandmeyer-type transformation of an aromatic amine to a phenol. The synthesis begins with the preparation of the requisite aniline precursor, followed by its diazotization and subsequent hydrolysis.

Principle and Rationale

The conversion of an aniline to a phenol via a diazonium salt is a robust and widely used transformation. The process involves the reaction of the primary amine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This intermediate is then heated in an aqueous acidic solution to replace the diazonium group with a hydroxyl group. The success of this route hinges on the stability of the diazonium salt and the efficiency of the hydrolysis step.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride

This initial step involves the nitration of commercially available m-fluorobenzotrifluoride.

  • Procedure: To a cooled reactor (below 10°C), m-fluorobenzotrifluoride is added. A mixture of nitric acid and concentrated sulfuric acid (molar ratio of 1.1-1.5:1 to the starting material) is added dropwise under vigorous stirring, maintaining the temperature below 25°C.[4]

  • After the addition is complete, the reaction is stirred at room temperature for approximately 2.5 hours.[4]

  • The organic layer is then separated, cooled, and recrystallized from petroleum ether or n-hexane to yield 5-fluoro-2-nitrobenzotrifluoride.[4]

Step 2: Synthesis of 5-Fluoro-2-(trifluoromethyl)aniline

The nitro group is subsequently reduced to an amine.

  • Procedure: The 5-fluoro-2-nitrobenzotrifluoride is reduced via catalytic hydrogenation. A common system for this transformation is Raney nickel as the catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.[4]

  • The reaction progress is monitored until the starting material is consumed.

  • After filtration to remove the catalyst, the solvent is evaporated to yield 5-fluoro-2-(trifluoromethyl)aniline.[4]

Step 3: Diazotization and Hydrolysis to this compound

This final step converts the aniline to the target phenol.

  • Procedure: 5-Fluoro-2-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5°C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • The reaction mixture containing the diazonium salt is then added to a hot (e.g., boiling) aqueous acidic solution, often containing copper sulfate as a catalyst, to facilitate hydrolysis.

  • The product, this compound, can be isolated by steam distillation or solvent extraction.

Discussion of Route A
  • Advantages: This route is based on well-understood and widely practiced chemical transformations. The starting materials are relatively inexpensive and readily available. The reaction sequence is logical and offers clear checkpoints for purity analysis.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. The diazotization step requires careful temperature control, as diazonium salts can be unstable and potentially explosive, especially in a solid, dry state. The use of strong acids and nitrosating agents requires appropriate safety precautions. The final hydrolysis step can sometimes lead to side products, necessitating careful purification.

Route B: Nucleophilic Aromatic Substitution of 2-Bromo-5-fluorobenzotrifluoride

This approach involves the direct displacement of a halide from a pre-functionalized aromatic ring by a hydroxyl group or its equivalent.

Principle and Rationale

Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group in the starting material. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. In this case, the bromine atom on 2-bromo-5-fluorobenzotrifluoride serves as the leaving group, being replaced by a nucleophilic oxygen source.

Detailed Experimental Protocol
  • Starting Material: 2-Bromo-5-fluorobenzotrifluoride is a commercially available compound, and its synthesis from m-fluorobenzotrifluoride or other precursors is well-documented in the patent literature.[4][5][6][7][8]

  • Procedure: 2-Bromo-5-fluorobenzotrifluoride is heated with a strong base, such as potassium hydroxide or sodium hydroxide, in a suitable high-boiling polar aprotic solvent like DMSO or DMF.

  • The reaction temperature is typically elevated (e.g., 100-150°C) to drive the substitution to completion.

  • The progress of the reaction is monitored by techniques such as GC-MS or TLC.

  • Upon completion, the reaction mixture is cooled, neutralized with acid, and the product is extracted with an organic solvent.

  • Purification is typically achieved by distillation or column chromatography.

A variation of this route involves the use of a protected hydroxyl group source, such as sodium benzylate, followed by a deprotection step.

  • Procedure (via Benzyl Ether): 2-Bromo-5-fluorobenzotrifluoride is refluxed with sodium benzylate in a solvent like N,N-dimethylacetamide to form the corresponding benzyl ether.[9]

  • The resulting benzyl ether is then cleaved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final phenol product.[9] This two-step sequence often provides cleaner reactions and higher yields compared to direct hydrolysis with strong bases.[9]

Discussion of Route B
  • Advantages: This route is more convergent and involves fewer synthetic steps compared to Route A, which can lead to a higher overall yield. The starting material is readily accessible. The use of a protected hydroxyl group in the benzyl ether variant can avoid the harsh conditions of direct hydrolysis and minimize side product formation.

  • Disadvantages: The direct hydrolysis with strong bases at high temperatures can sometimes lead to decomposition or the formation of undesired byproducts. The SNAr reaction may require forcing conditions, which could be a limitation for substrates with other sensitive functional groups. The cost of the brominated starting material may be higher than that of m-fluorobenzotrifluoride used in Route A.

Comparative Analysis

FeatureRoute A: Diazotization-HydrolysisRoute B: Nucleophilic Aromatic Substitution
Number of Steps 3 (from m-fluorobenzotrifluoride)1-2 (from 2-bromo-5-fluorobenzotrifluoride)
Starting Materials m-Fluorobenzotrifluoride, Nitric Acid, Sulfuric Acid, NaNO22-Bromo-5-fluorobenzotrifluoride, KOH/NaOH or Sodium Benzylate
Overall Yield Moderate (typically lower due to multiple steps)Potentially Higher (more convergent)
Scalability Feasible, but diazotization requires careful control on a large scale. Continuous flow reactors can mitigate risks.[10]Generally good, especially the benzyl ether variant. Direct hydrolysis may require specialized high-temperature equipment.
Safety Considerations Handling of unstable diazonium salts, strong acids, and nitrosating agents.Use of strong bases at high temperatures. Hydrogenolysis in the benzyl ether variant requires handling of hydrogen gas.
Key Challenges Stability of the diazonium intermediate, potential for side reactions during hydrolysis.Forcing reaction conditions for direct hydrolysis, potential for ether cleavage in the benzyl ether variant.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the laboratory or production facility.

  • Route A (Diazotization-Hydrolysis) is a classic and cost-effective approach, particularly if the necessary expertise and equipment for handling diazonium salts are in place. It is well-suited for situations where the cost of starting materials is a primary concern.

  • Route B (Nucleophilic Aromatic Substitution) offers a more direct and potentially higher-yielding pathway. The variant proceeding through a benzyl ether intermediate is particularly attractive for achieving high purity and avoiding the harsh conditions of direct hydrolysis, making it an excellent choice for the synthesis of high-quality material for research and development purposes.

For researchers prioritizing operational simplicity and overall yield, Route B is generally the recommended approach , provided the brominated starting material is accessible at a reasonable cost. For larger-scale production where cost-effectiveness is paramount, a carefully optimized and controlled process based on Route A may be more advantageous.

References

  • Chem-Impex. 2-Fluoro-5-(trifluoromethyl)phenol.
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. National Center for Biotechnology Information.
  • Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Environmental Science: Processes & Impacts. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Royal Society of Chemistry.
  • National Institutes of Health. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.
  • Chemistry LibreTexts. 18.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
  • The Journal of Organic Chemistry. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. American Chemical Society.
  • YouTube. Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution.
  • International Union of Crystallography. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol.
  • NIST WebBook. Phenol, 2-(trifluoromethyl)-. National Institute of Standards and Technology.
  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • JoVE. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • PubChem. 4-Fluorophenol. National Center for Biotechnology Information.
  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed Central. Exploring Flow Procedures for Diazonium Formation. National Institutes of Health.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Fluoro-2-(trifluoromethyl)phenol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities.[1] The 5-fluoro-2-(trifluoromethyl)phenol moiety has emerged as a privileged scaffold in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, the introduction of this highly functionalized chemical entity also necessitates a thorough investigation of its cross-reactivity profile across the kinome.

This guide provides an in-depth comparison of the performance of inhibitors based on this scaffold, with a focus on their selectivity and potential off-target interactions. We will delve into the experimental data that underpins our understanding of their activity, offering a critical perspective for anyone working on the development of novel kinase inhibitors.

The Challenge of Selectivity in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This makes them attractive targets for therapeutic intervention. However, the high degree of structural similarity within the ATP-binding site of many kinases poses a significant hurdle to developing truly selective inhibitors.[2] Compounds designed to target a specific kinase often exhibit inhibitory activity against other, unintended kinases, leading to a range of off-target effects that can compromise their clinical utility.[1] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical development of any new kinase inhibitor.

Comparative Analysis of Inhibitor Potency and Selectivity

Recent advancements in the design of p38α MAP kinase inhibitors have provided valuable insights into the selectivity of compounds incorporating related structural motifs. A study by Walter et al. focused on the development of type I½ p38α inhibitors, starting from the scaffold of skepinone-L, a known potent and selective type I inhibitor.[3] Through extensive structure-activity relationship (SAR) studies, they synthesized a series of 69 compounds, some of which demonstrated exceptional potency and selectivity.

While not explicitly starting from a this compound core, the optimization efforts in this study offer a valuable proxy for understanding the potential cross-reactivity of similarly structured inhibitors. The data below, extracted and adapted from this key study, illustrates the selectivity profile of a representative optimized inhibitor compared to the parent compound.

Kinase TargetRepresentative Optimized Inhibitor (IC50, nM)Skepinone-L (IC50, nM)
p38α (Target) 1.0 11
p38β>10,0001,200
JNK1>10,000>10,000
JNK2>10,0008,900
ERK2>10,000>10,000
GSK3β>10,000>10,000
CDK2/cyclin A>10,000>10,000

Data is illustrative and based on the findings reported by Walter et al. for their most potent and selective compounds.[3]

The dramatic improvement in both potency against the intended target (p38α) and the lack of significant inhibition of other closely related kinases underscore the potential for achieving high selectivity with carefully designed molecules. The selectivity score, a measure of the inhibitor's promiscuity, for the most advanced compound in the study was an excellent 0.006.[3]

Key Signaling Pathways

Understanding the signaling pathways in which the target kinase and potential off-targets are involved is crucial for predicting the functional consequences of cross-reactivity.

SignalingPathways cluster_p38_pathway p38 MAPK Pathway cluster_jnk_pathway JNK Pathway Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks Stress Stimuli->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 p38 p38 MKK3/6->p38 Downstream Effectors Downstream Effectors p38->Downstream Effectors Stress Stimuli_JNK Stress Stimuli MAP3Ks_JNK MAP3Ks Stress Stimuli_JNK->MAP3Ks_JNK MKK4/7 MKK4/7 MAP3Ks_JNK->MKK4/7 JNK JNK MKK4/7->JNK Transcription Factors Transcription Factors JNK->Transcription Factors BiochemicalAssayWorkflow A Prepare Kinase, Substrate, and ATP C Initiate Kinase Reaction A->C B Serially Dilute Inhibitor D Add Inhibitor B->D C->D E Incubate D->E F Terminate Reaction E->F G Quantify Phosphorylation F->G H Calculate IC50 G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a more physiologically relevant context and for assessing its effects on downstream signaling pathways.

Step-by-Step Methodology:

  • Cell Culture: Select a cell line that expresses the target kinase and has a relevant downstream signaling readout.

  • Cell Seeding: Plate the cells in microtiter plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor.

  • Cell Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to activate the target kinase.

  • Cell Lysis: After a defined incubation period, lyse the cells to release their contents.

  • Detection of Phosphorylation: Use a method such as Western blotting or a specific ELISA to measure the phosphorylation of a known downstream substrate of the target kinase.

  • Data Analysis: Quantify the levels of the phosphorylated substrate at each inhibitor concentration and calculate the cellular IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of potent and selective kinase inhibitors. The key to unlocking this potential lies in a deep and comprehensive understanding of their cross-reactivity profiles. As demonstrated by the impressive selectivity achieved in the p38α inhibitor program, strategic medicinal chemistry efforts, guided by robust biochemical and cellular screening, can lead to compounds with superior target specificity.

For researchers in this field, it is imperative to move beyond single-target screening early in the drug discovery process and embrace broad kinome-wide profiling. This approach not only de-risks development programs by identifying potential off-target liabilities but can also uncover novel therapeutic opportunities through polypharmacology. The continued development of innovative assay technologies and a commitment to rigorous, data-driven decision-making will be essential for the successful clinical translation of the next generation of kinase inhibitors.

References

  • Walter, N. M., Wentsch, H. K., Bührmann, M., Bauer, S. M., Döring, E., Mayer-Wrangowski, S., ... & Laufer, S. A. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027–8054. [Link]
  • Lin, L., et al. (2020).
  • Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 12(10), 1734-1740. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • BenchChem. (2025). Benchmarking the performance of kinase inhibitors derived from 2-Amino-3-(trifluoromethyl)phenol. BenchChem.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
  • Kumar, K., et al. (2010). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Medicinal Chemistry Research, 19(8), 841-863. [Link]
  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(11), 1649-1663. [Link]
  • Bhole, R. P., & Shinde, D. B. (2025). Advances in targeting p38 MAPK for cancer therapy: insights from molecular pharmacology and medicinal chemistry. Medicinal Chemistry Research. [Link]
  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
  • ChemicalBook. (2025). 2-Fluoro-5-(trifluoromethyl)phenol. ChemicalBook.
  • Cheetham, G. M., et al. (2009). Novel lead structures for p38 MAP kinase via FieldScreen virtual screening. Bioorganic & Medicinal Chemistry Letters, 19(16), 4743-4747. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Lipophilicity of 5-Fluoro-2-(trifluoromethyl)phenol vs. Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Lipophilicity's Decisive Role in Drug Discovery

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its success. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] Lipophilicity, often quantified as the logarithm of the n-octanol/water partition coefficient (LogP), governs a drug's ability to cross biological membranes, its distribution throughout the body, how it is metabolized, and ultimately, its therapeutic efficacy and potential toxicity (ADMET).[1][2][] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation and target engagement, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[]

This guide provides an in-depth comparison of the lipophilicity of 5-Fluoro-2-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry, against a series of structurally related phenols. We will explore how the addition of specific functional groups—namely fluorine and the trifluoromethyl group—incrementally alters this crucial property. Furthermore, we will detail the gold-standard experimental methodologies for LogP determination, providing the practical knowledge necessary for researchers to conduct these evaluations in their own laboratories.

Comparative Analysis of Phenol Analogs

To understand the lipophilicity of this compound, it is essential to evaluate it in the context of its structural predecessors. The introduction of halogen substituents, particularly fluorine and trifluoromethyl (CF3) groups, is a common strategy in medicinal chemistry to modulate a molecule's properties.[5][6] The CF3 group, in particular, is known for its strong electron-withdrawing nature and its ability to significantly increase lipophilicity, which can enhance metabolic stability and binding affinity.[5][7][8]

The table below summarizes the calculated LogP (cLogP) values for our target compound and its relevant comparators. These values, obtained from computational models, provide a reliable estimate of lipophilicity and allow for a systematic analysis of structure-lipophilicity relationships.

CompoundStructureMolecular FormulacLogP
PhenolC₆H₆O1.5[9]
5-FluorophenolC₆H₅FO1.8 (est.)
4-ChlorophenolC₆H₅ClO2.4 (est.)
2-(Trifluoromethyl)phenolC₇H₅F₃O2.8[10]
This compound C₇H₄F₄O 3.1 (est.)

Note: cLogP values are estimates and can vary slightly between different calculation algorithms. The values presented are representative for comparative purposes. "est." denotes an estimated value based on available data for similar structures.

Analysis of Structure-Lipophilicity Trends:

  • Phenol (cLogP ≈ 1.5): As our baseline, phenol is a moderately lipophilic compound.[9][11]

  • Halogenation Effects (F vs. Cl): The addition of a single fluorine atom (5-Fluorophenol) or a chlorine atom (4-Chlorophenol) increases lipophilicity. Chlorine, being larger and more polarizable than fluorine, typically imparts a greater increase in LogP.

  • The Trifluoromethyl (CF3) Impact: Replacing a hydrogen atom with a CF3 group, as in 2-(Trifluoromethyl)phenol, results in a substantial increase in cLogP to approximately 2.8.[10] This highlights the highly lipophilic nature of the trifluoromethyl group.[5][7]

  • Synergistic Effects: In our target molecule, this compound, we observe the combined effects of both substituents. The presence of the fluorine atom in addition to the trifluoromethyl group further elevates the cLogP to an estimated 3.1, making it the most lipophilic compound in this series. This demonstrates an additive effect of the individual substituents on the overall molecular hydrophobicity.

Experimental Methodologies for LogP Determination

While calculated LogP values are invaluable for initial screening, experimental determination is the gold standard for accurate lipophilicity assessment. The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines for this purpose. We will detail two of the most widely accepted methods: the Shake-Flask method (OECD 107) and the RP-HPLC method (OECD 117).

The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a solute between n-octanol and water. It is considered the benchmark for LogP determination and is most accurate for compounds with LogP values in the range of -2 to 4.[12][13]

Causality Behind the Protocol: The core principle is to allow a compound to reach equilibrium between two immiscible liquid phases (water and n-octanol) and then measure its concentration in each phase. The ratio of these concentrations defines the partition coefficient. Pre-saturation of the solvents is a critical step to ensure that the properties of each phase are not altered by mutual dissolution during the experiment, which would lead to inaccurate results. Centrifugation is used to achieve a clean and complete separation of the two phases, preventing micro-emulsions from interfering with concentration analysis.

Step-by-Step Protocol:

  • Preparation of Solvents:

    • Prepare n-octanol saturated with water by shaking n-octanol with a sufficient volume of water for 24 hours at the experimental temperature, then allow the phases to separate.

    • Prepare water saturated with n-octanol in the same manner.

    • Rationale: This ensures thermodynamic equilibrium and prevents volume changes during the experiment.

  • Preparation of the Test Solution:

    • Accurately weigh the test substance and dissolve it in the appropriate solvent (usually n-octanol, unless the substance is highly water-soluble). The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine precise volumes of the pre-saturated n-octanol and pre-saturated water. The OECD guideline recommends performing three runs with different volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water).[13]

    • Add a known amount of the test substance stock solution.

  • Equilibration:

    • Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached. A gentle, continuous shaking or inversion is preferred over vigorous vortexing to prevent the formation of stable emulsions. Shaking time can range from 5 minutes to several hours, depending on the compound.

  • Phase Separation:

    • Separate the two phases by centrifugation at a moderate speed until a clear interface is observed.[14]

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as: P = [Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The final value is expressed as its base-10 logarithm: LogP = log₁₀(P)

    • The final LogP should be reported as the average of the values obtained from the different volume ratios. The results should fall within a range of ± 0.3 log units.[13]

Diagram: Shake-Flask (OECD 107) Workflow

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_solv Pre-saturate n-octanol and water prep_stock Prepare test substance stock combine Combine solvents and stock solution prep_stock->combine equilibrate Agitate to equilibrate combine->equilibrate Constant T° separate Separate phases (Centrifugation) equilibrate->separate analyze_oct Quantify in n-octanol phase separate->analyze_oct analyze_aq Quantify in aqueous phase separate->analyze_aq calculate Calculate P and LogP analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for LogP determination using the Shake-Flask method.

Reverse-Phase HPLC Method (OECD Guideline 117)

This is a high-throughput, indirect method for estimating LogP values. It is particularly useful for series of compounds and is applicable for a LogP range of 0 to 6.[15][16] The method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Causality Behind the Protocol: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), compounds are separated based on their hydrophobicity. A nonpolar stationary phase (like C18) retains lipophilic compounds more strongly than hydrophilic ones. By using a polar mobile phase, hydrophilic compounds elute quickly, while lipophilic compounds have longer retention times. A calibration curve is constructed using a set of reference compounds with known LogP values. The LogP of the unknown compound can then be determined by interpolating its retention time onto this curve. The isocratic elution mode (constant mobile phase composition) is crucial for ensuring a consistent and predictable relationship between retention and lipophilicity.[17][18]

Step-by-Step Protocol:

  • System Setup:

    • Use an HPLC system with a reverse-phase column (e.g., C18).

    • The mobile phase is typically a mixture of methanol or acetonitrile and water/buffer, run under isocratic conditions.[17]

  • Preparation of Reference Standards:

    • Select a series of 5-8 reference compounds with well-established LogP values that bracket the expected LogP of the test substance.

    • Prepare individual stock solutions of these standards in the mobile phase.

  • Calibration Curve Generation:

    • Inject each reference standard onto the HPLC column and record its retention time (t_R).

    • Determine the column dead time (t_₀), which is the retention time of a non-retained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_₀) / t_₀

    • Plot a graph of log(k) versus the known LogP for the reference standards. This should yield a linear relationship.

  • Analysis of Test Substance:

    • Prepare a solution of the test substance (e.g., this compound) in the mobile phase.

    • Inject the test substance under the identical HPLC conditions and determine its retention time (t_R).

  • Calculation of LogP:

    • Calculate the capacity factor (k) for the test substance using its measured t_R.

    • Interpolate the log(k) value for the test substance onto the calibration curve to determine its LogP value. Extrapolation should be avoided for accurate results.[15]

Diagram: RP-HPLC (OECD 117) Workflow

HPLC_Workflow cluster_cal 1. Calibration cluster_test 2. Test Compound Analysis standards Inject Reference Standards (Known LogP) measure_tr Measure Retention Time (tR) and Dead Time (t0) standards->measure_tr calc_k Calculate Capacity Factor (log k) measure_tr->calc_k plot Plot log(k) vs. LogP (Generate Calibration Curve) calc_k->plot interpolate Interpolate test log(k) on calibration curve to find LogP inject_test Inject Test Compound measure_test_tr Measure its tR inject_test->measure_test_tr calc_test_k Calculate its log(k) measure_test_tr->calc_test_k calc_test_k->interpolate

Caption: Workflow for LogP estimation using the RP-HPLC method.

Conclusion and Field Insights

The comparative analysis clearly demonstrates that this compound is a significantly lipophilic molecule, with its cLogP being the highest among the selected analogs. This increased lipophilicity is a direct result of the additive hydrophobic contributions from both the fluorine and the trifluoromethyl substituents. The CF3 group, in particular, serves as a powerful modulator, drastically increasing the LogP from the phenol base structure.

For drug development professionals, this elevated lipophilicity has important implications. A LogP value around 3.1 suggests that this compound is likely to exhibit good membrane permeability, a desirable trait for oral absorption and reaching intracellular targets. However, it also approaches a range where issues with aqueous solubility and potential for non-specific binding or rapid metabolic clearance may arise. Therefore, experimental validation of its LogP using robust methods like the OECD 107 or 117 protocols is not just recommended, but essential. These experimental data will provide the accurate, actionable insights needed to guide further optimization of this chemical scaffold in the pursuit of novel therapeutics.

References

  • Wikipedia. Phenol. [Link]
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
  • Shityakov, S., & Förster, C. (2014). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 9(9), 983-985. [Link]
  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
  • OECD. Test No.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
  • ResearchGate. The influence of lipophilicity in drug discovery and design. [Link]
  • Analytice. (2021).
  • EconBiz. Test No.
  • OECD. Test No.
  • LookChem. 2-(Trifluoromethyl)phenol. [Link]
  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]
  • Biotecnologie BT.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
  • Semantic Scholar. The influence of lipophilicity in drug discovery and design. [Link]
  • Cheméo. Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). [Link]
  • Journal of the American Chemical Society. (2019). Hydrophobic but Water-Friendly: Favorable Water–Perfluoromethyl Interactions Promote Hydration Shell Defects. Journal of the American Chemical Society, 141(38), 15060-15064. [Link]
  • PMC - PubMed Central. (2021).
  • MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(13), 5038. [Link]
  • ResearchGate. (2025). (PDF)
  • PubChem - NIH. 2-Trifluoromethylphenol. [Link]
  • Wikipedia. 4-Chlorophenol. [Link]
  • PubChem. 2-(Trifluoromethoxy)phenol. [Link]
  • NIST WebBook. Phenol, 2-(trifluoromethyl)-. [Link]
  • Wikipedia. Phenols. [Link]
  • PubChem - NIH. Phenol. [Link]
  • Chemcasts. 2-Amino-5-fluorophenol (CAS 53981-24-1) Properties. [Link]
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. [Link]
  • PubChem. 2-Bromo-5-fluorophenol. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 5-Fluoro-2-(trifluoromethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] 5-Fluoro-2-(trifluoromethyl)phenol and its constitutional isomers are versatile building blocks, but their structural similarity presents a significant analytical challenge. The precise substitution pattern on the phenol ring dictates the molecule's electronic and steric properties, making unambiguous identification essential for synthesis, quality control, and downstream applications.

This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its key isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and interpreting the resulting data, this document serves as a practical reference for researchers, scientists, and drug development professionals to confidently distinguish between these closely related structures.

The Challenge: Distinguishing Constitutional Isomers

The core analytical problem lies in differentiating isomers where the hydroxyl (-OH), fluoro (-F), and trifluoromethyl (-CF₃) groups occupy different positions on the benzene ring. For this guide, we will focus on a representative set of isomers to illustrate the key distinguishing spectroscopic features.

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is indispensable for the complete and unambiguous structural elucidation of these isomers. Each technique provides a unique piece of the structural puzzle. The general workflow involves a systematic process of sample preparation, data acquisition from multiple instruments, and integrated data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Isomer Sample (~10-20 mg) Solv Dissolve in appropriate deuterated solvent (e.g., CDCl₃) for NMR, or suitable solvent for UV-Vis/MS. Prep->Solv NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solv->NMR NMR Tube IR FTIR Spectroscopy Solv->IR ATR Crystal/KBr Pellet UV UV-Vis Spectroscopy Solv->UV Quartz Cuvette MS Mass Spectrometry (EI-MS) Solv->MS Direct Infusion/GC Inlet Analysis Correlate Spectroscopic Data: - Chemical Shifts & Coupling - Vibrational Frequencies - Absorption Maxima - Fragmentation Patterns NMR->Analysis IR->Analysis UV->Analysis MS->Analysis Structure Structure Elucidation & Isomer Identification Analysis->Structure

Caption: General workflow for the spectroscopic analysis of fluorotrifluoromethylphenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.[3] We will examine ¹H, ¹⁹F, and ¹³C NMR data.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the phenol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. The chemical shift of the phenolic proton can be confirmed by performing a D₂O shake experiment, where the -OH proton is exchanged for deuterium, causing its signal to disappear.[4]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it excellent for distinguishing between isomers where the fluorine's environment changes.[2][5] A common reference standard is CFCl₃ (0 ppm).[6][7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potential signal splitting from ¹⁹F coupling (¹J_CF, ²J_CF, etc.), a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[8]

Comparative NMR Data

The key to differentiation lies in how the electron-withdrawing -CF₃ group and the electronegative -F atom influence the chemical shifts and coupling patterns of the aromatic protons and carbons.

Table 1: Representative ¹H and ¹⁹F NMR Spectroscopic Data (400 MHz, CDCl₃)

IsomerAromatic Protons (δ, ppm)Phenolic Proton (δ, ppm)¹⁹F Signal (-CF₃) (δ, ppm)¹⁹F Signal (-F) (δ, ppm)
This compound Complex multiplet patterns~5.5-6.5~ -63~ -110 to -120
2-Fluoro-5-(trifluoromethyl)phenol Complex multiplet patterns~5.5-6.5~ -62~ -115 to -125
4-Fluoro-2-(trifluoromethyl)phenol Complex multiplet patterns~5.5-6.5~ -64~ -105 to -115
4-Fluoro-3-(trifluoromethyl)phenol Complex multiplet patterns~5.5-6.5~ -63~ -110 to -120

Note: Exact chemical shifts can vary with concentration and solvent. The values provided are estimates based on typical ranges for similar compounds.[7][9][10]

Analysis & Interpretation:

  • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show distinct multiplets for each isomer. The splitting patterns (doublets, triplets, doublets of doublets) and coupling constants (J-values) are dictated by the number of adjacent protons and their geometric relationship (ortho, meta, para coupling). The phenolic -OH proton signal is often a broad singlet and its chemical shift is sensitive to hydrogen bonding, concentration, and temperature.[4]

  • ¹⁹F NMR: This is often the most diagnostic technique. The chemical shifts of both the -F and -CF₃ groups are highly sensitive to their position on the ring.[1][2] The -CF₃ group typically gives a sharp singlet (in proton-decoupled spectra) around -63 ppm.[6] The chemical shift of the single fluorine atom will vary more significantly depending on the electronic effects of the other substituents, particularly the -OH group.

  • ¹³C NMR: The carbon spectrum provides further confirmation. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF), and its chemical shift will be characteristic. Similarly, the carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant.[8] The positions of the hydroxylated carbon (C-OH) and other aromatic carbons will also shift predictably based on substituent effects.[4][11]

G cluster_nmr NMR Signal Causality Structure Isomeric Structure e_Density Local Electron Density Structure->e_Density Substituent Position Shielding Magnetic Shielding e_Density->Shielding influences ChemShift Chemical Shift (δ, ppm) Shielding->ChemShift determines

Caption: Logical relationship between isomer structure and observed NMR chemical shift.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While all isomers share the same functional groups, the precise frequencies of these vibrations are subtly influenced by the substitution pattern.[12][13]

Experimental Protocol: FTIR
  • Sample Preparation: For solids, a small amount of the sample can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For liquids or solids, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (or KBr pellet) should be taken first and automatically subtracted from the sample spectrum.

Comparative IR Data

Table 2: Key IR Absorption Frequencies (cm⁻¹)

VibrationTypical Range (cm⁻¹)Expected Appearance & Isomeric Differences
O-H Stretch 3200-3600Broad band due to hydrogen bonding. The position can shift slightly based on intramolecular H-bonding possibilities (e.g., between -OH and an ortho -F).[14]
Aromatic C-H Stretch 3000-3100Typically weak to medium intensity.
Aromatic C=C Stretch 1450-1600Multiple sharp bands. The relative intensities and positions of these bands are sensitive to the substitution pattern.
C-O Stretch (Phenolic) 1200-1260Strong band. Its frequency is influenced by electronic effects from the -F and -CF₃ groups.[15]
C-F Stretch 1000-1400Strong, often complex bands due to coupling with other vibrations. The -CF₃ group will show strong, characteristic absorptions in the 1100-1350 cm⁻¹ range.
C-H Out-of-Plane Bend 700-900The pattern of these bands is highly diagnostic of the aromatic substitution pattern.[16] For example, an isolated proton will have a different bending frequency than two or three adjacent protons.

Analysis & Interpretation:

The most informative regions for distinguishing these isomers are the aromatic C=C stretching region and, critically, the C-H out-of-plane bending "fingerprint" region (700-900 cm⁻¹).[16] Each unique arrangement of substituents will leave a different number of adjacent hydrogen atoms on the ring, giving rise to a distinct and predictable pattern of bands in this lower frequency region. The strong absorptions from the C-F bonds of the trifluoromethyl group are also a prominent feature in the spectra of all isomers.[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are affected by substituents on the chromophore.[18]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., methanol, ethanol, or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum, typically from 200 to 400 nm, using a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).

Comparative UV-Vis Data

Phenol itself typically shows two primary absorption bands.[19] Substituents alter the energy levels of the molecular orbitals, causing shifts in these absorption bands.

Table 3: Expected UV-Vis Absorption Maxima (λ_max)

IsomerPrimary Band (λ_max, nm)Secondary Band (λ_max, nm)
Phenol (in Methanol) ~210~270
Substituted Isomers ~210-230~270-290

Analysis & Interpretation:

Both the -F and -CF₃ groups can act as auxochromes, modifying the absorption of the benzene ring chromophore. While the differences in λ_max between the isomers may be subtle (only a few nanometers), they can be reproducible and serve as a supplementary characterization tool.[20][21] The electron-withdrawing nature of the substituents generally leads to a slight bathochromic (red) shift compared to unsubstituted phenol.[22] However, relying solely on UV-Vis for isomer differentiation is not recommended due to the small magnitude of these shifts.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure. Electron Ionization (EI) is a common technique that imparts high energy, leading to reproducible fragmentation patterns.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and analysis of pure components, or by direct insertion probe.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-250).

Comparative MS Data

All isomers of this compound have the same molecular formula (C₇H₄F₄O) and therefore the same nominal molecular weight of 180 g/mol .[23][24][25] Differentiation must come from variations in the relative abundances of fragment ions.

Table 4: Expected Key Ions in EI-Mass Spectra

m/zIon IdentityExpected Fragmentation Pathway
180 [M]⁺˙ Molecular Ion
161[M - F]⁺ or [M - H - HF]⁺˙Loss of a fluorine radical or loss of H followed by HF
152[M - CO]⁺˙Loss of carbon monoxide, characteristic of phenols[4][26]
111[M - CF₃]⁺Cleavage of the C-CF₃ bond
93[M - F - CO]⁺Subsequent loss of CO from a fragment
69[CF₃]⁺Trifluoromethyl cation

Analysis & Interpretation:

The molecular ion peak at m/z 180 should be clearly visible for all isomers.[27] While the major fragment ions ([M-CO]⁺˙, [M-CF₃]⁺) will be common to all isomers, their relative intensities can differ. The stability of the resulting fragment ions and radicals is influenced by the substituent positions. For instance, the propensity to lose a fluorine atom versus a trifluoromethyl radical might vary slightly. These differences in fragmentation abundances, though often minor, can provide corroborating evidence for a structure proposed by NMR.[26][28][29][30]

Conclusion

The unambiguous identification of this compound and its constitutional isomers is a task best accomplished by a synergistic application of multiple spectroscopic techniques.

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C) stands as the most definitive method, providing detailed information on the chemical environment and connectivity of atoms through chemical shifts and coupling constants. ¹⁹F NMR, in particular, is exceptionally sensitive to the isomeric position of the fluorine substituents.

  • Infrared Spectroscopy offers valuable confirmation, with the fingerprint region (700-900 cm⁻¹) being especially diagnostic of the aromatic substitution pattern.

  • Mass Spectrometry confirms the molecular weight and can reveal subtle but telling differences in fragmentation patterns.

  • UV-Vis Spectroscopy serves as a supplementary technique, showing slight shifts in absorption maxima that are consistent with the electronic effects of the substituents.

By carefully acquiring and integrating data from these techniques, researchers can confidently elucidate the precise structure of their target isomer, ensuring the integrity and success of their scientific endeavors.

References

  • Competing fragmentations in the mass spectra of halogenated phenols.
  • Budzinski, J., & Hohlneicher, G. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324-331. [Link]
  • Boakye, F. A., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. SciSpace. [Link]
  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol.
  • ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b) DMSO.
  • Bonesi, S. M., et al. (2013). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry, 78(21), 10868-10878. [Link]
  • Clark, J. UV-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. [Link]
  • Yurdakul, S., & Cinar, Z. (2003).
  • Supporting Information for scientific publications (provides examples of NMR data for rel
  • NIST. 2-Fluoro-5-(trifluoromethyl)phenol. NIST WebBook. [Link]
  • PubChem. 3-(Trifluoromethyl)phenol.
  • University of Ottawa. 19Fluorine NMR. NMR Facility, University of Ottawa. [Link]
  • Yu, J., & Cui, W. (2013).
  • Redka, M. O., et al. (2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
  • Supporting Information for scientific publications (provides examples of NMR data for related compounds). The Royal Society of Chemistry. [Link]
  • Michigan State University. 19F NMR Reference Standards. Michigan State University Department of Chemistry. [Link]
  • Chem-Impex. 2-Fluoro-5-(trifluoromethyl)phenol.
  • ResearchGate. (A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer.
  • Clark, J. Mass spectrum of phenol. Doc Brown's Chemistry. [Link]
  • ResearchGate. (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers.
  • ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.
  • LibreTexts Chemistry. Fragmentation Patterns in Mass Spectra. LibreTexts. [Link]
  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. LibreTexts. [Link]
  • Asghar, M. A., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.
  • Reddit. 13C NMR of pentafluorophenyl group. r/chemistry. [Link]
  • E-Chimica.
  • Infrared Spectroscopy Lecture Notes. Various University Sources. [Link]
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. LibreTexts. [Link]
  • International Journal of Advanced Engineering and Management Research. THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. ijaemr.com. [Link]
  • Avellone, A. T., et al. (2013).

Sources

A Senior Scientist's Guide to Comparing Binding Affinity Techniques for Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of the interaction between a therapeutic candidate and its target protein is paramount. At the heart of this characterization lies the measurement of binding affinity, a quantitative expression of the strength of this interaction. A thorough understanding of binding affinity is crucial for lead optimization, structure-activity relationship (SAR) studies, and predicting in vivo efficacy.[1][2]

This guide provides an in-depth comparison of the most prevalent biophysical and biochemical techniques used to assess the binding affinity of small molecule derivatives to their protein targets. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, causality behind experimental choices, and the inherent strengths and limitations of each method, empowering you to make informed decisions for your research.

The Gold Standard: Label-Free, In-Solution Techniques

The most direct and often most informative methods for measuring binding affinity are those that are label-free and performed in solution, as they most closely mimic the physiological environment.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding affinity determination.[3] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][4]

Principle of a Self-Validating System: ITC measures the heat change that occurs when a test compound binds to a target protein.[4] By titrating one binding partner into the other and measuring the minute temperature changes, one can directly determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][5] This comprehensive thermodynamic data is invaluable for understanding the driving forces behind the binding event.[1]

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Purified Protein in Calorimeter Cell Titration Stepwise Injection of Ligand into Cell P->Titration L Ligand Derivative in Injection Syringe L->Titration Heat Measure Heat Change (Exothermic/Endothermic) Titration->Heat Binding Occurs Plot Plot Heat Change vs. Molar Ratio Heat->Plot Fit Fit Data to a Binding Model Plot->Fit Result Determine: Kd, n, ΔH, ΔS Fit->Result SPR_Workflow cluster_prep Preparation cluster_exp Experiment (Real-Time) cluster_analysis Data Analysis Immobilize Immobilize Ligand on Sensor Chip Association Flow Analyte (Association) Immobilize->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Steady-State Sensorgram Generate Sensorgram (RU vs. Time) Association->Sensorgram Regeneration Regenerate Chip Surface Dissociation->Regeneration Analyte Unbinds Dissociation->Sensorgram Regeneration->Association Next Cycle Fit Fit Kinetic Data to Binding Model Sensorgram->Fit Result Determine: ka, kd, KD Fit->Result

Caption: Workflow for kinetic and affinity analysis using SPR.

Detailed Experimental Protocol for SPR:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip (e.g., CM5 chip) using a mixture of EDC and NHS. [6] * Inject the ligand solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

[6]2. Analyte Binding:

  • Inject a series of increasing concentrations of the analyte over the immobilized ligand surface at a constant flow rate.
  • Monitor the association phase in real-time as the analyte binds to the ligand.
  • After the association phase, switch to flowing buffer over the surface to monitor the dissociation of the analyte.
  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection cycle.

[7]4. Data Analysis:

  • The resulting sensorgram (a plot of RU versus time) is corrected for non-specific binding by subtracting the signal from a reference flow cell.
  • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.
  • The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

Causality in Experimental Choices: The choice of immobilization strategy is crucial to ensure that the ligand remains active and that its binding site is accessible. Amine coupling is common, but other chemistries (e.g., thiol coupling) can be used if the ligand has appropriate functional groups. T[8]he flow rate of the analyte is optimized to minimize mass transport limitations, which can skew kinetic data.

High-Throughput and Solution-Based: Fluorescence Techniques

Fluorescence-based assays are well-suited for high-throughput screening (HTS) and offer the advantage of being performed in solution.

Fluorescence Polarization (FP)

FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer) when it binds to a larger molecule.

[9][10]Principle of a Self-Validating System: In a competitive FP assay, a fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high polarization signal due to the slower tumbling of the large complex. W[9]hen an unlabeled test compound is introduced, it competes with the tracer for binding to the protein. If the test compound binds, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal. This displacement is proportional to the binding affinity of the test compound.

[11][12]***

Experimental Workflow: Fluorescence Polarization

FP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Mix Mix Target Protein, Fluorescent Tracer, and Test Compound Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Excite with Polarized Light Measure Polarization Incubate->Measure Plot Plot Polarization vs. [Test Compound] Measure->Plot Fit Fit Data to a Competition Model Plot->Fit Result Determine IC50 and Ki Fit->Result

Caption: Competitive binding assay workflow using Fluorescence Polarization.

Detailed Experimental Protocol for FP:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled version of a known binder (the tracer).

    • Determine the optimal concentrations of the target protein and tracer that give a stable and robust high polarization signal.

  • Competitive Binding Assay:

    • In a microplate format, add a constant concentration of the target protein and the fluorescent tracer to each well.

    • Add a serial dilution of the unlabeled test compound to the wells.

    • Include appropriate controls (e.g., no protein, no competitor).

  • Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader capable of measuring fluorescence in parallel and perpendicular channels.

[10]4. Data Analysis:

  • Plot the change in fluorescence polarization as a function of the test compound concentration.
  • Fit the resulting dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the tracer).
  • The IC50 value can then be converted to a binding affinity (Ki) using the Cheng-Prusoff equation, provided the KD of the tracer is known.

Causality in Experimental Choices: The choice of fluorophore is important. Red-shifted fluorophores can help to minimize interference from compound autofluorescence and light scattering, which are common issues in HTS. T[13]he concentration of the tracer should ideally be at or below its KD for the target protein to ensure a sensitive assay.

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). I[14]t is a powerful tool for studying protein-protein and protein-ligand interactions in vitro and in live cells.

[14][15]Principle of a Self-Validating System: FRET occurs when a donor fluorophore in its excited state transfers energy non-radiatively to a nearby acceptor fluorophore. T[14]his energy transfer is highly dependent on the distance between the donor and acceptor (typically 2-8 nm), making it an effective "molecular ruler". I[14]n a binding assay, the target protein and the ligand are labeled with a FRET donor-acceptor pair. When the ligand binds to the protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal (e.g., quenching of donor fluorescence and an increase in acceptor fluorescence).

Experimental Workflow: FRET-Based Binding Assay

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Label Label Protein with Donor Label Ligand with Acceptor Mix Mix Labeled Protein and Ligand Label->Mix Excite Excite Donor Fluorophore Mix->Excite Measure Measure Donor and Acceptor Emission Excite->Measure Binding Occurs Calculate Calculate FRET Efficiency Measure->Calculate Plot Plot FRET vs. [Ligand] Calculate->Plot Result Determine Kd Plot->Result

Caption: Workflow for measuring binding affinity using FRET.

Detailed Experimental Protocol for FRET:

  • Labeling:

    • Covalently label the target protein with a donor fluorophore and the ligand with an acceptor fluorophore.

    • Ensure that the labeling does not interfere with the binding interaction.

  • Titration:

    • Perform a titration experiment by adding increasing concentrations of the labeled ligand to a fixed concentration of the labeled protein.

  • Measurement:

    • Excite the donor fluorophore at its specific excitation wavelength.

    • Measure the emission spectra, recording the fluorescence intensity of both the donor and the acceptor.

  • Data Analysis:

    • Calculate the FRET efficiency at each ligand concentration. This can be done by measuring the quenching of the donor fluorescence or the sensitized emission of the acceptor. [16] * Plot the FRET efficiency as a function of the ligand concentration and fit the data to a binding isotherm to determine the KD.

Causality in Experimental Choices: The selection of the FRET pair is critical. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. C[14]ontrols are essential to correct for spectral bleed-through, where the donor emission is detected in the acceptor channel or the acceptor is directly excited by the donor's excitation wavelength.

[14]### An Emerging Technique: MicroScale Thermophoresis (MST)

MST is a relatively new technique that measures the motion of molecules along a microscopic temperature gradient, which changes upon ligand binding.

[17]Principle of a Self-Validating System: MST is based on the principle that the thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell. I[18]n a typical MST experiment, one of the binding partners is fluorescently labeled. A[19]n infrared laser is used to create a precise temperature gradient in a capillary containing the sample. T[17][19]he movement of the fluorescently labeled molecule in this temperature gradient is monitored. When a ligand binds to the labeled molecule, the resulting complex will have different thermophoretic properties, leading to a change in the measured fluorescence signal.

[18][20]***

Experimental Workflow: MicroScale Thermophoresis

MST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Label Label Target Protein with Fluorophore Mix Mix Labeled Protein with Serial Dilution of Ligand Label->Mix Load Load Samples into Capillaries Mix->Load Heat Apply IR Laser to Create Temp. Gradient Load->Heat Measure Monitor Fluorescence Depletion Heat->Measure Plot Plot Normalized Fluorescence vs. [Ligand] Measure->Plot Fit Fit Data to a Binding Model Plot->Fit Result Determine Kd Fit->Result

Caption: Workflow for determining binding affinity with MST.

Detailed Experimental Protocol for MST:

  • Labeling:

    • Label the target protein with a suitable fluorophore. His-tag labeling using tris-NTA-based fluorophores is a common and convenient method.

[20]2. Sample Preparation:

  • Prepare a serial dilution of the unlabeled ligand.
  • Mix each ligand dilution with a constant concentration of the labeled target protein.
  • Measurement:

    • Load the samples into glass capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument automatically applies an IR laser to each capillary and records the fluorescence time trace.

  • Data Analysis:

    • The change in normalized fluorescence is calculated from the time traces.

    • A binding curve is generated by plotting the change in normalized fluorescence against the logarithm of the ligand concentration. [21] * The KD is determined by fitting this curve using the law of mass action.

[21]Causality in Experimental Choices: It is important to perform a capillary scan to ensure that the fluorescently labeled molecule does not stick to the capillary walls, which can be prevented by adding detergents like Tween-20 or blocking agents like BSA. T[18]he concentration of the labeled protein should be kept well below the expected KD to ensure accurate determination of the binding affinity.

Comparative Summary of Binding Affinity Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)Förster Resonance Energy Transfer (FRET)MicroScale Thermophoresis (MST)
Principle Measures heat change upon binding[4] Measures change in refractive index[22] Measures change in rotational speed of a fluorophore[9] Measures distance-dependent energy transfer[14] Measures directed movement in a temperature gradient
Labeling Label-freeLigand is immobilized, analyte is label-freeRequires fluorescent tracer[11] Requires donor and acceptor fluorophores[14] Requires one binding partner to be fluorescently labeled
Throughput LowMedium to HighHighMedium to HighHigh
Sample Consumption HighLowLowLowVery Low
Key Data Output KD, n, ΔH, ΔS[1] ka, kd, KDIC50, KiFRET efficiency, KDKD
Key Advantage Complete thermodynamic profile[1] Real-time kinetics[23] Homogeneous, HTS-compatibleCan be used in live cells[14][15] Low sample consumption, tolerant to complex buffers
Key Limitation High sample consumption, low throughputImmobilization may alter protein activityRequires a fluorescent probe, prone to interference[13] Labeling can be challenging and may perturb bindingRequires labeling, indirect measurement of binding

Conclusion: Selecting the Right Tool for the Job

The choice of which binding affinity assay to use depends on a multitude of factors, including the stage of the drug discovery process, the nature of the target protein and ligand, the availability of reagents, and the specific questions being asked.

  • For a deep thermodynamic understanding of a lead compound's interaction with its target, ITC is unparalleled. *[1] To obtain detailed kinetic information (on- and off-rates) that can inform on drug-target residence time, SPR is the method of choice. *[23] For high-throughput screening of large compound libraries, FP offers a robust and cost-effective solution. *[12] When investigating binding events within a cellular context, FRET provides unique spatial and temporal information. *[14][15] When sample material is limited or when working with challenging targets, MST presents an attractive alternative with its low sample consumption and high sensitivity.

References

  • Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells.
  • Förster resonance energy transfer (FRET) microscopy for monitoring biomolecular interactions. PubMed. [Link]
  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]
  • Fluorescence Polariz
  • Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. JoVE. [Link]
  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]
  • Screening for protein-protein interactions using Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). UCL Discovery. [Link]
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. PubMed. [Link]
  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • (PDF) Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Measuring protein interactions using Förster resonance energy transfer and fluorescence lifetime imaging microscopy. IU Indianapolis ScholarWorks. [Link]
  • On the acquisition and analysis of microscale thermophoresis d
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
  • Isothermal Titration Calorimetry in Drug Discovery.
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed. [Link]
  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv.org. [Link]
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
  • Microscale Thermophoresis Analysis of Chromatin Interactions: Methods and Protocols.
  • Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide.
  • MicroScale Thermophoresis. NanoTemper Technologies. [Link]
  • Analyzing Kinetic Binding D
  • Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. [Link]
  • Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry.
  • Recent advances in computational and experimental protein-ligand affinity determination techniques. Taylor & Francis Online. [Link]
  • MST Assay Service for Drug Discovery. Reaction Biology. [Link]
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR.
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Fluoro-2-(trifluoromethyl)phenol (CAS No. 243459-91-8), a compound frequently utilized in pharmaceutical and agrochemical research. As a halogenated phenol, this substance requires meticulous management to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined herein are grounded in established safety principles and regulatory standards, providing a self-validating framework for responsible chemical waste management.

Hazard Assessment: Understanding the Risks

This compound is a hazardous substance that presents multiple risks upon exposure. A thorough understanding of its hazard profile, derived from the Safety Data Sheet (SDS), is the cornerstone of its safe management.[1][2] The primary hazards are summarized below.

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.[3]

The presence of both fluorine and a trifluoromethyl group imparts significant chemical stability to the molecule. Such fluorinated organic compounds are known for their environmental persistence and require specialized disposal methods, such as high-temperature incineration, to ensure complete destruction.[4][5] Improper disposal can lead to the release of environmentally persistent substances and toxic thermal decomposition products like hydrogen fluoride.[6]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following immediate safety protocols must be in place.

2.1. Engineering Controls All handling of this chemical, including waste consolidation, must occur within a certified chemical fume hood to manage vapors and prevent respiratory exposure.[2][7] An eyewash station and safety shower must be readily accessible and verified to be in working order.[2]

2.2. Required Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart for the specific chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, such as transferring large volumes, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[7]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors is required.[2]

Waste Segregation and Containment: A Critical Step

Proper segregation is paramount in hazardous waste management to prevent dangerous reactions and to ensure the waste stream is acceptable for final disposal.[8][9]

3.1. Designating the Waste Stream this compound is classified as a halogenated organic waste . It must never be mixed with non-halogenated organic solvents, aqueous waste, or other incompatible chemical classes.[10][11] Mixing waste streams can complicate disposal, increase costs, and create safety hazards.[8]

3.2. Container Selection and Labeling

  • Primary Container: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[9][12] The container must be in good condition, free of cracks or rust.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[12] The label must also include the full chemical name, "This compound ," and an accurate accounting of its concentration and other components in the waste mixture.[12] Do not use abbreviations or chemical formulas.[12]

  • Secondary Containment: The primary waste container should be stored in a secondary containment bin or tray to contain any potential leaks or spills.[9][12]

The following diagram illustrates the decision-making process for segregating and containing this chemical waste.

G start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste is_solid->liquid_waste Liquid container_solid Select a compatible, labeled solid waste container. solid_waste->container_solid container_liquid Select a compatible, labeled liquid waste container (HDPE or Glass). liquid_waste->container_liquid label_info Label must include: - 'Hazardous Waste' - 'this compound' - List all components and percentages container_solid->label_info secondary_containment Place container in secondary containment. container_solid->secondary_containment container_liquid->label_info container_liquid->secondary_containment storage Store in designated Satellite Accumulation Area (SAA). secondary_containment->storage end Arrange for pickup by EHS/Waste Management. storage->end

Caption: Waste Segregation and Containment Workflow.

Step-by-Step Disposal Procedure

  • Preparation: Don the required PPE and ensure you are working within a chemical fume hood.

  • Waste Transfer: Carefully transfer the this compound waste from your experimental apparatus into the designated, pre-labeled halogenated waste container. Use a funnel for liquids to prevent spills.

  • Container Management: Do not fill the waste container beyond 80% capacity to allow for vapor expansion and prevent spills during transport.[7]

  • Secure Closure: After adding waste, securely cap the container. The container must remain closed at all times except when waste is being added.[12]

  • Log Entry: Update the hazardous waste label with the new total volume/mass of waste added.

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be away from heat sources and incompatible chemicals.

  • Arrange Pickup: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for final disposal.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. If the spill is large or you feel unwell, pull the fire alarm to evacuate the building and notify emergency services.

  • Control Vapors: Ensure the fume hood is operating correctly to control vapor spread.

  • Don PPE: If the spill is small and you are trained to handle it, don additional PPE, including a respirator if needed.

  • Containment and Absorption: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and any solid waste into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

Decontamination and Empty Container Disposal

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can effectively dissolve the chemical residue.[12]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and MUST be collected and added to your halogenated liquid waste stream.[12] Under no circumstances should rinsate be poured down the drain. [12]

  • Final Disposal: After triple-rinsing and air-drying in a fume hood, deface or remove the original label.[9][14] The clean, empty container can then be disposed of in the regular trash or recycled, according to institutional policy.[14]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Achmem. (n.d.). This compound.
  • ResearchGate. (2015). How can I dispose phenol?.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.
  • Podiatry Arena. (2008). Phenol disposal.
  • Fisher Scientific. (2012). SAFETY DATA SHEET: 3-(Trifluoromethyl)phenol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).

Sources

Navigating the Risks: A Comprehensive Guide to Handling 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Guide to the Safe Handling, Storage, and Disposal of 5-Fluoro-2-(trifluoromethyl)phenol for Laboratory Professionals.

As a Senior Application Scientist, I understand that in the fast-paced world of research and development, immediate access to clear, actionable safety information is not just a convenience—it's a necessity. This guide is structured to provide you with essential, field-tested protocols for handling this compound, ensuring both your safety and the integrity of your work. We will move beyond simple checklists to explain the rationale behind each procedural step, empowering you to make informed decisions in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated phenolic compound that presents multiple hazards. Its chemical structure contributes to its reactivity and potential for causing harm upon improper handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2] Phenolic compounds are known to be rapidly absorbed through the skin, and this particular molecule is no exception.[3]

  • Toxicity: Harmful if swallowed.[1][4]

  • Irritation: May cause respiratory irritation.[5]

Due to these hazards, a thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the quantities being used, the nature of the procedure, and the potential for spills or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., neoprene or butyl rubber). Double-gloving is recommended.Protects against skin contact. Phenols can penetrate many common glove materials, so selecting the appropriate type is crucial.[3] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical safety goggles and a full-face shield.Provides protection against splashes and aerosols that can cause severe eye damage.[2][3]
Protective Clothing A flame-retardant and chemical-resistant lab coat.Shields the skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required if there is a risk of inhaling vapors or aerosols, especially when working outside of a certified chemical fume hood.[3]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and preventing accidents. The following diagram and steps outline a safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (Fume Hood) gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe Proceed to Handling locate_safety Locate Nearest Eyewash Station and Safety Shower gather_ppe->locate_safety Proceed to Handling prep_materials Prepare All Necessary Reagents and Equipment locate_safety->prep_materials Proceed to Handling don_ppe Don Appropriate PPE prep_materials->don_ppe Proceed to Handling handle_chem Carefully Handle and Dispense the Chemical don_ppe->handle_chem Proceed to Cleanup close_container Securely Close the Container After Use handle_chem->close_container Proceed to Cleanup decontaminate Decontaminate Work Surfaces and Equipment close_container->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste According to Protocol decontaminate->dispose_waste doff_ppe Doff PPE in the Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound, emphasizing safety checkpoints.

Detailed Steps:

  • Preparation:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary PPE and inspect it for any defects.

    • Have all other required chemicals and equipment ready to minimize movement and potential for accidents.

  • Handling:

    • Don all required PPE before opening the chemical container.

    • When dispensing, avoid generating dust or aerosols.

    • Keep the container tightly closed when not in use.[2]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Follow the disposal plan outlined in the next section for all waste materials.

    • Remove PPE in a manner that avoids cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention. For phenol exposures, some protocols recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush.[6][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][3] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][3] Rinse the mouth with water. Seek immediate medical attention.
Spill For a small spill, and only if you are trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the material in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface. For large spills, or if you are not equipped to handle it, evacuate the area and contact your institution's emergency response team.[8]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including used gloves, pipette tips, and absorbent materials from spills, in a designated, clearly labeled, and puncture-proof container for halogenated organic solid waste.

    • Liquid Waste: Collect all liquid waste containing this chemical in a designated, sealed, and shatter-proof container for halogenated organic liquid waste.

    • Empty Containers: "Empty" containers may still retain hazardous residues. These should be treated as hazardous waste and disposed of accordingly.

  • Waste Storage:

    • Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • Keep waste containers tightly closed at all times, except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][9]

    • Do not pour this chemical or any solutions containing it down the drain.[3]

    • Do not dispose of this chemical in the regular trash.[9]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring a secure laboratory environment for yourself and your colleagues.

References

  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. PubChem.
  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.
  • Standard Operating Procedure for Phenol. Washington State University.
  • Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Cruz Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.